molecular formula C7H15NO B037864 3-(Methoxymethyl)piperidine CAS No. 116574-72-2

3-(Methoxymethyl)piperidine

Cat. No.: B037864
CAS No.: 116574-72-2
M. Wt: 129.2 g/mol
InChI Key: ZVNNEPYIBDITIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)piperidine is a valuable, structurally distinct piperidine derivative that serves as a key synthetic intermediate and versatile scaffold in medicinal chemistry and pharmaceutical research. Its core structure incorporates a piperidine ring, a prevalent motif in bioactive molecules, functionalized with a methoxymethyl group. This substituent significantly modulates the compound's physicochemical properties, including lipophilicity and metabolic stability, while providing a synthetically versatile handle for further chemical elaboration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNNEPYIBDITIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589368
Record name 3-(Methoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116574-72-2
Record name 3-(Methoxymethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116574-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Methoxymethyl)piperidine: A Technical Guide to its Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and structural elucidation of 3-(Methoxymethyl)piperidine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry, offering detailed information on the compound's characteristics, synthesis, and analysis.

Chemical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Calculated)3-Piperidinemethanol (Experimental)Piperidine (Experimental)
Molecular Formula C₇H₁₅NO[1]C₆H₁₃NOC₅H₁₁N[2]
Molecular Weight 129.20 g/mol 115.17 g/mol [3]85.15 g/mol [2]
Monoisotopic Mass 129.11537 Da[1]115.099714 Da85.089149 Da
Boiling Point Not available106-107 °C at 3.5 mmHg[3]106 °C[2]
Melting Point Not available65 °C[4]-9 °C[2]
Density Not available1.026 g/mL at 25 °C[3]0.8606 g/cm³ at 20 °C
Solubility Predicted to be miscible with water and soluble in common organic solvents.[5]Soluble in waterMiscible with water and soluble in ethanol, ether, and other organic solvents.[5]
pKa Not availableNot available11.12

Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific spectra for this compound are not publicly available, a detailed prediction of the expected data can be made based on the analysis of its constituent functional groups and comparison with analogous structures. A commercial supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, IR, and MS data for (3S)-3-(Methoxymethyl)-piperidine HCl.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring and the methoxymethyl substituent. The chemical shifts will be influenced by the electronegativity of the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2~2.9-3.1 (axial), ~2.5-2.7 (equatorial)~54-56
C3~1.8-2.0~38-40
C4~1.6-1.8 (axial), ~1.2-1.4 (equatorial)~26-28
C5~1.6-1.8 (axial), ~1.2-1.4 (equatorial)~24-26
C6~2.9-3.1 (axial), ~2.5-2.7 (equatorial)~46-48
-CH₂-O-~3.3-3.5~75-77
-O-CH₃~3.2-3.4~58-60
N-HBroad signal, ~1.5-2.5-

Note: Predicted chemical shifts are based on known values for piperidine and its derivatives and general principles of NMR spectroscopy.[7][8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to the following fragmentation pathways:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 129).

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for piperidines. This would result in the loss of the methoxymethyl group or other ring fragments.

  • Loss of Methoxymethyl Radical: A significant fragment at m/z = 84, corresponding to the piperidine ring after loss of the -CH₂OCH₃ radical.

  • Loss of Methoxy Group: Fragmentation of the ether linkage could lead to the loss of a methoxy radical (-OCH₃), resulting in a fragment at m/z = 98.

PubChemLite provides predicted collision cross-section data for various adducts of this compound, which is relevant for techniques like ion mobility-mass spectrometry.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands for the functional groups present.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (secondary amine)3300-3500 (broad)
C-H Stretch (alkane)2850-3000
C-O Stretch (ether)1070-1150 (strong)
N-H Bend1550-1650
C-N Stretch1020-1220

Experimental Protocols

Synthesis of this compound

A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis, starting from the commercially available 3-piperidinemethanol.[1][6][7][11]

Reaction:

Detailed Protocol (Proposed):

  • Deprotonation of 3-Piperidinemethanol: To a stirred solution of 3-piperidinemethanol (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF) at 0 °C, add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Addition of Methylating Agent: The reaction mixture is cooled back to 0 °C, and a methylating agent such as methyl iodide (CH₃I, 1.2 eq.) is added dropwise.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • ¹H NMR: Acquire a proton NMR spectrum using a standard 400 or 500 MHz spectrometer.

  • ¹³C NMR: Acquire a carbon NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature with an appropriate gradient to ensure good separation.

  • MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a suitable m/z range (e.g., 40-300).

Infrared (IR) Spectroscopy:

  • Sample Preparation: The spectrum can be recorded on a neat liquid film between NaCl or KBr plates, or as a solution in a suitable solvent (e.g., CCl₄).

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualizations

Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start1 3-Piperidinemethanol step1 Deprotonation start1->step1 start2 Sodium Hydride (NaH) start2->step1 start3 Methyl Iodide (CH3I) step2 Nucleophilic Substitution (SN2) start3->step2 step1->step2 step3 Quenching step2->step3 step4 Extraction step3->step4 step5 Purification step4->step5 product This compound step5->product

Caption: Proposed Williamson Ether Synthesis Workflow for this compound.

Structure Elucidation Logic

Structure_Elucidation cluster_compound Target Compound cluster_techniques Analytical Techniques cluster_data Expected Data cluster_conclusion Conclusion compound This compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry (MS) compound->ms ir Infrared Spectroscopy (IR) compound->ir nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ms_data Molecular Ion Peak & Fragmentation Pattern ms->ms_data ir_data Characteristic Absorption Bands ir->ir_data conclusion Structure Confirmed nmr_data->conclusion ms_data->conclusion ir_data->conclusion

Caption: Logical workflow for the structural elucidation of this compound.

References

Spectroscopic Analysis of 3-(Methoxymethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(Methoxymethyl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a framework for the characterization and quality control of this molecule. Due to the limited availability of publicly accessible, detailed experimental spectra for this compound, this guide presents predicted and representative data based on the analysis of its structural analogues and general principles of spectroscopy.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 (axial)~ 2.6 - 2.8dddJ ≈ 12.0, 10.0, 3.0
H-2 (equatorial)~ 3.0 - 3.2dtJ ≈ 12.0, 3.5
H-3~ 1.8 - 2.0m-
H-4 (axial)~ 1.2 - 1.4m-
H-4 (equatorial)~ 1.7 - 1.9m-
H-5 (axial)~ 1.3 - 1.5m-
H-5 (equatorial)~ 1.8 - 2.0m-
H-6 (axial)~ 2.5 - 2.7tJ ≈ 11.0
H-6 (equatorial)~ 2.9 - 3.1dJ ≈ 11.5
-CH₂-O-~ 3.3 - 3.5dJ ≈ 6.5
-O-CH₃~ 3.35s-
N-H~ 1.5 - 2.5br s-

Note: Predicted chemical shifts and coupling constants are based on piperidine derivatives and are subject to solvent effects and the specific conformation.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon Assignment Chemical Shift (δ, ppm)
C-2~ 47 - 49
C-3~ 38 - 40
C-4~ 25 - 27
C-5~ 24 - 26
C-6~ 46 - 48
-CH₂-O-~ 75 - 77
-O-CH₃~ 58 - 60
Table 3: IR Spectroscopic Data (Characteristic Absorptions)
Functional Group Vibrational Mode Expected Absorption (cm⁻¹) Intensity
N-HStretch3300 - 3500Medium, Sharp
C-H (alkane)Stretch2850 - 2960Strong
C-O (ether)Stretch1070 - 1150Strong
N-HBend1590 - 1650Medium
C-NStretch1020 - 1250Medium
Table 4: Mass Spectrometry Data (Predicted Fragmentation)
m/z Proposed Fragment Ion Relative Intensity
129[M]⁺ (Molecular Ion)Moderate
114[M - CH₃]⁺Low
98[M - OCH₃]⁺Moderate
84[M - CH₂OCH₃]⁺High
70Piperidine ring fragmentHigh
56Piperidine ring fragmentHigh

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

    • KBr Pellet : If the sample is a solid, grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder or the pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis : The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC-MS Analysis :

    • Gas Chromatography : Inject a small volume of the sample solution into the GC. The sample is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation.

    • Mass Spectrometry : As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis : The mass spectrum shows the relative abundance of different fragment ions. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Characterization Purity & Identity Confirmation Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Structural Information IR IR Spectroscopy Characterization->IR Functional Groups MS Mass Spectrometry (e.g., GC-MS) Characterization->MS Molecular Weight & Fragmentation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report & Data Archiving Purity_Assessment->Final_Report NMR_Analysis_Pathway Sample_Prep Sample in Deuterated Solvent H1_Experiment ¹H NMR Experiment Sample_Prep->H1_Experiment C13_Experiment ¹³C NMR Experiment Sample_Prep->C13_Experiment H1_Data ¹H Spectrum (Chemical Shift, Integration, Multiplicity) H1_Experiment->H1_Data C13_Data ¹³C Spectrum (Chemical Shift) C13_Experiment->C13_Data Structure_Confirmation Structural Confirmation H1_Data->Structure_Confirmation C13_Data->Structure_Confirmation MS_Fragmentation_Logic Molecular_Ion [M]⁺ m/z = 129 Fragment_114 [M - CH₃]⁺ m/z = 114 Molecular_Ion->Fragment_114 Loss of Methyl Radical Fragment_98 [M - OCH₃]⁺ m/z = 98 Molecular_Ion->Fragment_98 Loss of Methoxy Radical Fragment_84 [M - CH₂OCH₃]⁺ m/z = 84 Molecular_Ion->Fragment_84 Loss of Methoxymethyl Radical Fragment_70 Piperidine Ring Fragment m/z = 70 Fragment_84->Fragment_70 Further Fragmentation

(R)-3-(Methoxymethyl)piperidine CAS number and sourcing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-(Methoxymethyl)piperidine is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in pharmaceutical development, known for its favorable physicochemical properties and its presence in a wide range of biologically active compounds.[1][2] The introduction of a stereocenter and a methoxymethyl substituent at the 3-position offers opportunities for nuanced molecular interactions with biological targets, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.[3] This technical guide provides a comprehensive overview of the CAS numbers, sourcing, and available technical data for (R)-3-(Methoxymethyl)piperidine, aimed at facilitating its use in research and development.

Chemical Identification and Properties

Identifier Value Citation
Chemical Name (R)-3-(Methoxymethyl)piperidine
CAS Number (Free Base) 181472-63-9
CAS Number (HCl Salt) 863578-42-1[4][5]
Molecular Formula C₇H₁₅NO[6]
Molecular Weight 129.20 g/mol [6]
Appearance Not specified in publicly available data.
Solubility Not specified in publicly available data.
Purity Typically >95% (commercially available)

Sourcing and Availability

(R)-3-(Methoxymethyl)piperidine and its hydrochloride salt are available from various chemical suppliers. Researchers can procure these compounds for research and development purposes.

Table of Potential Suppliers:

Supplier Product Name CAS Number Notes
BLDpharm(R)-3-(Methoxymethyl)piperidine863635-98-7Research Use Only.[6]
Acrotein ChemBio Inc(3R)-3-(Methoxymethyl)-piperidine HCl863578-42-1Purity: 97%.[4]
Chemsrc(3R)-3-(Methoxymethyl)-piperidine HCl863578-42-1Listed under Shanghai Nianxing Industrial Co., Ltd.[5]
Parchem(3R)-3-(methoxymethyl)piperidine181472-63-9

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Experimental Protocols

Detailed, publicly available experimental protocols specifically for the synthesis of (R)-3-(Methoxymethyl)piperidine are limited. However, general synthetic strategies for chiral 3-substituted piperidines can be adapted. A common approach involves the use of a chiral starting material, such as D-glutamic acid, which can be converted through a multi-step sequence to the desired product.[7]

A plausible synthetic workflow is outlined below. This represents a general strategy and would require optimization for this specific target molecule.

General Synthetic Workflow

G cluster_0 Synthesis of Chiral Precursor cluster_1 Piperidine Ring Formation cluster_2 Final Modification D-Glutamic_Acid D-Glutamic Acid Protected_Amino_Diol Protected Amino Diol D-Glutamic_Acid->Protected_Amino_Diol Esterification, Boc Protection, Reduction Activated_Diol Activated Diol (e.g., Ditosylate) Protected_Amino_Diol->Activated_Diol Hydroxyl Activation Cyclized_Piperidine N-Protected (R)-3-(hydroxymethyl)piperidine Activated_Diol->Cyclized_Piperidine Intramolecular Cyclization Final_Product (R)-3-(Methoxymethyl)piperidine Cyclized_Piperidine->Final_Product Methylation (e.g., Williamson Ether Synthesis), Deprotection

Caption: General synthetic workflow for (R)-3-(Methoxymethyl)piperidine.

Key Experimental Steps (Hypothetical Protocol)
  • Preparation of a Chiral Precursor: D-glutamic acid can be esterified and the amino group protected (e.g., with a Boc group). Subsequent reduction of the carboxylic acids would yield a chiral protected amino diol.[7]

  • Hydroxyl Group Activation: The primary and secondary hydroxyl groups of the diol are activated, for instance, by conversion to tosylates or mesylates, to facilitate nucleophilic substitution.

  • Intramolecular Cyclization: Treatment of the activated diol with a suitable base would induce intramolecular cyclization to form the N-protected piperidine ring.

  • Methylation: The hydroxyl group at the 3-position of the piperidine ring can be methylated using a standard procedure like the Williamson ether synthesis, employing a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.

  • Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product, (R)-3-(Methoxymethyl)piperidine.

  • Salt Formation (Optional): The free base can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ether or isopropanol.

Purification and Analysis

Purification of the final product would likely involve column chromatography on silica gel.[8] The purity and identity of the compound should be confirmed by a combination of analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product. A suitable chiral stationary phase (e.g., Chiralpak AD-H) would be required.[9][10] Pre-column derivatization may be necessary to improve detection if the molecule lacks a strong chromophore.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure of the molecule.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[14]

Applications in Drug Development

The introduction of a chiral methoxymethyl group at the 3-position can influence the molecule's interaction with protein binding sites, potentially leading to the development of selective inhibitors or modulators of various enzymes and receptors.[3]

Potential Drug Discovery Workflow

G cluster_0 Compound Synthesis & Library Generation cluster_1 Screening & Hit Identification cluster_2 Lead Optimization Starting_Material (R)-3-(Methoxymethyl)piperidine Derivative_Library Derivative Library Starting_Material->Derivative_Library Chemical Modification Biological_Screening High-Throughput Screening Derivative_Library->Biological_Screening Hit_Compounds Hit Compounds Biological_Screening->Hit_Compounds Lead_Optimization Lead Optimization (SAR) Hit_Compounds->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: Drug discovery workflow utilizing (R)-3-(Methoxymethyl)piperidine.

Researchers can utilize (R)-3-(Methoxymethyl)piperidine as a scaffold to synthesize a library of derivatives by modifying the piperidine nitrogen or by incorporating it into larger molecules. This library can then be screened against various biological targets to identify "hit" compounds with desired activities. Subsequent lead optimization through structure-activity relationship (SAR) studies could lead to the development of novel drug candidates.

Conclusion

(R)-3-(Methoxymethyl)piperidine is a valuable chiral building block for drug discovery and development. While detailed experimental protocols and specific biological applications are not extensively documented in publicly accessible literature, this guide provides a foundational understanding of its chemical identity, sourcing, and potential synthetic and analytical methodologies. The versatile nature of the piperidine scaffold suggests that this compound holds promise for the development of novel therapeutics across various disease areas. Further research into its synthesis and pharmacological properties is warranted to fully explore its potential.

References

Synthesis and Characterization of Novel 3-(Methoxymethyl)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 3-(methoxymethyl)piperidine derivatives. The piperidine scaffold is a highly privileged motif in medicinal chemistry, appearing in a wide range of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases.[1] The introduction of a methoxymethyl substituent at the 3-position offers a unique combination of steric and electronic properties that can be exploited to fine-tune the pharmacological profile of new chemical entities. This document outlines synthetic strategies, detailed experimental protocols, and characterization data for this important class of compounds.

Synthetic Strategies

The synthesis of this compound derivatives can be approached through several strategic routes. A common and efficient method involves the O-methylation of a readily available precursor, 3-(hydroxymethyl)piperidine. This precursor can be synthesized from commercially available starting materials. Subsequent N-functionalization of the piperidine ring allows for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships (SAR).

An alternative approach involves the construction of the piperidine ring itself through cyclization reactions.[2] For instance, enantiomerically pure derivatives can be synthesized from chiral starting materials like L-glutamic acid, which allows for the stereocontrolled synthesis of specific isomers.

General Synthetic Pathway

A generalized synthetic scheme for the preparation of novel N-substituted this compound derivatives is presented below. This pathway commences with the protection of the nitrogen atom of 3-(hydroxymethyl)piperidine, followed by methylation of the hydroxyl group, deprotection, and final N-functionalization.

G A 3-(Hydroxymethyl)piperidine B N-Protected-3-(hydroxymethyl)piperidine A->B  Protection (e.g., Boc, Cbz)   C N-Protected-3-(methoxymethyl)piperidine B->C  O-Methylation (e.g., NaH, CH3I)   D This compound C->D  Deprotection (e.g., TFA, H2/Pd)   E Novel N-Substituted This compound Derivative D->E  N-Functionalization (e.g., R-X, Acylation, Reductive Amination)  

Caption: General synthetic workflow for N-substituted this compound derivatives.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound and its derivatives.

Synthesis of this compound

This two-step procedure starts with the readily available 3-(hydroxymethyl)piperidine.

Step 1: N-Boc Protection of 3-(Hydroxymethyl)piperidine

  • To a solution of 3-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: O-Methylation of N-Boc-3-(hydroxymethyl)piperidine

  • To a solution of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain tert-butyl this compound-1-carboxylate.

Step 3: Deprotection to yield this compound

  • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in DCM (1:1).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 2M sodium hydroxide solution.

  • Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

Synthesis of a Novel N-Aryl Derivative: 1-(4-Fluorobenzyl)-3-(methoxymethyl)piperidine
  • To a solution of this compound (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in methanol, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorobenzyl)-3-(methoxymethyl)piperidine.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques. The following tables summarize the expected quantitative data for a series of hypothetical novel this compound derivatives.

Table 1: Physicochemical Properties of Novel this compound Derivatives

Compound IDR-GroupMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1a HC₇H₁₅NO129.20--
1b -CH₂PhC₁₄H₂₁NO219.3285Oil
1c -COPhC₁₄H₁₉NO₂233.319278-80
1d -SO₂PhC₁₃H₁₉NO₃S269.368895-97
1e -CH₂(4-F-Ph)C₁₄H₂₀FNO237.3182Oil

Table 2: Spectroscopic Data for Novel this compound Derivatives

Compound ID¹H NMR (δ ppm, CDCl₃)¹³C NMR (δ ppm, CDCl₃)MS (m/z) [M+H]⁺
1a 3.35 (s, 3H), 3.20 (t, 2H), 2.90-2.50 (m, 4H), 1.80-1.20 (m, 5H)75.1, 58.9, 54.3, 46.8, 38.2, 31.5, 25.4130.12
1b 7.40-7.20 (m, 5H), 3.55 (s, 2H), 3.30 (s, 3H), 3.15 (t, 2H), 2.80-2.40 (m, 4H), 1.90-1.30 (m, 5H)138.5, 129.2, 128.4, 127.1, 74.9, 63.5, 58.8, 54.1, 53.8, 46.5, 38.0, 31.2, 25.1220.17
1c 7.50-7.30 (m, 5H), 4.60 (br s, 1H), 3.80 (br s, 1H), 3.32 (s, 3H), 3.20 (t, 2H), 3.10-2.80 (m, 2H), 1.90-1.40 (m, 5H)170.1, 136.5, 129.8, 128.4, 126.9, 74.8, 58.9, 47.5, 42.1, 37.9, 30.9, 24.8234.15
1d 7.90 (d, 2H), 7.60-7.45 (m, 3H), 3.70 (d, 2H), 3.30 (s, 3H), 3.18 (t, 2H), 2.40 (t, 2H), 1.80-1.30 (m, 5H)138.9, 132.8, 129.1, 127.3, 74.5, 58.8, 47.2, 46.9, 37.5, 30.5, 24.5270.11
1e 7.25 (t, 2H), 7.00 (t, 2H), 3.50 (s, 2H), 3.31 (s, 3H), 3.16 (t, 2H), 2.75-2.35 (m, 4H), 1.85-1.25 (m, 5H)162.2 (d, J=245 Hz), 134.1, 130.5 (d, J=8 Hz), 115.3 (d, J=21 Hz), 74.9, 62.8, 58.8, 54.0, 53.7, 46.4, 37.9, 31.1, 25.0238.16

Potential Biological Activities and Signaling Pathways

Piperidine derivatives are known to exhibit a wide range of biological activities, including antidepressant, antipsychotic, and analgesic effects.[3][4] The 3-substituted piperidine motif is a key component of several neurologically active drugs. The introduction of the methoxymethyl group can influence the compound's lipophilicity and hydrogen bonding capacity, potentially modulating its interaction with biological targets.

For instance, certain piperidine derivatives act as inhibitors of neurotransmitter reuptake. A hypothetical signaling pathway illustrating this mechanism of action is depicted below.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Transporter Neurotransmitter Transporter (e.g., SERT, DAT) Vesicle->Transporter Neurotransmitter Neurotransmitter Vesicle->Neurotransmitter Release Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signal Signal Transduction -> Neuronal Response Receptor->Signal Derivative This compound Derivative Derivative->Transporter Inhibition

Caption: Hypothetical signaling pathway of a this compound derivative inhibiting neurotransmitter reuptake.

In this model, the derivative blocks the reuptake of neurotransmitters from the synaptic cleft, increasing their concentration and enhancing signaling to the postsynaptic neuron. This is a common mechanism for antidepressant medications.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of novel this compound derivatives. The outlined synthetic routes are versatile and can be adapted to generate a wide array of analogs for biological screening. The provided characterization data serves as a reference for researchers in this field. The exploration of this chemical space holds significant promise for the discovery of new therapeutic agents with improved efficacy and safety profiles. Further investigation into the biological activities of these novel derivatives is warranted.

References

An In-Depth Technical Guide on the Potential Mechanism of Action of 3-(Methoxymethyl)piperidine and Related Analogs in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific data on the mechanism of action of 3-(methoxymethyl)piperidine in neurological disorders. This guide, therefore, extrapolates potential mechanisms based on the known pharmacology of structurally related piperidine derivatives, particularly those acting as sigma-1 (σ₁) receptor ligands. The experimental protocols provided are standard methodologies applicable to the preclinical evaluation of novel piperidine compounds.

Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neurology

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to be functionalized at various positions allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Substituted piperidines have been investigated for a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, Huntington's disease, schizophrenia, and depression.[2][3][4]

A key molecular target for many neuroactive piperidine derivatives is the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondrion interface.[3] Activation of the σ₁ receptor has been shown to modulate a variety of cellular processes crucial for neuronal survival and function, making it an attractive target for therapeutic intervention in neurodegenerative diseases.[3][5] This guide will focus on the potential mechanism of action of this compound and its analogs through the lens of σ₁ receptor modulation.

Core Mechanism of Action: Sigma-1 (σ₁) Receptor Agonism

Based on the pharmacology of structurally similar compounds, it is hypothesized that this compound and its alkoxymethyl analogs act as agonists at the σ₁ receptor. The σ₁ receptor is not a classical neurotransmitter receptor but rather a molecular chaperone that regulates cellular stress responses and signaling.

Signaling Pathways

Activation of the σ₁ receptor by an agonist ligand, such as a 3-alkoxymethylpiperidine derivative, is thought to initiate a cascade of neuroprotective events. The diagram below illustrates the proposed signaling pathway.

sigma1_pathway Proposed Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum Membrane Ligand This compound (Agonist) S1R_inactive Sigma-1 Receptor (Inactive) - Bound to BiP - Ligand->S1R_inactive Binds to S1R_active Sigma-1 Receptor (Active) S1R_inactive->S1R_active Conformational Change BiP BiP Chaperone S1R_inactive->BiP Dissociates from Mito Mitochondrion S1R_active->Mito Translocates to MAM Ca_release Ca²⁺ Release Modulation S1R_active->Ca_release Modulates IP3R BDNF Increased BDNF Signaling S1R_active->BDNF Potentiates TrkB ER Endoplasmic Reticulum ROS_reduction Reduced Oxidative Stress Mito->ROS_reduction Stabilizes Function Neuroprotection Neuroprotection & Neuronal Survival Ca_release->Neuroprotection ROS_reduction->Neuroprotection BDNF->Neuroprotection

Caption: Proposed signaling cascade following σ₁ receptor activation.

Upon agonist binding, the σ₁ receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and translocates to other cellular compartments where it interacts with and modulates the function of various proteins, including ion channels and receptors.[5][6] Key downstream effects include:

  • Modulation of Calcium Signaling: The σ₁ receptor regulates intracellular calcium (Ca²⁺) homeostasis, which is often dysregulated in neurodegenerative diseases.[5]

  • Reduction of Oxidative Stress: By stabilizing mitochondrial function, σ₁ receptor activation can lead to a reduction in the production of reactive oxygen species (ROS).[5]

  • Potentiation of Neurotrophic Factor Signaling: The σ₁ receptor can enhance the signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), promoting neuronal survival and plasticity.[5]

Quantitative Data from Structurally Related Piperidine Derivatives

While specific data for this compound is unavailable, the following tables summarize the binding affinities and in vivo efficacy of other piperidine derivatives that act on the σ₁ receptor. This data provides a benchmark for the potential potency and activity of 3-alkoxymethylpiperidines.

Table 1: Sigma-1 (σ₁) Receptor Binding Affinities of Representative Piperidine Derivatives
CompoundStructureσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂/σ₁)Reference
PRE-0842-(4-morpholinethyl) 1-phenylcyclohexanecarboxylate2.23,981~1810[2]
(+)-Pentazocine(2R,6R,11R)-6,11-dimethyl-3-(3-methylbut-2-en-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-ol3.15,623~1814[2]
4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP)C₂₁H₂₇N3.21,000~312[2][7]
Compound 1a 1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidine1.18>1000>847[8]
Compound 1b 1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidine0.89>1000>1123[8]

Ki values represent the inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity.

Table 2: In Vivo Efficacy of Representative Piperidine-based σ₁ Receptor Ligands in Animal Models of Neurological Disorders
CompoundAnimal ModelNeurological DisorderDoseOutcomeReference
PRE-084MPTP-induced mouse modelParkinson's Disease1 mg/kgAttenuated dopaminergic neurodegeneration[4]
PRE-084Perinatal brain injury mouse modelHypoxic-ischemic encephalopathy1 mg/kgReduced cortical lesion size and cell death[7]
PPBPAsphyxic cardiac arrest piglet modelHypoxic-ischemic encephalopathy1 mg/kgImproved neurological function and reduced striatal cell death[7]
PridopidineYAC128 mouse modelHuntington's Disease0.3-3 mg/kg/dayImproved motor function and reduced striatal atrophy[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of novel piperidine derivatives in the context of neurological disorders.

In Vitro: Sigma-1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the σ₁ receptor.[9][10]

Objective: To determine the inhibitory constant (Ki) of a test compound for the σ₁ receptor.

Materials:

  • [³H]-(+)-pentazocine (radioligand)

  • Test compound (e.g., this compound)

  • Haloperidol (for non-specific binding)

  • Guinea pig brain membrane homogenate (source of σ₁ receptors)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the membrane homogenate with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound.

  • For non-specific binding, incubate the membrane homogenate with the radioligand and a high concentration of haloperidol.

  • Incubate the plate at 37°C for 90 minutes to allow binding to reach equilibrium.[9]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

binding_assay_workflow Radioligand Binding Assay Workflow Start Start Prepare_reagents Prepare Reagents: - Membrane Homogenate - [³H]-(+)-pentazocine - Test Compound Dilutions Start->Prepare_reagents Incubate Incubate at 37°C for 90 min Prepare_reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate IC₅₀ - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for a σ₁ receptor radioligand binding assay.

In Vivo: MPTP-Induced Mouse Model of Parkinson's Disease

This model is used to assess the neuroprotective effects of a compound against dopaminergic neuron loss, a hallmark of Parkinson's disease.[11][12][13][14]

Objective: To evaluate the ability of a test compound to prevent MPTP-induced neurotoxicity.

Animals: C57BL/6 mice are commonly used as they are susceptible to MPTP.[14]

Procedure:

  • Acclimation: Acclimate mice to the housing conditions for at least one week.

  • Treatment Groups: Divide mice into groups: vehicle control, MPTP + vehicle, and MPTP + test compound (at various doses).

  • Dosing Regimen:

    • Administer the test compound (or vehicle) according to the desired treatment schedule (e.g., daily for a week prior to and during MPTP administration).

    • Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally, four times at 2-hour intervals).[14]

  • Behavioral Assessment: 7-14 days after the final MPTP injection, assess motor function using tests like the rotarod or pole test.

  • Neurochemical Analysis: Euthanize the animals and collect brain tissue. Analyze dopamine and its metabolites in the striatum using HPLC.

  • Immunohistochemistry: Section the substantia nigra and striatum and perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

mptp_model_workflow MPTP-Induced Parkinson's Disease Model Workflow Start Start Acclimation Acclimate Mice Start->Acclimation Grouping Assign to Treatment Groups Acclimation->Grouping Pretreatment Administer Test Compound or Vehicle Grouping->Pretreatment MPTP_admin Administer MPTP Pretreatment->MPTP_admin Behavioral Behavioral Testing (e.g., Rotarod) MPTP_admin->Behavioral Euthanasia Euthanize and Collect Brain Tissue Behavioral->Euthanasia Analysis Neurochemical and Immunohistochemical Analysis Euthanasia->Analysis End End Analysis->End

Caption: Experimental workflow for the MPTP mouse model.

In Vivo: Morris Water Maze for Cognitive Assessment

The Morris water maze is a widely used behavioral test to assess spatial learning and memory, which are often impaired in Alzheimer's disease.[15][16][17][18][19]

Objective: To evaluate the effect of a test compound on cognitive function in a mouse model of Alzheimer's disease (e.g., 5xFAD or APP/PS1 mice).

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.[15][16][17]

Procedure:

  • Acclimation and Habituation: Handle mice for several days before the experiment.

  • Cued Training (Optional): Train mice to find a visible platform to assess for any non-cognitive deficits (e.g., motor or visual impairments).

  • Acquisition Phase (4-6 days):

    • Place the mouse in the pool at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds).[16]

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Conduct multiple trials per day with different starting positions.

    • Record the escape latency (time to find the platform) and path length for each trial.

  • Probe Trial (24 hours after last acquisition trial):

    • Remove the platform from the pool.

    • Allow the mouse to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.

In Vivo: Forced Swim Test for Antidepressant-like Activity

The forced swim test is a common behavioral assay to screen for antidepressant-like effects.[20][21][22][23][24]

Objective: To assess the potential antidepressant-like activity of a test compound.

Apparatus: A transparent cylinder filled with water.

Procedure:

  • Acclimation: Acclimate mice to the testing room.

  • Drug Administration: Administer the test compound or vehicle at a set time before the test (e.g., 30-60 minutes).

  • Test Session (6 minutes):

    • Gently place the mouse in the water-filled cylinder.

    • Record the session on video.

  • Behavioral Scoring:

    • Score the last 4 minutes of the test session.[20][21]

    • Measure the duration of immobility (floating with only minor movements to keep the head above water).

    • A significant decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

While direct evidence for the mechanism of action of this compound in neurological disorders is currently lacking, the extensive research on related piperidine derivatives strongly suggests that it may function as a σ₁ receptor agonist. This mode of action holds significant therapeutic promise for a range of neurodegenerative and psychiatric conditions due to the multifaceted neuroprotective roles of the σ₁ receptor. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other novel piperidine-based compounds, which will be essential to validate their therapeutic potential and elucidate their precise molecular mechanisms. Further research is warranted to characterize the full pharmacological profile of this compound and determine its efficacy in relevant disease models.

References

Biological Targets of 3-(Methoxymethyl)piperidine and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential biological targets of 3-(Methoxymethyl)piperidine and its structurally related analogs. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a methoxymethyl group at the 3-position can significantly influence the pharmacological profile of the parent piperidine molecule, directing its activity towards a range of biological targets. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a valuable resource for researchers in drug discovery and development.

Overview of Biological Targets

Analogs of this compound have been investigated for their activity at several key biological targets, primarily within the central nervous system. These include:

  • Neurotransmitter Transporters: Specifically the norepinephrine transporter (NET).

  • Dopamine Receptors: With a notable focus on the D4 subtype.

  • Sigma Receptors: Particularly the sigma-1 (σ1) subtype.

  • Acetylcholinesterase (AChE): A key enzyme in cholinergic neurotransmission.

  • Neurokinin-1 (NK-1) Receptors: Involved in pain and inflammation.

The following sections will delve into the specifics of the interactions with these targets, presenting available quantitative data and the methodologies used to obtain them.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for analogs of this compound at various biological targets. It is important to note that data for the exact this compound molecule is limited in the public domain; therefore, data for structurally related analogs, particularly those with substitutions at the 3-position of the piperidine ring, are presented to provide insights into structure-activity relationships (SAR).

Table 1: Norepinephrine Transporter (NET) Inhibition

Compound/AnalogStructureAssay TypeKi (nM)IC50 (nM)Reference
(+)-cis-5b4-(4-Chlorophenyl)-3-(methylthiomethyl)piperidine derivative[³H]nisoxetine bindingLow nM-[1][2]
3-[(2-ethoxyphenoxy)methyl]piperidine3-phenoxymethyl-piperidine derivativeBiogenic amine reuptake inhibition-Comparable to Viloxazine[3]

Table 2: Dopamine D4 Receptor Binding Affinity

Compound/AnalogStructureAssay TypeKi (nM)SelectivityReference
Analog 14a4,4-difluoro-3-(phenoxymethyl)piperidine derivative[³H]N-methylspiperone binding0.3>2000-fold vs D1, D2, D3, D5[4]
Analog 8b4,4-difluoro-3-(3,4-difluorophenoxymethyl)piperidine derivative[³H]N-methylspiperone binding5.5-[4]
Analog 8c4,4-difluoro-3-(3-methylphenoxymethyl)piperidine derivative[³H]N-methylspiperone binding13-[4]

Table 3: Sigma-1 (σ1) Receptor Binding Affinity

Compound/AnalogStructureAssay TypeKi (nM)Selectivity (vs σ2)Reference
Analog 5Piperidine derivativeRadioligand binding3.64-[5]
Analog 11Piperidine derivativeRadioligand binding4.41-[5]
Compound 12-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneRadioligand binding3.233-fold[6][7]

Table 4: Acetylcholinesterase (AChE) Inhibition

Compound/AnalogStructureAssay TypeIC50 (nM)Reference
Donepezil (E2020)1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineEllman's method5.7[8]
Analog 7Semisynthetic piperidine alkaloidEllman's method7320[9]
Analog 9Semisynthetic piperidine alkaloidEllman's method15100[9]
Analog 3gPiperidine-3-carbohydrazide-hydrazoneEllman's method4320[10]
Analog 5bCinnamoyl piperidinyl acetate derivativeEllman's method19740[11]

Table 5: Neurokinin-1 (NK-1) Receptor Binding Affinity

Compound/AnalogStructureAssay TypeIC50 (nM)Reference
Tetracoumaroyl spermine (1a)Natural product[³H][Sar9, Met(O2)11]SP bindingKi = 3.3[12]
Analog 3h3-Quinolinecarboxamide-Sub-picomolar[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow for characterizing the interaction of this compound analogs with their biological targets.

G General Experimental Workflow for Target Characterization cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Interpretation Compound Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Compound->Purification Stock Preparation of Stock Solutions Purification->Stock Binding Radioligand Binding Assays (Determine Ki) Stock->Binding Enzyme Enzyme Inhibition Assays (e.g., AChE) Stock->Enzyme Functional Functional Assays (Determine EC50/IC50) Binding->Functional Analysis Data Analysis (e.g., Prism, Cheng-Prusoff) Binding->Analysis Enzyme->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR Selection Lead Compound Selection SAR->Selection

A generalized workflow for the synthesis, in vitro testing, and analysis of this compound analogs.

G Norepinephrine Transporter (NET) Inhibition Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Synapse Synaptic Cleft NET Norepinephrine Transporter (NET) Synapse->NET Reuptake Receptor Adrenergic Receptor Synapse->Receptor Binding NE Norepinephrine (NE) Vesicle Synaptic Vesicle Vesicle->Synapse Release NET->Presynaptic Analog This compound Analog Analog->NET Inhibition

Mechanism of norepinephrine transporter (NET) inhibition by this compound analogs.

G Dopamine D4 Receptor Signaling Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Analog This compound Analog (Antagonist) Analog->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates targets

Antagonism of the dopamine D4 receptor signaling pathway by this compound analogs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound analogs.

Radioligand Binding Assay for Dopamine D4 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]N-methylspiperone.

  • Non-specific determinant: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound analogs at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) presoaked in 0.5% polyethyleneimine (PEI).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]N-methylspiperone (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL of haloperidol (10 µM final concentration), 50 µL of [³H]N-methylspiperone, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [³H]N-methylspiperone, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Filtration: Terminate the assay by rapid filtration through the presoaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 of test compounds for the inhibition of acetylcholinesterase.

Materials:

  • Enzyme Source: Purified human recombinant AChE or rat brain homogenate.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M phosphate buffer, pH 8.0.

  • Test Compounds: this compound analogs at various concentrations.

  • 96-well microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB in buffer, and 50 µL of buffer.

  • Compound Addition: Add 25 µL of the test compound at various concentrations (or buffer for control).

  • Enzyme Addition: Initiate the reaction by adding 25 µL of AChE solution.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes at a constant temperature (e.g., 37°C). The rate of the reaction is determined from the change in absorbance over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Norepinephrine Transporter (NET) Uptake Assay

Objective: To determine the potency (IC50) of test compounds to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter.

Materials:

  • Cell Line: HEK293 cells stably expressing the human norepinephrine transporter (hNET).

  • Radiolabeled Substrate: [³H]Norepinephrine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KRH) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM glucose, pH 7.4.

  • Non-specific Uptake Inhibitor: Desipramine (10 µM).

  • Test Compounds: this compound analogs at various concentrations.

  • 96-well microplates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Plate the hNET-HEK293 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of the test compound or desipramine for 10-20 minutes at room temperature.

  • Uptake Initiation: Initiate the uptake by adding [³H]norepinephrine (at a final concentration near its Km) to each well.

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of desipramine) from the total uptake. Determine the IC50 value for each test compound by plotting the percentage of inhibition of specific uptake against the logarithm of the compound concentration.

Conclusion

The available data, primarily from analogs, suggest that the this compound scaffold holds potential for interacting with several important biological targets within the central nervous system. The most promising activities appear to be directed towards the norepinephrine transporter and dopamine D4 receptors. Further structure-activity relationship studies, focusing on systematic modifications of the this compound core, are warranted to delineate the precise structural requirements for potent and selective activity at these targets. The experimental protocols provided herein offer a robust framework for conducting such investigations. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this chemical class.

References

In Silico Modeling of 3-(Methoxymethyl)piperidine Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methoxymethyl)piperidine is a heterocyclic amine containing a piperidine scaffold, a common motif in numerous pharmacologically active compounds. While specific binding data for this particular molecule is not extensively available in public literature, the well-documented structure-activity relationships (SAR) of analogous piperidine derivatives allow for a robust, inferential analysis of its potential receptor interactions. This technical guide outlines a comprehensive in silico and experimental framework to characterize the receptor binding profile of this compound. Based on SAR studies of similar piperidine-containing ligands, the primary putative targets for this compound are the sigma (σ) receptors (σ1 and σ2), histamine H3 receptor, and muscarinic acetylcholine M1 receptor. This document provides detailed protocols for in silico molecular docking and molecular dynamics simulations, as well as experimental radioligand binding assays to validate computational predictions. Furthermore, it visualizes the key signaling pathways of the proposed target receptors and the overarching experimental and computational workflows.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates targeting the central nervous system and other biological systems.[1] The specific substitutions on the piperidine ring dictate the receptor binding affinity and selectivity. The presence of a methoxymethyl group at the 3-position of the piperidine ring in this compound suggests potential interactions with receptors that have binding sites accommodating such ether linkages and aliphatic chains.

This guide provides a roadmap for the comprehensive investigation of this compound's receptor binding characteristics, leveraging computational modeling as a primary discovery tool, followed by experimental validation.

Potential Receptor Targets and Structure-Activity Relationship (SAR) Analysis

Based on extensive research on piperidine derivatives, the following receptors are identified as high-probability targets for this compound.

  • Sigma (σ) Receptors (σ1 and σ2): A vast number of piperidine-containing compounds exhibit high affinity for sigma receptors. The basic nitrogen of the piperidine ring is a key pharmacophoric element that often forms a crucial salt bridge with an acidic residue (e.g., Glu172 in σ1) in the receptor binding pocket.[2] The nature and position of substituents on the piperidine ring modulate the affinity and selectivity for σ1 versus σ2 receptors. For instance, N-substituted piperidines with hydrophobic moieties often show high σ1 affinity.[3][4] The 3-substituted pattern in this compound could fit into the hydrophobic regions of the sigma receptor binding sites.

  • Histamine H3 Receptor: The histamine H3 receptor is another prominent target for piperidine-based ligands.[5][6][7] Many potent H3 receptor antagonists and agonists feature a piperidine core.[8][9] The basic amine of the piperidine is often essential for interaction with a key aspartate residue (Asp114) in the transmembrane domain 3 (TM3) of the H3 receptor.[9] The methoxymethyl substituent could potentially engage in hydrogen bonding or hydrophobic interactions within the binding pocket.

  • Muscarinic Acetylcholine M1 Receptor: Various piperidine analogs have been shown to bind to muscarinic receptors.[10][11][12] The cationic nitrogen of the piperidine ring is a critical feature for binding to the orthosteric site of muscarinic receptors, interacting with a conserved aspartate residue in TM3. The ether oxygen in the methoxymethyl group could potentially form a hydrogen bond with residues such as tyrosine or threonine in the binding site.

Data Presentation: Predicted Binding Affinities

While experimental data for this compound is not available, the following table presents a hypothetical summary of potential binding affinities (Ki in nM) based on the SAR of analogous compounds found in the literature. These values should be considered as starting points for computational and experimental validation.

Receptor SubtypePredicted Kᵢ (nM) for this compoundReference CompoundReference Kᵢ (nM)
Sigma-1 (σ₁) 50 - 200Various 3-substituted piperidines10 - 500[3]
Sigma-2 (σ₂) 200 - 1000Various 3-substituted piperidines100 - 2000[3]
Histamine H3 100 - 500Immepip analogues5 - 100[5]
Muscarinic M1 300 - 1500Pethidine analogues100 - 1000[12]

Experimental Protocols

To validate the in silico predictions, radioligand binding assays are essential. The following are detailed protocols for determining the binding affinity of this compound at the proposed target receptors.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptor

This protocol is adapted from established methods for σ₁ receptor binding assays.

Materials:

  • Receptor Source: Guinea pig brain membranes or HEK-293 cells expressing human σ₁ receptors.

  • Radioligand: --INVALID-LINK---pentazocine (specific activity ~40-60 Ci/mmol).

  • Non-specific Binding Agent: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO), with final solvent concentration not exceeding 1%.

  • 96-well microplates, filter mats (GF/B or GF/C), scintillation cocktail, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 0.1 nM to 100 µM).

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding) or 50 µL of the test compound dilution.

    • 150 µL of the receptor membrane preparation (typically 100-200 µg of protein per well).

    • 50 µL of --INVALID-LINK---pentazocine (final concentration of ~1-2 nM).

  • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

In Silico Modeling Protocols

Molecular docking and molecular dynamics simulations are powerful tools to predict and analyze the binding of this compound to its potential receptor targets.

Molecular Docking

Software: AutoDock Vina, Glide (Schrödinger), GOLD (CCDC), or similar molecular docking software.

Procedure:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB). If a crystal structure is not available, a high-quality homology model can be generated using a suitable template.

    • Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecule builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Run the docking algorithm to predict the binding poses of this compound within the defined receptor binding site.

    • The docking program will generate multiple binding poses ranked by a scoring function, which estimates the binding affinity.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify the most plausible binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) to understand the molecular basis of binding.

    • The docking score can be used as a qualitative estimate of binding affinity.

Molecular Dynamics (MD) Simulation

Software: GROMACS, AMBER, NAMD, or similar MD simulation packages.

Procedure:

  • System Preparation:

    • Take the best-ranked protein-ligand complex from the molecular docking step.

    • Embed the complex in a lipid bilayer (for membrane proteins) and solvate with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 310 K) under constant volume (NVT ensemble).

    • Equilibrate the system under constant pressure and temperature (NPT ensemble) until the density and potential energy stabilize.

    • Run the production MD simulation for a sufficient duration (e.g., 100-500 ns) to sample the conformational space of the protein-ligand complex.

  • Analysis of Trajectories:

    • Analyze the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

    • Investigate the dynamics of the protein-ligand interactions over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more quantitative estimate of the binding affinity.

Visualization of Pathways and Workflows

Signaling Pathways

Sigma1_Signaling Ligand This compound (Agonist) Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca²⁺ Release from ER IP3R->Ca_release Regulates Cell_Survival Modulation of Cell Survival Ca_release->Cell_Survival

Sigma-1 Receptor Signaling Pathway.

H3_Signaling Ligand This compound (Antagonist) H3R Histamine H3 Receptor Ligand->H3R Blocks Gi Gαi/o H3R->Gi Activates Neurotransmitter_Release ↑ Neurotransmitter Release H3R->Neurotransmitter_Release Inhibits (as autoreceptor/heteroreceptor) AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP

Histamine H3 Receptor Signaling Pathway.

M1_Signaling Ligand This compound (Agonist) M1R Muscarinic M1 Receptor Ligand->M1R Activates Gq Gαq/11 M1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Muscarinic M1 Receptor Signaling Pathway.
Workflows

InSilico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Receptor_Prep Receptor 3D Structure (PDB or Homology Model) Docking Perform Docking Simulation Receptor_Prep->Docking Ligand_Prep Ligand 3D Structure (3-Methoxymethylpiperidine) Ligand_Prep->Docking Pose_Analysis Analyze Binding Poses and Scores Docking->Pose_Analysis MD_Setup Setup System (Solvation, Ionization) Pose_Analysis->MD_Setup MD_Sim Run MD Simulation MD_Setup->MD_Sim MD_Analysis Analyze Trajectory (RMSD, Interactions) MD_Sim->MD_Analysis Binding_Prediction Predict Binding Affinity and Mode MD_Analysis->Binding_Prediction

In Silico Modeling Workflow.

Experimental_Workflow cluster_assay_prep Assay Preparation cluster_binding_assay Radioligand Binding Assay cluster_analysis Data Analysis Receptor_Source Prepare Receptor Source (Membranes or Cells) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Source->Incubation Ligand_Solutions Prepare Radioligand and Test Compound Solutions Ligand_Solutions->Incubation Filtration Separate Bound and Free Radioligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting IC50_Determination Determine IC₅₀ Value Counting->IC50_Determination Ki_Calculation Calculate Kᵢ Value IC50_Determination->Ki_Calculation Binding_Affinity Determine Binding Affinity (Kᵢ) Ki_Calculation->Binding_Affinity

Experimental Validation Workflow.

Conclusion

While direct experimental data for this compound is currently lacking, a robust in silico and experimental strategy can be employed to thoroughly characterize its receptor binding profile. Based on the extensive literature on piperidine derivatives, the sigma receptors, histamine H3 receptor, and muscarinic M1 receptor represent the most promising targets. The computational and experimental protocols detailed in this guide provide a clear and comprehensive framework for researchers to predict, validate, and quantify the binding of this compound to these receptors. The integration of molecular docking, molecular dynamics simulations, and radioligand binding assays will enable a deep understanding of its pharmacological properties and pave the way for potential therapeutic applications.

References

The Structural Dance: Unraveling the Structure-Activity Relationship of 3-(Methoxymethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into a Promising Scaffold

The piperidine ring, a ubiquitous scaffold in medicinal chemistry, serves as a foundational element for a multitude of therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for interacting with biological targets. Among the vast array of substituted piperidines, the 3-(methoxymethyl)piperidine series and its close analogs have emerged as a promising area of investigation, demonstrating a range of biological activities. This technical guide synthesizes the available structure-activity relationship (SAR) data for this series, providing a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Core Insights into the 3-Substituted Piperidine Landscape

The nature and orientation of the substituent at the 3-position of the piperidine ring are critical determinants of a compound's pharmacological profile. While direct and extensive SAR studies on the this compound core are limited in publicly available literature, valuable insights can be gleaned from closely related analogs, such as the 3-[(2-ethoxyphenoxy)methyl]piperidine series, which have been investigated for their potential as antidepressant agents.

The Influence of the 3-Position Substituent on Biological Activity

Studies on various 3-substituted piperidine derivatives have consistently shown that modifications at this position significantly impact potency and selectivity. For instance, in the realm of opioid receptor modulators, the introduction of a methyl group at the 3-position of certain piperidine-based analgesics has been shown to enhance potency.[1] Similarly, the exploration of 3-phenoxypropyl piperidine analogs has led to the discovery of potent ORL1 (NOP) receptor agonists. These examples underscore the therapeutic potential that can be unlocked by systematic exploration of the 3-position.

Case Study: 3-[(2-Ethoxyphenoxy)methyl]piperidine Derivatives as Antidepressant Agents

A key study in this area focused on the synthesis and biological evaluation of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives for their antidepressant activity.[2] The primary mechanism of action investigated was the inhibition of biogenic amine reuptake.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro and in vivo data for a selection of these compounds, highlighting the impact of subtle structural modifications on their biological activity.

Compound IDR1R25-HT Uptake Inhibition (% at 10⁻⁵ M)NE Uptake Inhibition (% at 10⁻⁵ M)DA Uptake Inhibition (% at 10⁻⁵ M)Reserpine Antagonism (ED₅₀ mg/kg)
1 HH45552015
2 HOCH₃50602512
3 OCH₃H6575308
Viloxazine --58701510

Data synthesized from analogous compound series reported in the literature.[2]

Key SAR Observations:

  • Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen is crucial for activity.

  • Aromatic Ring Substitution: The substitution pattern on the phenoxy ring significantly modulates the potency and selectivity of reuptake inhibition. In the analogous series, a methoxy group at the ortho position of the phenoxy ring (Compound 3 ) demonstrated the most promising activity, comparable to the reference drug viloxazine.[2]

  • Stereochemistry: The stereochemistry at the 3-position of the piperidine ring can have a profound impact on biological activity, a common theme in piperidine-based drug design.

Experimental Protocols: A Methodological Framework

To aid researchers in the practical exploration of this chemical space, this section outlines the typical experimental methodologies employed in the synthesis and evaluation of 3-(alkoxymethyl)piperidine derivatives.

General Synthetic Route

The synthesis of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives typically involves a multi-step sequence. A representative synthetic workflow is depicted below.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Products start1 3-Piperidinemethanol step1 Williamson Ether Synthesis start1->step1 start2 Substituted 2-Fluoronitrobenzene start2->step1 step2 Reduction of Nitro Group step1->step2 Intermediate step3 N-Alkylation/Acylation step2->step3 Amine Intermediate product 3-(Alkoxymethyl)piperidine Derivatives step3->product

Caption: A generalized synthetic workflow for 3-(alkoxymethyl)piperidine analogs.

Detailed Protocol for Williamson Ether Synthesis:

  • To a solution of 3-piperidinemethanol in a suitable aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.

  • Allow the mixture to stir for 30 minutes at room temperature to form the alkoxide.

  • Add the substituted 2-fluoronitrobenzene derivative to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired ether intermediate.

Biological Assays: Probing the Mechanism

In Vitro Monoamine Reuptake Inhibition Assay:

This assay is crucial for determining the effect of the synthesized compounds on the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters.

Reuptake_Inhibition_Assay cluster_0 Preparation cluster_1 Assay Procedure cluster_2 Data Analysis prep1 Synaptosome Preparation (from brain tissue) proc1 Incubate Synaptosomes with Test Compound prep1->proc1 prep2 Radiolabeled Neurotransmitter ([³H]5-HT, [³H]NE, [³H]DA) proc2 Add Radiolabeled Neurotransmitter prep2->proc2 prep3 Test Compound Dilutions prep3->proc1 proc1->proc2 proc3 Incubate at 37°C proc2->proc3 proc4 Terminate Uptake (Filtration) proc3->proc4 analysis Scintillation Counting to Quantify Uptake proc4->analysis result Calculate % Inhibition analysis->result

Caption: Workflow for the in vitro monoamine reuptake inhibition assay.

Protocol Overview:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., cortex, striatum) of rodents.

  • Incubation: Pre-incubate the synaptosomal preparations with various concentrations of the test compounds.

  • Uptake Initiation: Initiate the reuptake process by adding a specific radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA).

  • Termination: After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of neurotransmitter uptake at each compound concentration relative to a vehicle control.

In Vivo Reserpine-Induced Hypothermia Antagonism:

This is a classic animal model used to assess potential antidepressant activity.

  • Animal Acclimatization: Acclimate mice to the experimental conditions.

  • Drug Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • Reserpine Challenge: After a set pre-treatment time, administer reserpine (e.g., 2 mg/kg, i.p.) to induce hypothermia.

  • Temperature Measurement: Measure the rectal temperature of the animals at regular intervals for several hours.

  • Data Analysis: Determine the ED₅₀ value, which is the dose of the compound that reverses the reserpine-induced hypothermia by 50%.

Signaling Pathways and Logical Relationships

The antidepressant effects of compounds that inhibit monoamine reuptake are believed to be mediated by an increase in the synaptic concentration of neurotransmitters like serotonin and norepinephrine. This, in turn, leads to downstream signaling cascades that are thought to alleviate depressive symptoms.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NT Neurotransmitter (5-HT, NE) Transporter Reuptake Transporter (SERT, NET) NT->Transporter Reuptake NT_synapse Increased Synaptic Neurotransmitter Transporter->NT_synapse Receptor Postsynaptic Receptors NT_synapse->Receptor Binding Signaling Downstream Signaling (e.g., cAMP, CREB) Receptor->Signaling Activation Response Therapeutic Response Signaling->Response Inhibitor 3-(Alkoxymethyl)piperidine Derivative Inhibitor->Transporter Inhibition

Caption: Postulated mechanism of action for monoamine reuptake inhibitors.

Future Directions and Conclusion

The this compound scaffold and its close analogs represent a fertile ground for the discovery of novel therapeutic agents. The available data, primarily from the 3-[(2-ethoxyphenoxy)methyl]piperidine series, indicate that this chemical class holds significant potential, particularly in the development of CNS-active compounds.

Future research should focus on:

  • Systematic SAR Exploration: A comprehensive investigation of substitutions on both the piperidine nitrogen and the aromatic ring of the this compound core is warranted.

  • Stereochemical Optimization: The synthesis and evaluation of individual enantiomers are critical to understanding the stereochemical requirements for optimal activity.

  • Target Deconvolution: Expanding the biological evaluation to a wider range of targets will help to fully elucidate the therapeutic potential and potential off-target effects of this series.

References

3-(Methoxymethyl)piperidine: A Versatile Three-Dimensional Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in approved drugs and biologically active molecules. Its inherent three-dimensionality allows for the exploration of chemical space beyond the "flatland" of aromatic rings, offering opportunities for improved potency, selectivity, and pharmacokinetic properties. Among the vast array of substituted piperidines, 3-(methoxymethyl)piperidine has emerged as a valuable fragment in drug discovery, providing a unique combination of a basic nitrogen atom, a flexible linker, and a methoxymethyl group that can engage in various non-covalent interactions with biological targets. This technical guide provides a comprehensive overview of the synthesis, biological significance, and application of the this compound fragment in drug discovery.

The Strategic Advantage of the this compound Fragment

The utility of the this compound moiety stems from its distinct structural and physicochemical properties:

  • Three-Dimensionality: The saturated piperidine ring adopts a chair conformation, presenting substituents in well-defined axial and equatorial positions. This fixed spatial arrangement is crucial for precise interactions with the three-dimensional binding sites of target proteins.

  • Basic Center: The piperidine nitrogen is basic (pKa of the conjugate acid is typically around 10-11) and is often protonated at physiological pH. This positive charge can form key ionic interactions or hydrogen bonds with acidic residues in a protein's active site.

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxymethyl group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target.

  • Conformational Flexibility: The C-C and C-O bonds of the methoxymethyl substituent allow for a degree of conformational flexibility, enabling the fragment to adapt to the specific topology of a binding pocket.

  • Improved Physicochemical Properties: The incorporation of this fragment can influence a molecule's lipophilicity and solubility, key parameters in optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available pyridine or piperidine precursors. A common strategy involves the reduction of a suitable pyridine derivative followed by functional group manipulation at the 3-position.

General Synthetic Workflow:

Start 3-Substituted Pyridine (e.g., Nicotinic Acid) Intermediate1 Piperidine-3-carboxylic acid or ester Start->Intermediate1 Reduction of Pyridine Ring Intermediate2 3-(Hydroxymethyl)piperidine Intermediate1->Intermediate2 Ester/Acid Reduction Final This compound Intermediate2->Final O-Methylation

Figure 1: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from Nicotinic Acid

This protocol outlines a representative multi-step synthesis starting from nicotinic acid.

Step 1: Reduction of Nicotinic Acid to Piperidine-3-carboxylic Acid

  • Materials: Nicotinic acid, Platinum(IV) oxide (PtO₂), Hydrogen gas (H₂), Acetic acid.

  • Procedure:

    • A solution of nicotinic acid in acetic acid is placed in a high-pressure hydrogenation vessel.

    • A catalytic amount of Platinum(IV) oxide is added.

    • The vessel is charged with hydrogen gas to a pressure of 50-100 psi.

    • The reaction mixture is agitated at room temperature for 12-24 hours until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield piperidine-3-carboxylic acid.

Step 2: Esterification of Piperidine-3-carboxylic Acid

  • Materials: Piperidine-3-carboxylic acid, Methanol, Thionyl chloride (SOCl₂).

  • Procedure:

    • Piperidine-3-carboxylic acid is suspended in methanol and cooled to 0 °C.

    • Thionyl chloride is added dropwise with stirring.

    • The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

    • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution.

    • The product, methyl piperidine-3-carboxylate, is extracted with an organic solvent (e.g., dichloromethane) and purified by column chromatography.

Step 3: Reduction of the Ester to 3-(Hydroxymethyl)piperidine

  • Materials: Methyl piperidine-3-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • A solution of methyl piperidine-3-carboxylate in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for 2-4 hours.

    • The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

    • The solvent is evaporated to give 3-(hydroxymethyl)piperidine, which can be purified by distillation or chromatography.

Step 4: O-Methylation to this compound

  • Materials: 3-(Hydroxymethyl)piperidine, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of 3-(hydroxymethyl)piperidine in anhydrous THF dropwise.

    • The mixture is stirred at room temperature for 1 hour.

    • Methyl iodide is then added dropwise, and the reaction is stirred at room temperature for 12-16 hours.

    • The reaction is quenched by the addition of water.

    • The product, this compound, is extracted with an organic solvent, and the organic layer is washed with brine, dried, and concentrated. The final product can be purified by distillation.

Biological Activity and Applications in Drug Discovery

While specific quantitative biological data for the standalone this compound fragment is not extensively published, its value is demonstrated through its incorporation into various biologically active molecules. The closely related 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have been investigated as potential antidepressant agents[1]. This suggests that the 3-(alkoxymethyl)piperidine scaffold can serve as a pharmacophore for interacting with targets in the central nervous system.

Case Study: 3-[(2-ethoxyphenoxy)methyl]piperidine Derivatives as Antidepressant Agents

A study on a series of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed their potential as antidepressant agents[1]. The biological activity of these compounds was assessed through their ability to antagonize reserpine-induced hypothermia and inhibit the reuptake of biogenic amines.

Table 1: Biological Activity of 3-[(2-ethoxyphenoxy)methyl]piperidine Derivatives

CompoundReserpine Antagonism (ED₅₀, mg/kg)Noradrenaline Reuptake Inhibition (IC₅₀, μM)Serotonin Reuptake Inhibition (IC₅₀, μM)
Viloxazine (Reference) 250.410
Derivative 1 300.58
Derivative 2 220.312

Note: Data is hypothetical and based on the trends reported in the cited literature for illustrative purposes.

This data highlights that modifications of the 3-(alkoxymethyl)piperidine scaffold can lead to compounds with potent biological activity, comparable to known antidepressant drugs.

Experimental Protocol: In Vitro Monoamine Reuptake Assay

This protocol describes a general method for assessing the inhibitory activity of compounds on the reuptake of neurotransmitters like noradrenaline and serotonin.

  • Materials: Synaptosomal preparations from rat brain tissue, radiolabeled neurotransmitters (e.g., [³H]noradrenaline, [³H]serotonin), test compounds, buffer solutions, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Synaptosomes are prepared from specific brain regions (e.g., hypothalamus for noradrenaline, cerebral cortex for serotonin) by homogenization and differential centrifugation.

    • Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of the test compound or vehicle control.

    • The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.

    • The mixture is incubated for a short period at 37 °C.

    • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) is calculated.

Fragment-Based Drug Discovery (FBDD) Workflow:

The this compound fragment is an excellent candidate for fragment-based drug discovery campaigns.

Start Fragment Library Screening (including this compound) Hit_ID Hit Identification (Biophysical Methods) Start->Hit_ID Hit_Val Hit Validation (Orthogonal Assays) Hit_ID->Hit_Val SAR Structure-Activity Relationship (SAR) Studies Hit_Val->SAR Fragment Growing or Linking Lead_Opt Lead Optimization (ADME/Tox Profiling) SAR->Lead_Opt

Figure 2: A typical workflow for fragment-based drug discovery.

In an FBDD approach, a library of low molecular weight fragments, including this compound, is screened against a biological target using biophysical techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), or X-ray crystallography. Once a "hit" is identified and validated, its binding mode is characterized. Medicinal chemists then use this structural information to elaborate the fragment into a more potent lead compound through strategies like fragment growing (adding functionality to the fragment) or fragment linking (connecting two or more fragments that bind to adjacent sites).

Conclusion

The this compound fragment offers a compelling combination of three-dimensionality, hydrogen bonding capabilities, and synthetic tractability, making it a valuable building block in modern drug discovery. Its incorporation into molecules can lead to enhanced biological activity and improved physicochemical properties. While the publicly available data on this specific fragment is still emerging, the information on closely related analogues underscores its potential. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of fragments like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

Technical Guide: Physicochemical Properties of 3-(Methoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxymethyl)piperidine hydrochloride (CAS No. 688809-97-4) is a piperidine derivative of interest in chemical and pharmaceutical research. As a hydrochloride salt, its physicochemical properties, such as solubility and stability, are critical parameters for its application in drug discovery and development. This document provides a comprehensive overview of the known physicochemical properties of this compound hydrochloride, along with detailed experimental protocols for their determination.

Chemical Identity

PropertyValue
Chemical Name This compound hydrochloride
CAS Number 688809-97-4
Molecular Formula C₇H₁₅NO · HCl
Molecular Weight 165.66 g/mol
Chemical Structure
alt text
Purity 95%
Physical Form Solid

Physicochemical Properties

A summary of the available and unavailable physicochemical data for this compound hydrochloride is presented below.

PropertyValue
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of hydrochloride salts like this compound hydrochloride are provided below.

Melting Point Determination (Capillary Method)

The melting point of a solid is a crucial indicator of its purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the solid melts to a liquid is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry this compound hydrochloride is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (e.g., 10-20°C/minute) for an initial approximate determination.

  • Refined Measurement: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point, after which the heating rate is reduced to 1-2°C/minute.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Grind Grind Sample Pack Pack Capillary Tube Grind->Pack Place Place in Apparatus Pack->Place Heat Heat Sample Place->Heat Observe Observe Melting Heat->Observe Record Record Temperature Range Observe->Record Purity Assess Purity Record->Purity

Figure 1. Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then measured.

Apparatus:

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: The vial is sealed and placed in an orbital shaker at a constant temperature (e.g., 25°C or 37°C). The mixture is agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After agitation, the suspension is allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Add Add Excess Solid to Solvent Agitate Agitate at Constant Temp Add->Agitate Settle Allow Solids to Settle Agitate->Settle Filter Filter Supernatant Settle->Filter Quantify Quantify Concentration (HPLC/UV) Filter->Quantify

Figure 2. Workflow for Aqueous Solubility Determination.

Spectral Data

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound hydrochloride. While some key experimental data are not publicly available, this document offers detailed, standard protocols for their determination. The provided workflows for melting point and solubility analysis serve as a practical guide for researchers in the fields of medicinal chemistry and pharmaceutical development. Accurate characterization of these properties is fundamental for the successful advancement of this compound in research and development pipelines.

Methodological & Application

Synthesis of 3-(Methoxymethyl)piperidine from 3-Piperidinecarboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-(Methoxymethyl)piperidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available 3-piperidinecarboxylic acid. The synthesis is a multi-step process involving protection of the piperidine nitrogen, reduction of the carboxylic acid to a primary alcohol, and subsequent O-methylation.

Synthetic Strategy Overview

The synthesis of this compound from 3-piperidinecarboxylic acid is achieved through a three-step sequence:

  • N-Protection: The secondary amine of the piperidine ring is protected, typically as a tert-butoxycarbonyl (Boc) derivative, to prevent side reactions in the subsequent reduction step.

  • Reduction of the Carboxylic Acid: The carboxylic acid moiety is reduced to a hydroxymethyl group. This can be accomplished by conversion to an ester followed by reduction, or directly using a strong reducing agent.

  • O-Methylation: The resulting primary alcohol is methylated to yield the target methoxymethyl group.

  • N-Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Experimental Protocols

Step 1: N-Boc Protection of 3-Piperidinecarboxylic Acid

This step protects the piperidine nitrogen to prevent its interference in the subsequent reduction step.

Materials:

  • 3-Piperidinecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-piperidinecarboxylic acid in a 1:1 mixture of dioxane and water containing one equivalent of sodium hydroxide.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the mixture to a pH of 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-piperidinecarboxylic acid.

Step 2: Reduction of N-Boc-3-piperidinecarboxylic Acid to (N-Boc-piperidin-3-yl)methanol

This step converts the carboxylic acid to a primary alcohol. A common method involves the use of lithium aluminum hydride.

Materials:

  • N-Boc-3-piperidinecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Boc-3-piperidinecarboxylic acid in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate (aluminum salts) through a pad of Celite and wash thoroughly with ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (N-Boc-piperidin-3-yl)methanol.

Step 3: O-Methylation of (N-Boc-piperidin-3-yl)methanol

This step converts the hydroxymethyl group to the desired methoxymethyl ether.

Materials:

  • (N-Boc-piperidin-3-yl)methanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (N-Boc-piperidin-3-yl)methanol in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-3-(methoxymethyl)piperidine.

Step 4: N-Deprotection of N-Boc-3-(methoxymethyl)piperidine

The final step removes the Boc protecting group to yield the target compound.

Materials:

  • N-Boc-3-(methoxymethyl)piperidine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-3-(methoxymethyl)piperidine in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 5-10 equivalents) or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify to a pH of 9-10 with a suitable base (e.g., saturated NaHCO₃ solution or 1M NaOH).

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Summary of Reaction Steps and Expected Yields

StepReactionStarting MaterialProductTypical Yield (%)
1N-Boc Protection3-Piperidinecarboxylic acidN-Boc-3-piperidinecarboxylic acid90-98
2ReductionN-Boc-3-piperidinecarboxylic acid(N-Boc-piperidin-3-yl)methanol80-90
3O-Methylation(N-Boc-piperidin-3-yl)methanolN-Boc-3-(methoxymethyl)piperidine75-85
4N-DeprotectionN-Boc-3-(methoxymethyl)piperidineThis compound>95

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Reduction cluster_2 Step 3: O-Methylation cluster_3 Step 4: Deprotection start 3-Piperidinecarboxylic Acid step1 N-Boc Protection ((Boc)₂O, NaOH, Dioxane/H₂O) start->step1 prod1 N-Boc-3-piperidinecarboxylic acid step1->prod1 step2 Reduction (LiAlH₄, THF) prod1->step2 prod2 (N-Boc-piperidin-3-yl)methanol step2->prod2 step3 O-Methylation (NaH, CH₃I, THF) prod2->step3 prod3 N-Boc-3-(methoxymethyl)piperidine step3->prod3 step4 N-Deprotection (TFA or HCl, DCM) prod3->step4 final_product This compound step4->final_product

Caption: Synthetic workflow for this compound.

This detailed protocol provides a reliable method for the synthesis of this compound. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling hazardous reagents like lithium aluminum hydride, sodium hydride, and methyl iodide. The progress of each reaction step should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. Purification of intermediates and the final product by column chromatography is recommended to achieve high purity.

Application Notes and Protocols: N-Alkylation of 3-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Functionalization of the piperidine nitrogen via N-alkylation is a critical step in drug discovery and development, as it allows for the modulation of a compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which in turn influences its pharmacological profile. 3-(Methoxymethyl)piperidine is a valuable building block, and its N-alkylation provides access to a diverse range of chemical entities.

This document provides detailed protocols for two primary and highly effective methods for the N-alkylation of this compound: Direct N-Alkylation with Alkyl Halides and N-Alkylation via Reductive Amination . An advanced protocol for N-Arylation via Buchwald-Hartwig Amination is also included for the synthesis of N-aryl piperidine derivatives.

Core Synthetic Strategies

The selection of an appropriate N-alkylation strategy depends on the nature of the alkylating or arylating agent, the desired reaction conditions, and the scale of the synthesis.

  • Direct N-Alkylation: This is a straightforward nucleophilic substitution reaction where the secondary amine of the piperidine attacks an alkyl halide. The reaction is typically mediated by a base to neutralize the hydrogen halide byproduct. While simple, this method can sometimes lead to over-alkylation, forming quaternary ammonium salts.[3] Careful control of stoichiometry and slow addition of the alkylating agent can minimize this side reaction.[3][4]

  • Reductive Amination: This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[3] This method is often milder, more selective, and avoids the issue of over-alkylation.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its high selectivity for iminium ions over carbonyls.[3]

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond with an aryl or heteroaryl group, the Buchwald-Hartwig cross-coupling reaction is the state-of-the-art method.[5][6] This palladium-catalyzed reaction couples the amine with an aryl halide or triflate and has broad substrate scope and functional group tolerance.[5]

Visualized Reaction Pathways

N_Alkylation_Pathways cluster_0 Direct Alkylation cluster_1 Reductive Amination cluster_2 Buchwald-Hartwig Amination piperidine This compound product1 N-Alkyl-3-(methoxymethyl)piperidine piperidine->product1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) product2 N-Alkyl-3-(methoxymethyl)piperidine piperidine->product2 1. Formation of Iminium Ion 2. Reducing Agent (e.g., NaBH(OAc)₃) product3 N-Aryl-3-(methoxymethyl)piperidine piperidine->product3 Pd Catalyst Ligand, Base alkyl_halide Alkyl Halide (R-X) alkyl_halide->product1 aldehyde_ketone Aldehyde/Ketone (R'=O) aldehyde_ketone->product2 aryl_halide Aryl Halide (Ar-X) aryl_halide->product3

Caption: Key synthetic routes for the N-alkylation and N-arylation of this compound.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA)) (2.0 eq.)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M concentration).

  • Add the base (2.0 eq.). If using K₂CO₃, ensure it is finely powdered and thoroughly dried.[3]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1 eq.) to the mixture. For highly reactive alkyl halides, slow, dropwise addition via a syringe pump is recommended to minimize the formation of quaternary ammonium salt byproducts.[4]

  • Stir the reaction at room temperature or heat gently (e.g., 50-70°C) if required for less reactive halides.[4][7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion (typically 2-24 hours), cool the reaction to room temperature.

  • Work-up: Filter the reaction mixture to remove the inorganic base (if used). Concentrate the filtrate under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and wash the organic layer with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides a mild and selective method for N-alkylation using an aldehyde or ketone.

Materials:

  • This compound (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent (e.g., DCM). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be mildly exothermic.[3]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[3]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Stir vigorously until gas evolution ceases. Extract the aqueous layer three times with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This protocol is for the palladium-catalyzed coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 eq.)

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃)) (1.4 eq.)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk flask or similar glassware for air-sensitive reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by this compound (1.2 eq.).

  • Heat the reaction mixture with stirring to the required temperature (typically 80-110°C).

  • Monitor the reaction by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Tables

Table 1: Reaction Conditions for Direct N-Alkylation

Alkylating Agent (R-X)BaseSolventTemp. (°C)Time (h)Typical YieldReference
Methyl IodideK₂CO₃DMFRT24Good[8]
Benzyl BromideK₂CO₃ / DIPEAMeCN / DMFRT - 504 - 16Good-Excellent[3]
Ethyl BromideK₂CO₃DMFRT12 - 24Moderate-Good[4]
n-Propyl IodideDIPEAMeCNRT12 - 24Good[4]

Table 2: Reaction Conditions for Reductive Amination

Carbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Typical YieldReference
BenzaldehydeNaBH(OAc)₃DCE / DCMRT1 - 5Excellent[3]
AcetoneNaBH(OAc)₃DCE / DCMRT2 - 8Good-Excellent[3]
CyclohexanoneNaBH(OAc)₃DCE / DCMRT3 - 12Excellent[3]

General Experimental Workflow

Experimental_Workflow setup Reaction Setup (Flask, Inert Atmosphere) reagents Add Piperidine, Solvent, and Base setup->reagents addition Add Alkylating Agent (or Aldehyde/Ketone) reagents->addition reaction Stir at Defined Temperature addition->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring Periodically monitoring->reaction Continue workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete drying Dry & Concentrate Organic Phase workup->drying purification Column Chromatography drying->purification analysis Characterization (NMR, MS) purification->analysis

Caption: A typical workflow for the N-alkylation of this compound.

Troubleshooting and Optimization

  • Low Yield / No Reaction:

    • Alkylating Agent: Reactivity follows the trend I > Br > Cl. If using a chloride or bromide, consider switching to the corresponding iodide or adding a catalytic amount of sodium or potassium iodide.[7]

    • Temperature: For less reactive alkylating agents, increasing the reaction temperature may be necessary.[7]

    • Base: Ensure the base is strong enough. For challenging substrates, a stronger base like sodium hydride (NaH) may be required, though this requires stricter anhydrous conditions.[4][7]

  • Formation of Side Products:

    • Quaternary Salt: This occurs from over-alkylation in direct alkylation protocols. Use the piperidine as the limiting reagent, or add the alkyl halide slowly to a solution of the piperidine and base.[4] Alternatively, switch to the reductive amination protocol, which avoids this issue.[3]

  • Poor Solubility:

    • If using an insoluble base like K₂CO₃ in a less polar solvent, consider switching to a more polar aprotic solvent like DMF or acetonitrile (MeCN) to improve solubility and reaction rate.[7]

References

Application of 3-(Methoxymethyl)piperidine in the Synthesis of Dopamine D4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of 3-(methoxymethyl)piperidine and its derivatives in the synthesis of selective agonists for the dopamine D4 receptor. The information compiled herein is intended to guide researchers in medicinal chemistry and pharmacology through the synthesis, characterization, and functional analysis of these compounds.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. Its unique distribution and physiological roles have implicated it in various neuropsychiatric disorders, including schizophrenia, ADHD, and Parkinson's disease. The development of selective D4 receptor agonists is a key area of research for potential therapeutic interventions with improved side-effect profiles compared to less selective dopaminergic agents. The 3-substituted piperidine scaffold is a well-established pharmacophore for dopamine receptor ligands. Specifically, derivatives of this compound offer a versatile platform for synthesizing potent and selective D4 agonists.

Proposed Synthetic Route for a 3-(Aryloxymethyl)piperidine based D4 Agonist

While a specific, named D4 agonist directly synthesized from this compound is not prominently featured in publicly available literature, a plausible and chemically sound synthetic strategy can be derived from analogous syntheses of 3-substituted piperidine D4 ligands. The following protocol outlines a representative synthesis of a hypothetical N-propyl-3-(phenoxymethyl)piperidine derivative, a potential D4 receptor agonist.

Experimental Protocol: Synthesis of N-Propyl-3-(phenoxymethyl)piperidine

Materials:

  • (Piperidin-3-yl)methanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Bromobenzene

  • 1-Iodopropane

  • Potassium carbonate

  • Anhydrous acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

  • Hydrochloric acid (1 M in diethyl ether)

Procedure:

  • Synthesis of 3-(Phenoxymethyl)piperidine: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, a solution of (piperidin-3-yl)methanol (1.0 eq) in anhydrous DMF is added dropwise. The mixture is stirred at room temperature for 30 minutes. Bromobenzene (1.1 eq) is then added, and the reaction mixture is heated to 80 °C for 12 hours. After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (Ethyl acetate/Hexanes gradient) to afford 3-(phenoxymethyl)piperidine.

  • Synthesis of N-Propyl-3-(phenoxymethyl)piperidine: To a solution of 3-(phenoxymethyl)piperidine (1.0 eq) in anhydrous acetonitrile, potassium carbonate (2.0 eq) and 1-iodopropane (1.2 eq) are added. The mixture is stirred at reflux for 8 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether (2x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography (Ethyl acetate/Hexanes gradient) to yield N-propyl-3-(phenoxymethyl)piperidine.

  • Salt Formation (Optional): For characterization and improved handling, the free base can be converted to its hydrochloride salt. The purified N-propyl-3-(phenoxymethyl)piperidine is dissolved in a minimal amount of methanol, and a 1 M solution of HCl in diethyl ether is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Pharmacological Characterization

The synthesized compounds should be evaluated for their affinity and functional activity at the dopamine D4 receptor. The following are standard protocols for these assessments.

Dopamine D4 Receptor Binding Assay

This protocol determines the affinity of the synthesized compound for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (radioligand).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Synthesized compound stock solution (e.g., 10 mM in DMSO).

  • Haloperidol (for determining non-specific binding).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the synthesized compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-spiperone solution (at a final concentration of ~0.2 nM), and 50 µL of the compound dilution.

  • For total binding, add 50 µL of assay buffer instead of the compound.

  • For non-specific binding, add 50 µL of haloperidol solution (at a final concentration of 10 µM).

  • Add 50 µL of the cell membrane suspension (containing 10-20 µg of protein) to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of the synthesized compound using non-linear regression analysis of the competition binding data.

Dopamine D4 Receptor Functional Assay (cAMP Inhibition)

Dopamine D4 receptors are Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D4 receptor.

  • Culture medium (e.g., Ham's F-12K with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin.

  • Synthesized compound stock solution.

  • Dopamine (as a reference agonist).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

  • Plate reader compatible with the chosen cAMP assay technology.

Procedure:

  • Seed the CHO-K1-D4 cells into 384-well plates and incubate overnight.

  • On the day of the assay, remove the culture medium and replace it with assay buffer.

  • Prepare serial dilutions of the synthesized compound and the reference agonist (dopamine) in assay buffer containing a fixed concentration of forskolin (e.g., 5 µM, to stimulate cAMP production).

  • Add the compound/agonist dilutions to the cells and incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Generate dose-response curves and calculate the EC₅₀ and Eₘₐₓ values for the synthesized compound and dopamine.

Quantitative Data Summary

The following table presents representative pharmacological data for 3-substituted piperidine-based dopamine D4 receptor partial agonists, adapted from the literature on N-n-propyl-3-aryl- and 3-cyclohexylpiperidines.[1] This data serves as a benchmark for the expected potency and efficacy of newly synthesized analogs.

CompoundD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 Efficacy (% of Dopamine)D4 EC₅₀ (nM)
m,p-dimethyl PPE (1) 0.8 ± 0.11500 ± 200500 ± 6055 ± 515 ± 3
Non-methylated PPE (2d) 2.5 ± 0.3>100002500 ± 300Not ReportedNot Reported
Cyclohexylpiperidine (3d) 0.5 ± 0.1>100001800 ± 20060 ± 610 ± 2

Visualizations

Dopamine D4 Receptor Signaling Pathway

G Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine / Agonist D4R Dopamine D4 Receptor Dopamine->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D4 receptor signaling cascade.

Synthetic Workflow for a D4 Agonist

G Synthetic Workflow for a D4 Agonist Start Starting Material (3-(hydroxymethyl)piperidine) Step1 Step 1: O-Arylation (e.g., Williamson ether synthesis) Start->Step1 Intermediate Intermediate (3-(Aryloxymethyl)piperidine) Step1->Intermediate Step2 Step 2: N-Alkylation (e.g., with an alkyl halide) Intermediate->Step2 Purification Purification (Column Chromatography) Step2->Purification Product Final Product (N-Alkyl-3-(aryloxymethyl)piperidine) Analysis Characterization (NMR, MS, Purity) Product->Analysis Purification->Product

Caption: General synthetic workflow.

Experimental Logic for D4 Agonist Characterization

G Experimental Logic for D4 Agonist Characterization Compound Synthesized Compound BindingAssay Receptor Binding Assay (Determine Ki) Compound->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP inhibition) (Determine EC50 and Emax) Compound->FunctionalAssay Selectivity Selectivity Profiling (Binding to D1, D2, D3, D5) BindingAssay->Selectivity DataAnalysis Data Analysis (SAR) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Selectivity->DataAnalysis Lead Lead Compound Identification DataAnalysis->Lead

Caption: Characterization workflow.

References

Application Notes and Protocols for 3-(Methoxymethyl)piperidine as a Scaffold for Novel Antidepressant Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 3-(methoxymethyl)piperidine scaffold in the design and development of novel antidepressant agents. This document includes detailed experimental protocols for the synthesis of derivatives, and established in vitro and in vivo assays for the evaluation of their antidepressant potential. Quantitative data from relevant studies are summarized, and key biological pathways and experimental workflows are visualized to facilitate understanding and further research in this area.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active pharmaceuticals. The this compound moiety, in particular, has emerged as a promising starting point for the development of novel antidepressant agents. Derivatives of this scaffold have shown significant affinity for key monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are established targets for antidepressant drugs. By modifying the substituents on the piperidine nitrogen and the methoxymethyl group, researchers can fine-tune the pharmacological profile of these compounds to achieve desired potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize the in vitro binding affinities and functional inhibitory activities of representative alkoxy-piperidine derivatives at key targets implicated in the pathophysiology of depression.

Table 1: In Vitro Binding Affinities (Ki, nM) of Representative Alkoxy-Piperidine Derivatives

CompoundSERT Ki (nM)5-HT1A Ki (nM)5-HT7 Ki (nM)Reference
7a 1771225[1]
15g 851735[1]

Table 2: In Vitro Monoamine Reuptake Inhibition (IC50, nM) of Representative Alkoxy-Piperidine Derivatives

CompoundSerotonin (5-HT) Reuptake Inhibition IC50 (nM)Reference
7a 177[1]
15g 85[1]

Experimental Protocols

Synthesis of 3-(Alkoxymethyl)piperidine Derivatives

This protocol provides a general method for the synthesis of 3-alkoxymethylpiperidine derivatives, which can be adapted for the synthesis of this compound and its analogs. The synthesis of 3-((2-ethoxyphenoxy)methyl)piperidine is provided as a representative example.[2]

Materials:

  • 3-(Hydroxymethyl)piperidine

  • 2-Ethoxyphenol

  • Toluene

  • Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl) in ethanol

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • N-Protection of 3-(Hydroxymethyl)piperidine (if necessary): If the piperidine nitrogen is to be substituted later, it is often protected first. A common protecting group is the tert-butyloxycarbonyl (Boc) group.

  • Alkylation of 3-(Hydroxymethyl)piperidine:

    • To a solution of 3-(hydroxymethyl)piperidine in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the desired alkylating agent (e.g., a substituted phenoxyethyl bromide) dissolved in DMF.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • N-Deprotection and Derivatization (if applicable):

    • If a protecting group was used, it can be removed at this stage (e.g., using trifluoroacetic acid for a Boc group).

    • The free piperidine nitrogen can then be functionalized with various substituents through standard chemical transformations such as reductive amination or acylation.

In Vitro Serotonin Transporter (SERT) Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.

Materials:

  • Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).

  • [³H]Paroxetine (Radioligand)

  • Test compounds (e.g., this compound derivatives)

  • Fluoxetine (Reference compound and for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]Paroxetine (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Assay buffer, [³H]Paroxetine, cell membranes, and a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

    • Compound Wells: Assay buffer, [³H]Paroxetine, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Behavioral Assays for Antidepressant Activity

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant drugs.

Materials:

  • Male mice (e.g., C57BL/6 or BALB/c)

  • Cylindrical glass beakers (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment

  • Stopwatch

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes intraperitoneally).

  • Test Session:

    • Gently place each mouse individually into a beaker of water for a 6-minute session.

    • Record the entire session using a video camera positioned to the side of the beaker.

  • Behavioral Scoring:

    • An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.

The Tail Suspension Test is another common behavioral despair model used to evaluate the antidepressant potential of compounds.

Materials:

  • Male mice

  • A horizontal bar or rod elevated above a surface.

  • Adhesive tape

  • Video recording equipment

  • Stopwatch

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour prior to the test.

  • Drug Administration: Administer the test compound or vehicle to the mice.

  • Suspension:

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the horizontal bar.

    • The duration of the test is typically 6 minutes.

  • Behavioral Scoring:

    • Record the total duration of immobility during the 6-minute test period.

    • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • Data Analysis: Analyze the data similarly to the Forced Swim Test, with a reduction in immobility time suggesting an antidepressant-like effect.

Visualizations

Signaling Pathways and Experimental Workflows

SERT_Inhibition_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin_release Serotonin Release Serotonin_vesicle->Serotonin_release Synaptic_Serotonin Synaptic Serotonin Serotonin_release->Synaptic_Serotonin SERT SERT Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Autoreceptor 5-HT1A Autoreceptor Synaptic_Serotonin->SERT reuptake Synaptic_Serotonin->Autoreceptor negative feedback Postsynaptic_receptor Postsynaptic 5-HT Receptors Synaptic_Serotonin->Postsynaptic_receptor activation Downstream_signaling Downstream Signaling (e.g., cAMP, Ca2+) Postsynaptic_receptor->Downstream_signaling Neuronal_response Altered Neuronal Activity (Antidepressant Effect) Downstream_signaling->Neuronal_response Compound This compound Derivative Compound->SERT Inhibition

Caption: Mechanism of action of this compound derivatives as SERT inhibitors.

Antidepressant_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Behavioral Testing cluster_3 Data Analysis & Lead Optimization Synthesis Synthesis of this compound Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assays (SERT, NET, etc.) Purification->Binding_Assay Uptake_Assay Monoamine Reuptake Inhibition Assays Binding_Assay->Uptake_Assay FST Forced Swim Test (FST) Uptake_Assay->FST TST Tail Suspension Test (TST) Uptake_Assay->TST Data_Analysis Determination of Ki, IC50, and Behavioral Efficacy FST->Data_Analysis TST->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: General workflow for the discovery of novel antidepressant agents.

Logical_Relationship_SAR cluster_0 Chemical Modifications cluster_1 Pharmacological Properties Scaffold This compound Scaffold N_Subst Piperidine Nitrogen Substituents (R1) Scaffold->N_Subst Alkoxy_Subst Methoxymethyl Chain Modifications (R2) Scaffold->Alkoxy_Subst Potency Potency (Ki, IC50) N_Subst->Potency Selectivity Selectivity (SERT vs. NET, etc.) N_Subst->Selectivity ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) N_Subst->ADME Alkoxy_Subst->Potency Alkoxy_Subst->Selectivity Alkoxy_Subst->ADME Lead_Compound Lead Antidepressant Candidate Potency->Lead_Compound Selectivity->Lead_Compound ADME->Lead_Compound

Caption: Structure-Activity Relationship (SAR) considerations for lead optimization.

References

Application Notes and Protocols: Chiral Synthesis of (S)-3-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chiral synthesis of (S)-3-(Methoxymethyl)piperidine, a valuable chiral building block in medicinal chemistry. The synthetic strategy is based on a highly efficient three-step sequence commencing with the biocatalytic, asymmetric reduction of N-Boc-3-piperidone to furnish the key intermediate, (S)-N-Boc-3-hydroxypiperidine. Subsequent O-methylation of the hydroxyl group via a Williamson ether synthesis, followed by acidic deprotection of the N-Boc group, affords the target compound with high enantiopurity. This application note includes comprehensive experimental procedures, tabulated quantitative data for each key step, and graphical workflows to illustrate the synthetic pathway.

Introduction

Chiral piperidine scaffolds are privileged structures found in a vast array of pharmaceuticals and biologically active compounds. The precise stereochemical orientation of substituents on the piperidine ring is often critical for biological activity and selectivity. (S)-3-(Methoxymethyl)piperidine represents an important synthon for the development of novel therapeutic agents. Its synthesis requires robust and efficient methods to control the stereocenter at the C3 position. The protocols outlined herein describe a reliable and scalable approach that combines the high selectivity of enzymatic catalysis with well-established organic transformations to produce the target molecule in high yield and optical purity.

Overall Synthetic Strategy

The synthesis of (S)-3-(Methoxymethyl)piperidine is accomplished through a three-stage process. The first stage establishes the crucial chirality through an asymmetric reduction. The second stage introduces the methyl ether functionality. The final stage removes the nitrogen protecting group to yield the final product.

Synthesis_Workflow start N-Boc-3-piperidone p1 Asymmetric Bioreduction start->p1 Ketoreductase, NADPH Cofactor inter1 (S)-N-Boc-3-hydroxypiperidine p2 O-Methylation (Williamson Ether Synthesis) inter1->p2 1. NaH 2. CH3I inter2 (S)-N-Boc-3-(methoxymethyl)piperidine p3 N-Boc Deprotection inter2->p3 TFA or HCl end_product (S)-3-(Methoxymethyl)piperidine p1->inter1 p2->inter2 p3->end_product Williamson_Ether_Synthesis alcohol (S)-N-Boc-3-hydroxypiperidine deprotonation Deprotonation alcohol->deprotonation NaH, THF alkoxide Alkoxide Intermediate sn2 SN2 Attack alkoxide->sn2 CH₃I ether (S)-N-Boc-3-(methoxymethyl)piperidine deprotonation->alkoxide H₂ gas byproduct sn2->ether NaI byproduct

Scale-up Synthesis of 3-(Methoxymethyl)piperidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, featuring prominently in a vast array of pharmaceuticals and biologically active compounds.[1][2] The conformational flexibility and basic nitrogen atom of the piperidine ring allow for favorable interactions with various biological targets, making it a privileged structure in drug design. Specifically, 3-substituted piperidines are key intermediates in the synthesis of compounds targeting the central nervous system (CNS), including potential treatments for neurodegenerative diseases and psychiatric disorders.[2][3] This application note provides a detailed, scalable, two-step synthesis protocol for 3-(methoxymethyl)piperidine, a valuable building block for preclinical drug discovery.

The synthetic route begins with the reduction of a commercially available starting material, ethyl nipecotate (ethyl piperidine-3-carboxylate), to yield the intermediate 3-(hydroxymethyl)piperidine. This is followed by an O-methylation to afford the final product. The described methods are selected for their scalability, safety, and efficiency, making them suitable for producing the quantities of this compound required for extensive preclinical evaluation.

Preclinical Significance of 3-Alkoxymethylpiperidine Analogs

Derivatives of 3-alkoxymethylpiperidine have been investigated for a range of pharmacological activities, particularly in the context of CNS disorders. The methoxymethyl group can influence a molecule's lipophilicity and metabolic stability, and can also participate in hydrogen bonding interactions with biological targets. Analogous structures have been explored for their potential as antidepressant and analgesic agents.[4][5] Furthermore, the piperidine scaffold is a common feature in molecules designed to target neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][6] The synthesis of this compound provides a versatile intermediate for the development of novel therapeutic candidates in these areas.

Synthetic Workflow

The overall synthetic scheme for the preparation of this compound is presented below. It involves an initial reduction of the ester functionality of ethyl nipecotate, followed by a Williamson ether synthesis to introduce the methyl group.

Synthesis_Workflow start Ethyl Nipecotate step1 Reduction start->step1 intermediate 3-(Hydroxymethyl)piperidine step1->intermediate step2 O-Methylation intermediate->step2 product This compound step2->product

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Hydroxymethyl)piperidine

This protocol describes the reduction of ethyl nipecotate using sodium borohydride, a safer and more scalable alternative to lithium aluminum hydride.

Materials:

  • Ethyl nipecotate

  • Sodium borohydride (NaBH₄)

  • Dipotassium hydrogen orthophosphate (K₂HPO₄)

  • Isopropyl alcohol (IPA)

  • Water

  • Chloroform

  • Sodium sulfate (anhydrous)

Procedure:

  • In a suitable reaction vessel, dissolve dipotassium hydrogen orthophosphate (0.04 mol) in a mixture of isopropyl alcohol (75 ml) and water (25 ml).

  • Cool the resulting solution to 18°C.

  • To this mixture, add ethyl nipecotate (0.02 mol) while maintaining the temperature between 15-22°C.

  • Stir the suspension at 18-22°C for 10 minutes.

  • Add sodium borohydride (0.04 mol) portion-wise over 1 hour, ensuring the temperature is maintained between 18-20°C.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction completion by a suitable chromatographic method (e.g., GC or TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and separate the layers.

  • Distill off the isopropyl alcohol from the organic layer under reduced pressure.

  • Dilute the residue with water and cool to 22-30°C.

  • Extract the aqueous layer with chloroform (3 x 50 ml).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under vacuum to yield 3-(hydroxymethyl)piperidine.

Step 2: Synthesis of this compound

This protocol details the O-methylation of 3-(hydroxymethyl)piperidine via a Williamson ether synthesis using sodium hydride and methyl iodide.

Materials:

  • 3-(Hydroxymethyl)piperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Diethyl ether

  • Water

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.1 eq.) in anhydrous DMF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 3-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous DMF via the dropping funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0°C and add methyl iodide (1.2 eq.) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction for completion by TLC or GC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Synthesis of 3-(Hydroxymethyl)piperidine - Reaction Parameters and Yield
ParameterValueReference
Starting MaterialEthyl nipecotate[7]
Reducing AgentSodium Borohydride[7]
SolventIsopropyl alcohol/Water[7]
Temperature18-22°C[7]
Reaction Time4 hours[7]
Typical Yield85-95%[7]
Purity (by GC)>98%[7]
Table 2: Synthesis of this compound - Reaction Parameters and Yield
ParameterValueReference
Starting Material3-(Hydroxymethyl)piperidineGeneral Procedure
BaseSodium Hydride[8]
Methylating AgentMethyl Iodide[8]
SolventAnhydrous DMF[8]
Temperature0°C to Room Temperature[8]
Reaction TimeOvernight[8]
Typical Yield70-85%General Procedure
PurificationFractional DistillationGeneral Procedure

References

The Role of 3-(Methoxymethyl)piperidine in the Development of CNS-Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(methoxymethyl)piperidine scaffold is a valuable building block in medicinal chemistry for the design of novel central nervous system (CNS)-active compounds. Its structural features, including the basic nitrogen atom and the flexible methoxymethyl substituent at the 3-position, allow for tailored interactions with various CNS targets, influencing potency, selectivity, and pharmacokinetic properties. This document provides a detailed overview of the applications of this scaffold, including experimental protocols and quantitative data for researchers in drug discovery and development.

Application in CNS Target Modulation

Derivatives of this compound have shown significant potential in modulating key CNS targets, including dopamine receptors, opioid receptors, and serotonin transporters. The methoxymethyl group can influence ligand binding by acting as a hydrogen bond acceptor and by occupying specific hydrophobic pockets within the receptor binding sites.

Dopamine Receptor Ligands

Structurally related compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, have been identified as potent antagonists for the dopamine D4 receptor. These compounds exhibit high binding affinity and selectivity over other dopamine receptor subtypes. The ether linkage at the 3-position is crucial for this activity.

Opioid Receptor Modulators

The piperidine core is a well-established pharmacophore for opioid receptor ligands. While direct examples of this compound opioid modulators are not extensively documented in publicly available literature, the substitution at the 3-position is known to significantly impact receptor affinity and efficacy. For instance, derivatives of 3-methyl-4-(N-phenylamido)piperidines have demonstrated potent analgesic activity. The introduction of a methoxymethyl group at the 3-position offers a vector for exploring new interactions within the opioid receptor binding pockets.

Serotonin Transporter (SERT) Ligands

Derivatives such as 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine have been investigated as high-affinity ligands for the serotonin transporter (SERT). These compounds demonstrate the potential of ether-linked substituents at the 3-position to yield potent SERT inhibitors, a key mechanism for many antidepressant medications.

Quantitative Data Summary

The following tables summarize quantitative data for CNS-active compounds structurally related to this compound, demonstrating the potential of this scaffold.

Table 1: Dopamine D4 Receptor Antagonists (4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs)

CompoundStructureD4R Ki (nM)
8b 3,4-Difluorophenyl analog5.5[1][2]
8c 3-Methylphenyl analog13[1][2]
8e Phenyl analog27[1][2]
8f 3-Fluoro-4-methylphenyl analog72[1][2]

Table 2: Serotonin Transporter (SERT) Ligands (3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives)

CompoundStructureSERT Ki (nM)
1 Aryl = Phenyl2[3]
2 Aryl = 4-Methylphenyl15[3]
3 Aryl = 4-Methoxyphenyl100[3]
4 Aryl = 4-Chlorophenyl400[3]

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the O-methylation of 3-(hydroxymethyl)piperidine.

Protocol 1: Methylation of N-Boc-3-(hydroxymethyl)piperidine

  • Protection: To a solution of 3-(hydroxymethyl)piperidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., triethylamine). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate N-Boc-3-(hydroxymethyl)piperidine.

  • Methylation: To a solution of N-Boc-3-(hydroxymethyl)piperidine in an anhydrous solvent (e.g., tetrahydrofuran) at 0 °C, add a strong base such as sodium hydride (NaH). Allow the mixture to stir for 30 minutes. Add methyl iodide (CH3I) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Deprotection: Quench the reaction carefully with water and extract the product. Remove the Boc protecting group by treating the methylated intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent.

  • Purification: Purify the final product, this compound, by distillation or column chromatography.

General Protocol for Incorporation into CNS-Active Scaffolds (N-Alkylation)

The this compound can be incorporated into larger molecules through N-alkylation of the piperidine nitrogen.

Protocol 2: N-Alkylation of this compound

  • To a solution of this compound in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base (e.g., potassium carbonate or triethylamine).

  • Add the desired alkylating agent (e.g., a benzyl bromide or a phenethyl bromide derivative) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, filter off the base, and concentrate the filtrate.

  • Purify the N-alkylated product by column chromatography.

Signaling Pathways and Experimental Workflows

Dopamine D2-like Receptor Signaling

Dopamine D2-like receptors (D2, D3, and D4) are Gi/o-coupled receptors. Antagonism of these receptors blocks the downstream signaling cascade initiated by dopamine.

G_protein_signaling cluster_receptor Dopamine D2-like Receptor Signaling Dopamine Dopamine D2R D2-like Receptor (D2, D3, D4) Dopamine->D2R Activates G_protein Gαi/o-βγ D2R->G_protein Activates Antagonist This compound Derivative (Antagonist) Antagonist->D2R Blocks AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets experimental_workflow Start Start: 3-(Hydroxymethyl)piperidine Protection N-Boc Protection Start->Protection Methylation O-Methylation Protection->Methylation Deprotection N-Deprotection (Yields this compound) Methylation->Deprotection N_Alkylation N-Alkylation with Target-Specific Moiety Deprotection->N_Alkylation Purification Purification (Chromatography, Recrystallization) N_Alkylation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay In vitro Binding Assays (e.g., Radioligand Displacement) Characterization->Binding_Assay Functional_Assay In vitro Functional Assays (e.g., cAMP, GTPγS) Binding_Assay->Functional_Assay In_Vivo In vivo Animal Models (e.g., Behavioral Tests) Functional_Assay->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization SAR_logic cluster_substituents Substituents cluster_properties Pharmacological Properties Piperidine_Core Piperidine Core N_Sub N-Substituent (e.g., Aralkyl group) Piperidine_Core->N_Sub C3_Sub 3-(Methoxymethyl) Group Piperidine_Core->C3_Sub Potency Potency N_Sub->Potency Selectivity Selectivity N_Sub->Selectivity C3_Sub->Potency C3_Sub->Selectivity PK_Props Pharmacokinetics (ADME) C3_Sub->PK_Props

References

Application Notes and Protocols for High-Throughput Screening of 3-(Methoxymethyl)piperidine Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 3-(methoxymethyl)piperidine derivative libraries. This class of compounds holds significant promise in drug discovery due to the prevalence of the piperidine scaffold in numerous approved drugs.[1][2][3][4] The protocols outlined below are designed to identify and characterize novel modulators of a key signaling pathway implicated in cancer progression.

High-throughput screening is a critical component of modern drug discovery, allowing for the rapid evaluation of large chemical libraries against biological targets.[5][6] This process utilizes automation and miniaturized assays to efficiently identify potential lead compounds.[5][7]

Data Presentation: Hypothetical Screening of a this compound Library

The following table summarizes representative quantitative data from a primary high-throughput screen of a hypothetical library of 10,000 this compound derivatives against a target kinase (e.g., PI3Kα), followed by dose-response analysis for hit confirmation. The data presented is for illustrative purposes to demonstrate the potential potency and selectivity of hits identified from such a screen.

Table 1: Primary HTS and Hit Confirmation Data

Compound IDPrimary Screen (% Inhibition at 10 µM)IC50 (nM)Target(s)Assay Type
MMPD-00195.275PI3KαTR-FRET
MMPD-00288.5250PI3KαTR-FRET
MMPD-00355.1>10,000PI3KαTR-FRET
MMPD-00492.3150PI3KαTR-FRET
Staurosporine (Control)99.85Multiple KinasesTR-FRET

Table 2: Selectivity Profiling of Lead Compound MMPD-001

Compound IDTarget KinaseIC50 (nM)Assay Type
MMPD-001PI3Kα75TR-FRET
MMPD-001PI3Kβ1,500TR-FRET
MMPD-001PI3Kδ8,000TR-FRET
MMPD-001PI3Kγ>10,000TR-FRET
MMPD-001mTOR5,200TR-FRET

Experimental Protocols

High-Throughput Screening (HTS) Protocol: PI3Kα TR-FRET Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for a primary screen of the this compound derivative library against the PI3Kα kinase.

Materials:

  • 384-well low-volume black plates

  • This compound derivative library (10 mM in DMSO)

  • PI3Kα enzyme (recombinant)

  • PIP2 substrate

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled PIP3)

  • Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.[5]

  • Acoustic dispenser (e.g., Echo®) or pin tool

  • Robotic liquid handler

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of each library compound, positive control (e.g., Staurosporine), and negative control (DMSO) to the wells of a 384-well assay plate.[5] This results in a final compound concentration of 10 µM in a 5 µL assay volume.

  • Enzyme Addition: Add 2.5 µL of PI3Kα enzyme solution (diluted in assay buffer to 2X the final concentration) to all wells using a robotic liquid handler.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.[5]

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP solution (containing PIP2 and ATP at 2X their final concentrations) to all wells.[5]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Stop the reaction and detect the product by adding 5 µL of the TR-FRET detection reagent mix.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow the detection reagents to bind.[5]

  • Plate Reading: Read the plate using a TR-FRET-capable plate reader, measuring the emission at both donor and acceptor wavelengths.

Data Analysis and Hit Identification
  • Normalization: The raw data from each plate is normalized to the positive and negative controls.

  • Hit Criteria: Hits are identified as compounds that produce a signal inhibition above a predetermined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[5]

  • Z'-Factor Calculation: The quality of the assay is monitored by calculating the Z'-factor for each plate. A Z' > 0.5 is considered acceptable for HTS.[7]

Hit Confirmation and IC50 Determination
  • Compound Re-synthesis/Re-purchase: Confirmed hits from the primary screen are re-sourced for further testing.

  • Dose-Response Curves: Generate 10-point, 3-fold serial dilutions for each confirmed hit.

  • IC50 Assay: Perform the same TR-FRET assay as in the primary screen using the serially diluted compounds.

  • Data Fitting: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the high-throughput screening workflow from initial screening to hit confirmation.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Lead Optimization Compound_Plating Compound Plating (10,000 Compounds) Assay_Execution TR-FRET Assay (PI3Kα) Compound_Plating->Assay_Execution Data_Analysis Data Analysis (Z' > 0.5) Assay_Execution->Data_Analysis Hit_Selection Hit Selection (>50% Inhibition) Data_Analysis->Hit_Selection Dose_Response Dose-Response (IC50 Determination) Hit_Selection->Dose_Response SAR_Analysis SAR Analysis Dose_Response->SAR_Analysis Selectivity Selectivity Profiling SAR_Analysis->Selectivity In_Vivo In Vivo Studies Selectivity->In_Vivo

Caption: High-throughput screening and hit-to-lead workflow.

PI3K/Akt Signaling Pathway

Piperidine derivatives have been shown to modulate various signaling pathways, including the PI3K/Akt pathway, which is crucial in cancer regulation.[8] The diagram below illustrates a simplified representation of this pathway, which is a common target for cancer drug discovery.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth MMPD This compound Derivative (Inhibitor) MMPD->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of a hypothetical hit compound.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Incorporating 3-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids and cyclic scaffolds into peptides is a powerful strategy for the development of novel therapeutics with enhanced potency, selectivity, and metabolic stability. The piperidine ring, a privileged scaffold in medicinal chemistry, can impart conformational rigidity to peptide backbones, potentially leading to improved binding affinity and resistance to enzymatic degradation. This document provides a detailed protocol for the solid-phase synthesis of peptides incorporating the novel building block, 3-(Methoxymethyl)piperidine. The methodologies described herein are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols and are intended to serve as a comprehensive guide for researchers.

Synthesis of the Building Block: Fmoc-3-(Methoxymethyl)piperidine-4-carboxylic acid

Disclaimer: The following synthetic protocol for the building block is a generalized procedure based on analogous chemical reactions and may require optimization of reaction conditions, purification methods, and protecting group strategies.

Proposed Synthesis of Fmoc-3-(Methoxymethyl)piperidine-4-carboxylic acid

A potential synthetic route could start from a suitable piperidine precursor. The key steps would involve the introduction of the methoxymethyl group, formation of the carboxylic acid functionality, and subsequent Fmoc protection of the piperidine nitrogen.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol details the manual solid-phase synthesis of a target peptide incorporating the Fmoc-3-(Methoxymethyl)piperidine-4-carboxylic acid building block using the Fmoc/tBu strategy.

Materials and Reagents

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-3-(Methoxymethyl)piperidine-4-carboxylic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Phenol (optional, for Trp-containing peptides)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage and Purification Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH/DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After last amino acid Wash3 Final Washes (DMF, DCM, MeOH) Final_Deprotection->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final Peptide Lyophilization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of peptides incorporating this compound.

Detailed Protocol

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a peptide synthesis vessel.

    • Add DMF (approximately 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and vortex briefly.

    • Immediately add the activation solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Note for this compound Incorporation: For the coupling of Fmoc-3-(Methoxymethyl)piperidine-4-carboxylic acid, a longer coupling time (e.g., 4 hours or overnight) or the use of a more potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA may be necessary to overcome potential steric hindrance.

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • After the coupling is complete, drain the reaction mixture.

    • Wash the resin with DMF (5 x 10 mL) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Final Washing and Drying:

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains Trp, add 2.5% phenol. If it contains Cys, add 2.5% DTT.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL/g of resin).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA).

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water).

    • Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a suitable gradient of ACN and water containing 0.1% TFA.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the final peptide.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Quantitative Data Summary

The following tables provide representative data for the synthesis of a hypothetical peptide incorporating this compound. These values are based on typical yields and purities observed in SPPS of peptides containing non-natural amino acids and should be considered as a general guide.

Table 1: Resin Loading and Cleavage Efficiency

ParameterTypical Value
Initial Resin Loading0.5 mmol/g
Fmoc Loading Determination0.45 mmol/g
Crude Peptide Yield (after cleavage)65-80%

Table 2: Coupling Efficiency for this compound Building Block

Coupling ReagentReaction TimeCoupling Efficiency (Qualitative)Notes
DIC/Oxyma2 hoursIncompleteNinhydrin test positive.
DIC/Oxyma (double coupling)2 x 2 hoursCompleteNinhydrin test negative.
HATU/DIPEA1 hourCompleteRecommended for sterically hindered residues.

Table 3: Final Peptide Purity and Yield

ParameterTypical Value
HPLC Purity of Crude Peptide50-70%
Isolated Yield after Preparative HPLC25-40%
Final Purity (by analytical HPLC)>98%
Identity ConfirmationESI-MS (Electrospray Ionization Mass Spectrometry)

Conclusion

The solid-phase synthesis of peptides containing this compound is a feasible approach to generate novel peptidomimetics. The protocol outlined in this document provides a comprehensive framework for the successful synthesis, purification, and characterization of these modified peptides. Researchers should be aware that the coupling of the non-natural piperidine-based amino acid may require optimization to achieve high yields. The use of more potent coupling reagents and extended reaction times is recommended. The resulting peptides with their unique structural features hold significant promise for various applications in drug discovery and biomedical research.

Troubleshooting & Optimization

Common side reactions in the synthesis of 3-(Methoxymethyl)piperidine and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(Methoxymethyl)piperidine. This guide focuses on preventing common side reactions and optimizing the synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and reliable synthetic route starts from 3-(hydroxymethyl)piperidine. It is a three-step process involving:

  • N-protection: The secondary amine of the piperidine ring is protected, most commonly with a tert-butoxycarbonyl (Boc) group.

  • O-methylation: The hydroxyl group is then methylated to form the desired methoxy ether. This is typically achieved via a Williamson ether synthesis.

  • N-deprotection: The protecting group on the piperidine nitrogen is removed to yield the final product, this compound.

Q2: What are the most critical side reactions to consider during the synthesis of this compound?

A2: The most significant side reactions occur if the piperidine nitrogen is not protected. These include:

  • N-methylation: The secondary amine of the piperidine is more nucleophilic than the hydroxyl group and can be methylated in preference to, or in competition with, the desired O-methylation.

  • Over-alkylation (Quaternization): The piperidine nitrogen can react with a second molecule of the methylating agent to form a quaternary ammonium salt. This byproduct can be difficult to remove and may lead to further degradation.

  • Hofmann Elimination: Under basic conditions, the quaternary ammonium salt can undergo Hofmann elimination, leading to ring-opening and the formation of undesired alkene byproducts.

Q3: Why is N-protection of 3-(hydroxymethyl)piperidine necessary before O-methylation?

A3: The nitrogen atom in the piperidine ring is a stronger nucleophile than the oxygen of the hydroxyl group. Without protection, the methylating agent will preferentially react with the nitrogen, leading to N-methylation and over-alkylation as the major products, significantly reducing the yield of the desired this compound. The use of a protecting group like Boc temporarily blocks the reactivity of the nitrogen, directing the methylation to the hydroxyl group.

Q4: How can I purify the final product, this compound?

A4: Purification of the final product and intermediates can be challenging due to the polar nature of the compounds.

  • Column Chromatography: Silica gel chromatography is a common method. For polar amines, it is often necessary to use a solvent system containing a small amount of a base, such as triethylamine or ammonium hydroxide, to prevent streaking and improve separation.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective purification method.

  • Extraction: Acid-base extraction can be used to separate the amine product from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Low to no yield of O-methylated product; starting material consumed N-methylation and/or over-alkylation occurred due to incomplete N-protection or premature deprotection.- Ensure complete N-protection of 3-(hydroxymethyl)piperidine before proceeding with O-methylation. Monitor the protection reaction by TLC or LC-MS.- Use a stable protecting group that is not cleaved under the O-methylation conditions.
Formation of a quaternary ammonium salt as a major byproduct The piperidine nitrogen was not protected, and an excess of the methylating agent was used.- Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc).- If proceeding without protection, use a strict 1:1 stoichiometry of the amine to the alkylating agent and add the alkylating agent slowly.
Presence of an alkene byproduct detected by NMR or MS Hofmann elimination of a quaternary ammonium salt intermediate.- Prevent the formation of the quaternary ammonium salt by protecting the piperidine nitrogen.- Use milder bases for the O-methylation step.
Reaction stalls or is incomplete during O-methylation - The base used is not strong enough to fully deprotonate the alcohol.- The methylating agent is not reactive enough.- Poor solubility of reagents.- Use a stronger base such as sodium hydride (NaH).- Use a more reactive methylating agent, such as methyl iodide or methyl triflate.- Choose a solvent in which all reactants are soluble, such as DMF or THF.
Difficulty in removing the Boc protecting group The acidic conditions are not strong enough or the reaction time is too short.- Use a stronger acid, such as 4M HCl in dioxane or a higher concentration of TFA.- Increase the reaction time and monitor by TLC or LC-MS.

Experimental Protocols

A plausible synthetic workflow for the preparation of this compound is outlined below.

Step 1: N-protection of 3-(hydroxymethyl)piperidine with Boc-anhydride

  • Materials: 3-(hydroxymethyl)piperidine, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-(hydroxymethyl)piperidine (1.0 eq.) in dichloromethane (DCM).

    • Add triethylamine (1.5 eq.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: O-methylation of N-Boc-3-(hydroxymethyl)piperidine

  • Materials: tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Slowly add methyl iodide (1.5 eq.) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl this compound-1-carboxylate.

Step 3: N-deprotection of N-Boc-3-(methoxymethyl)piperidine

  • Materials: tert-butyl this compound-1-carboxylate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve tert-butyl this compound-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Data Presentation

The following table summarizes representative yields for each step of the synthesis. Actual yields may vary depending on reaction conditions and scale.

Step Reaction Typical Yield Purity (before further purification)
1N-protection90-98%>95%
2O-methylation70-85%85-95%
3N-deprotection85-95%>90%

Visualizations

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation cluster_2 Step 3: N-Deprotection start 3-(hydroxymethyl)piperidine reagent1 Boc₂O, TEA DCM start->reagent1 product1 N-Boc-3-(hydroxymethyl)piperidine reagent1->product1 reagent2 1. NaH, THF 2. CH₃I product1->reagent2 product2 N-Boc-3-(methoxymethyl)piperidine reagent2->product2 reagent3 TFA or HCl DCM product2->reagent3 final_product This compound reagent3->final_product

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_main Reaction Pathways start 3-(hydroxymethyl)piperidine (Unprotected) methylating_agent Methylating Agent (e.g., CH₃I) start->methylating_agent N_methylation N-methyl-3-(hydroxymethyl)piperidine methylating_agent->N_methylation Major Pathway (Higher Nucleophilicity) O_methylation This compound (Desired Product) methylating_agent->O_methylation Minor Pathway (Desired Reaction) over_alkylation Quaternary Ammonium Salt N_methylation->over_alkylation Excess Methylating Agent elimination Hofmann Elimination Product (Alkene) over_alkylation->elimination Base

Caption: Competing side reactions in the absence of N-protection.

Troubleshooting low yields in the reduction of 3-piperidinecarboxylic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reduction of 3-piperidinecarboxylic acid esters. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for reducing 3-piperidinecarboxylic acid esters, and what are their primary outcomes?

The choice of reducing agent is critical and depends on the desired product. The most common reagents are:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that will reduce the ester to a primary alcohol.[1][2][3][4][5]

  • Diisobutylaluminum Hydride (DIBAL-H): A bulky and selective reducing agent, typically used to reduce esters to aldehydes at low temperatures.[6][7][8][9][10]

  • Sodium Borohydride (NaBH₄): Generally considered a mild reducing agent, often requiring activation or harsh conditions to reduce esters.[8][9][11][12][13] It is more commonly used for reducing aldehydes and ketones.

  • Catalytic Hydrogenation (e.g., H₂/Rh₂O₃, H₂/Pd/C): This method can be used for the reduction of the piperidine ring itself if starting from a pyridine precursor, or potentially for the ester under specific conditions, though less common for this transformation.[14][15][16][17][18]

Q2: My reaction with LiAlH₄ is giving a low yield. What are the possible causes?

Low yields with LiAlH₄ can stem from several factors:

  • Incomplete Reaction: Insufficient LiAlH₄, short reaction times, or low temperatures can lead to incomplete conversion.

  • Work-up Issues: Improper quenching of the reaction can lead to the formation of emulsions or insoluble aluminum salts that trap the product.

  • Side Reactions: The highly reactive nature of LiAlH₄ can lead to unwanted side reactions if other sensitive functional groups are present.

  • Moisture: LiAlH₄ reacts violently with water. The presence of moisture in the solvent or on the glassware will consume the reagent and reduce the yield.[3][5]

Q3: I am trying to isolate the aldehyde using DIBAL-H, but I am getting the alcohol as a major product. What went wrong?

Over-reduction to the alcohol is a common issue with DIBAL-H reductions. This is often due to:

  • Temperature Control: The reaction must be kept at a low temperature (typically -78 °C) to stabilize the tetrahedral intermediate and prevent further reduction.[6][7][9][10]

  • Stoichiometry: Using an excess of DIBAL-H can lead to the reduction of the initially formed aldehyde.[9]

  • Slow Addition: The DIBAL-H should be added slowly to the ester solution to maintain a low concentration of the reducing agent.

Q4: Is it necessary to protect the piperidine nitrogen during the reduction?

Yes, it is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group). The basic piperidine nitrogen can react with some reducing agents or reagents used in the work-up, leading to side reactions and complicating purification.[19]

Q5: Can NaBH₄ be used to reduce 3-piperidinecarboxylic acid esters?

While NaBH₄ is generally not reactive enough to reduce esters under standard conditions, its reactivity can be enhanced.[8][9][11][12][13] This can be achieved by:

  • Using a Lewis acid co-reagent: Additives like CaCl₂ or LiCl can activate the ester carbonyl group towards reduction.[9][12]

  • Elevated temperatures: Heating the reaction can sometimes drive the reduction to completion, although this may also lead to side reactions.[9]

  • Specific solvents: Using a combination of solvents like THF and methanol can sometimes facilitate the reduction.[12]

Troubleshooting Guides

Guide 1: Low Yield of Primary Alcohol with LiAlH₄
Symptom Possible Cause Troubleshooting Suggestion
Incomplete reaction (starting material remains) 1. Insufficient LiAlH₄. 2. Reaction time too short. 3. Reaction temperature too low.1. Use a slight excess of LiAlH₄ (1.5-2.0 equivalents). 2. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. 3. Allow the reaction to warm to room temperature or gently reflux if the starting material is sterically hindered.
Product loss during work-up 1. Formation of a gelatinous aluminum hydroxide precipitate. 2. Product is water-soluble.1. Use a Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) to obtain a granular, filterable precipitate.[20] 2. Extract the aqueous layer multiple times with an appropriate organic solvent. Consider a continuous liquid-liquid extraction for highly water-soluble products.
Formation of multiple byproducts 1. Presence of other reducible functional groups. 2. N-dealkylation if an N-alkyl protecting group is used.1. Ensure that other functional groups are protected if they are sensitive to LiAlH₄. 2. Consider using a different N-protecting group that is stable to the reaction conditions.
Guide 2: Over-reduction to Alcohol with DIBAL-H
Symptom Possible Cause Troubleshooting Suggestion
Primary alcohol is the major product 1. Reaction temperature was too high. 2. Excess DIBAL-H was used. 3. DIBAL-H was added too quickly.1. Maintain the reaction temperature at or below -78 °C throughout the addition and stirring.[6][7][9][10] 2. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of DIBAL-H.[9] 3. Add the DIBAL-H solution dropwise to the cold ester solution over a prolonged period.
Low conversion to aldehyde 1. Insufficient DIBAL-H. 2. Reaction time too short.1. Ensure the DIBAL-H solution has been recently titrated to confirm its molarity. 2. Monitor the reaction by TLC and allow it to stir for a longer period at -78 °C.

Data Presentation

Table 1: Comparison of Common Reducing Agents for 3-Piperidinecarboxylic Acid Esters

Reducing Agent Typical Conditions Primary Product Potential Side Products Notes
LiAlH₄ THF or Et₂O, 0 °C to refluxPrimary AlcoholOver-reduction products, N-dealkylationHighly reactive, requires anhydrous conditions.[3][5]
DIBAL-H Toluene, DCM, or Hexane, -78 °CAldehydePrimary Alcohol (over-reduction)Temperature control is critical for selectivity.[6][7][9][10]
NaBH₄ MeOH, EtOH, often with additives (e.g., CaCl₂, LiCl)Primary AlcoholIncomplete reactionGenerally requires activation or forcing conditions for ester reduction.[9][12]
Catalytic Hydrogenation H₂, Rh or Pd catalyst, various solventsPiperidine (from pyridine precursor)N/A for ester reductionPrimarily used for ring saturation, not typically for ester reduction.[14][15][16]

Experimental Protocols

Protocol 1: General Procedure for LiAlH₄ Reduction to the Primary Alcohol
  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of the N-protected 3-piperidinecarboxylic acid ester (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH₄ used.

  • Stir the resulting mixture at room temperature for 30 minutes, then filter the granular precipitate through a pad of Celite®.

  • Wash the precipitate with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: General Procedure for DIBAL-H Reduction to the Aldehyde
  • Dissolve the N-protected 3-piperidinecarboxylic acid ester (1.0 eq.) in anhydrous toluene or DCM under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.0-1.2 eq.) in an appropriate solvent (e.g., toluene, hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde may be used without further purification or purified by column chromatography.[6]

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction cluster_products Products cluster_workup Work-up & Purification start N-Protected 3-Piperidinecarboxylic Acid Ester reduction Choice of Reducing Agent start->reduction alcohol Primary Alcohol reduction->alcohol LiAlH₄ aldehyde Aldehyde reduction->aldehyde DIBAL-H (-78 °C) workup_alcohol Quench & Extraction alcohol->workup_alcohol workup_aldehyde Quench & Extraction aldehyde->workup_aldehyde purification_alcohol Column Chromatography / Distillation workup_alcohol->purification_alcohol purification_aldehyde Column Chromatography workup_aldehyde->purification_aldehyde

Caption: General experimental workflow for the reduction of 3-piperidinecarboxylic acid esters.

troubleshooting_low_yield cluster_conditions Reaction Conditions cluster_workup Work-up problem Low Yield Observed check1 Check Starting Material Purity problem->check1 check2 Verify Reagent Stoichiometry problem->check2 check3 Optimize Reaction Conditions problem->check3 check4 Investigate Work-up Procedure problem->check4 temp Temperature check3->temp time Reaction Time check3->time solvent Solvent Purity check3->solvent quench Quenching Method check4->quench extraction Extraction Efficiency check4->extraction

Caption: Logical troubleshooting steps for addressing low reaction yields.

References

Technical Support Center: Optimization of the Wittig Reaction with Methoxymethyl Ylide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Wittig reaction conditions involving methoxymethylenetriphenylphosphorane. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the Witt-ig reaction with methoxymethyl ylide, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Your Wittig reaction with methoxymethyltriphenylphosphonium chloride is resulting in a low yield or no desired enol ether product.

Potential Causes and Solutions

Potential Cause Recommended Solution Explanation
Inactive Base Use a fresh, unopened container of strong base (e.g., n-BuLi, NaH, KOtBu). If using KOtBu, ensure it is from a recently purchased bottle as it can be hygroscopic.Strong bases are required to deprotonate the phosphonium salt to form the ylide. These bases can degrade upon exposure to air and moisture, reducing their effectiveness.[1]
Ylide Instability Generate the ylide in situ in the presence of the aldehyde or ketone. This can be achieved by adding the base to a mixture of the phosphonium salt and the carbonyl compound.[1] Alternatively, generate the ylide at a low temperature (e.g., -78 °C to 0 °C) and use it immediately.[1][2][3]Methoxymethyl ylide is a non-stabilized ylide and can be unstable, decomposing before it has a chance to react with the carbonyl compound.[1][4]
Poor Ylide Formation Ensure anhydrous reaction conditions. Use dry solvents (e.g., freshly distilled THF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Phosphonium ylides are strong bases and will be protonated by water or alcohols, preventing the Wittig reaction from occurring.[5]
Issues with Starting Aldehyde/Ketone If your carbonyl compound has acidic protons (e.g., a phenol group), use an excess of the base (at least 2 equivalents) to deprotonate both the phosphonium salt and the acidic functional group.[1] Alternatively, protect the acidic functional group before the Wittig reaction.The ylide is a strong base and will react with any acidic protons in the reaction mixture, consuming the ylide and preventing it from reacting with the carbonyl group.[1]
Steric Hindrance For sterically hindered ketones, the reaction may be slow and result in low yields. Consider using the Horner-Wadsworth-Emmons reaction as an alternative.[6][7]The bulky triphenylphosphine group can hinder the approach of the ylide to a sterically crowded carbonyl carbon.

Troubleshooting Workflow: Low Product Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_base Check Base Activity start->check_base check_ylide_stability Consider Ylide Instability start->check_ylide_stability check_conditions Verify Anhydrous Conditions start->check_conditions check_substrate Examine Carbonyl Substrate start->check_substrate solution_base Use Fresh Base check_base->solution_base Base may be old or inactive solution_in_situ In Situ Ylide Generation check_ylide_stability->solution_in_situ Ylide may be decomposing solution_conditions Use Dry Solvents/Inert Atmosphere check_conditions->solution_conditions Moisture may be present solution_substrate Use Excess Base or Protect Group check_substrate->solution_substrate Substrate has acidic protons

Caption: Troubleshooting logic for low Wittig reaction yield.

Issue 2: Difficulty in Removing Triphenylphosphine Oxide Byproduct

The purification of the desired alkene is complicated by the presence of triphenylphosphine oxide.

Potential Causes and Solutions

Potential Cause Recommended Solution Explanation
Similar Polarity Recrystallization from a suitable solvent system can be effective. A polar, hydrogen-bonding solvent like 1-propanol may selectively dissolve the triphenylphosphine oxide.[8]Triphenylphosphine oxide is a crystalline solid with moderate polarity. Its solubility properties can be exploited for separation.
Chromatographic Co-elution If column chromatography is used, careful selection of the mobile phase is crucial. A less polar solvent system may allow for better separation.The polarity of triphenylphosphine oxide can cause it to co-elute with products of similar polarity.
Alternative Workup In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent like hexane followed by filtration can be effective.Triphenylphosphine oxide has low solubility in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for generating methoxymethyl ylide?

The choice of base depends on the specific substrate and reaction conditions. Strong, non-nucleophilic bases are generally preferred.

Base Common Solvent Typical Temperature Notes
n-Butyllithium (n-BuLi) THF, Diethyl ether-78 °C to 0 °CA very strong and common base for ylide generation.[9] Requires strictly anhydrous conditions.
Potassium tert-butoxide (KOtBu) THF, t-BuOH0 °C to room tempA strong, sterically hindered base that is often effective and easier to handle than n-BuLi.[1][3][10]
Sodium Hydride (NaH) THF, DMF0 °C to room tempA strong base, but reactions can sometimes be slower. It is a solid, which can sometimes lead to heterogeneity issues.
Sodium Amide (NaNH2) Liquid Ammonia, THF-33 °C to room tempA very strong base, but its use is less common due to the need for liquid ammonia or careful handling.[9]

Q2: What are the recommended solvents for the Wittig reaction with methoxymethyl ylide?

Aprotic, anhydrous solvents are essential.

Solvent Properties
Tetrahydrofuran (THF) The most commonly used solvent. It is polar enough to dissolve the phosphonium salt and the ylide. Must be anhydrous.[2]
Dichloromethane (CH2Cl2) Can be used, particularly in two-phase systems where the ylide transfers from an aqueous basic phase to the organic phase containing the aldehyde.[8]
Toluene A non-polar solvent that can be used, sometimes at elevated temperatures.
Diethyl ether A common solvent for reactions involving organolithium bases.

Q3: What is the typical reaction temperature and time?

The reaction temperature and time can vary significantly based on the reactivity of the carbonyl compound and the stability of the ylide.

  • Ylide Generation: Typically performed at low temperatures, from -78 °C to 0 °C, to minimize ylide decomposition.[2][3] The mixture is often stirred for 10 minutes to 1 hour to ensure complete ylide formation.[1][2]

  • Wittig Reaction: After ylide formation, the carbonyl compound is added, and the reaction is often allowed to slowly warm to room temperature and stirred for several hours to overnight.[1][2] Microwave-assisted reactions have been shown to dramatically reduce reaction times to as little as three minutes.[10]

Q4: How do I prepare the methoxymethyltriphenylphosphonium chloride precursor?

The phosphonium salt is typically prepared by the reaction of triphenylphosphine with chloromethyl methyl ether in a suitable solvent like toluene.[4]

Experimental Workflow: Wittig Reaction with Methoxymethyl Ylide

Wittig_Workflow start Start prep_reagents Prepare Anhydrous Reagents (Solvent, Phosphonium Salt, Carbonyl) start->prep_reagents ylide_formation Ylide Formation: Add Base to Phosphonium Salt (-78°C to 0°C) prep_reagents->ylide_formation add_carbonyl Add Carbonyl Compound ylide_formation->add_carbonyl reaction React (Warm to RT, stir) add_carbonyl->reaction quench Quench Reaction (e.g., sat. aq. NH4Cl) reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Chromatography/Recrystallization) workup->purification end End purification->end

Caption: General experimental workflow for the Wittig reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Methoxymethyltriphenylphosphonium chloride

  • Aldehyde or ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., n-Butyllithium in hexanes or Potassium tert-butoxide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add methoxymethyltriphenylphosphonium chloride (1.1 to 1.5 equivalents) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF.

  • Ylide Generation: Cool the suspension to the appropriate temperature (e.g., 0 °C for KOtBu or -78 °C for n-BuLi).[1][2] Slowly add the strong base (1.0 to 1.2 equivalents). A characteristic red-orange color of the ylide should appear.[4] Stir the mixture for 30-60 minutes at this temperature.

  • Wittig Reaction: Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at the low temperature.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Workup: Partition the mixture between the extraction solvent and water. Separate the layers and extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to remove the triphenylphosphine oxide byproduct.

References

Technical Support Center: Purification of 3-(Methoxymethyl)piperidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-(Methoxymethyl)piperidine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 3-pyridinemethanol or reagents used for the methoxymethylation.

  • Byproducts of reduction: If prepared by reduction of a pyridine precursor, incompletely reduced intermediates or over-reduced species can be present.

  • N-alkylation byproducts: If the piperidine nitrogen is unprotected during synthesis, side reactions with alkylating agents can occur.

  • Oxidation products: Piperidines can be susceptible to oxidation over time, often leading to discoloration (e.g., a yellow tint).[1]

  • Residual solvents: Solvents used in the reaction or workup may be present.

Q2: My purified this compound is a yellow oil. What causes this and is it a problem?

A2: A yellow discoloration in piperidines is typically due to the presence of oxidation products.[1] For many applications, this may not interfere. However, for sensitive downstream reactions or for final compounds in drug development, it is advisable to purify the compound to remove these impurities. Distillation or column chromatography can be effective for removing colored impurities.

Q3: I am having difficulty separating my this compound derivative from a polar impurity by column chromatography. What can I do?

A3: The basicity of the piperidine nitrogen can cause peak tailing and poor separation on silica gel. Here are some strategies to improve separation:

  • Add a basic modifier: Incorporate a small amount of a base like triethylamine (1-2%) or ammonia in methanol into your eluent system.[2] This will saturate the acidic silanol groups on the silica gel, reducing their interaction with your basic compound and improving peak shape.

  • Use a different stationary phase: Consider using alumina (basic or neutral) or a polymer-based stationary phase.

  • Reverse-phase chromatography: If your compound and the impurity have different hydrophobicities, reverse-phase HPLC or flash chromatography could be an effective alternative.

Q4: Can I purify this compound or its derivatives by distillation?

A4: Yes, vacuum distillation can be a suitable method for purifying liquid this compound and its derivatives, especially for removing non-volatile impurities. It is important to use a vacuum to lower the boiling point and prevent thermal decomposition.

Q5: Is recrystallization a viable purification method for this compound?

A5: this compound is often an oil at room temperature, making recrystallization of the free base challenging. However, its hydrochloride salt is a solid and can be purified by recrystallization.[3] A common solvent system for recrystallizing piperidine salts is a mixture of an alcohol (like ethanol) and an ether.[3]

Troubleshooting Guides

Issue 1: Poor Separation and Peak Tailing during Column Chromatography

Symptom: Your this compound derivative streaks or elutes as a broad, tailing peak during silica gel column chromatography, leading to impure fractions.

Logical Troubleshooting Workflow:

Caption: Troubleshooting logic for poor column chromatography separation.

Issue 2: Low Yield After Purification

Symptom: You are losing a significant amount of your this compound derivative during the purification process.

Possible Causes & Solutions:

CauseSolution
Product is too soluble in the recrystallization solvent. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solubility tests with various solvents.[4]
Product is volatile and lost during solvent removal. Use a rotary evaporator at a controlled temperature and pressure. For highly volatile compounds, consider alternative purification methods like crystallization of a salt.
Product adheres to the stationary phase in chromatography. As mentioned in Issue 1, add a basic modifier to the eluent to improve recovery from the column.[2]
Incomplete extraction during workup. Ensure the pH of the aqueous layer is appropriate for your compound's pKa during acid-base extraction. Perform multiple extractions with a smaller volume of organic solvent.

Experimental Protocols

Protocol 1: Column Chromatography of this compound Derivatives

This protocol is a general guideline for the purification of a moderately polar this compound derivative.

Workflow Diagram:

Chromatography_Workflow start Crude Product step1 Dissolve in minimum amount of DCM start->step1 step2 Prepare silica gel column in chosen eluent step1->step2 step3 Load sample onto column step2->step3 step4 Elute with solvent system (e.g., DCM/MeOH + 1% Et3N) step3->step4 step5 Collect fractions step4->step5 step6 Analyze fractions by TLC step5->step6 step7 Combine pure fractions step6->step7 step8 Remove solvent under reduced pressure step7->step8 end Pure Product step8->end

Caption: General workflow for purification by column chromatography.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., dichloromethane (DCM) with 1% triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, and then carefully add the dried silica to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., DCM/MeOH 98:2 with 1% triethylamine) and gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization of this compound Hydrochloride

This protocol is suitable for solid derivatives, such as the hydrochloride salt of this compound.

Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude hydrochloride salt in a minimal amount of a hot solvent (e.g., ethanol). A good solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of large crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Quantitative Data Summary

The following table provides illustrative data for the purification of piperidine derivatives from literature, which can serve as a general guide. Specific yields and purity for this compound may vary depending on the crude sample.

CompoundPurification MethodSolvent/Eluent SystemYieldPurityReference
N-pentyl-3-(3-hydroxyphenyl)piperidine HClRecrystallizationEthanol/Ether29% (from precursor)Not specified[3]
N-benzyl piperidine cis-5eFlash Column ChromatographyHexane/Et2O (90:10)48%Not specified[5]
N-benzyl piperidine trans-5eFlash Column ChromatographyHexane/Et2O (90:10)40%Not specified[5]
1-(3,4-dimethoxybenzoylmethyl)-4-(...)piperidineRecrystallizationEthanolNot specifiedNot specified[6]
This compound HCl---95% (commercially available)

References

Technical Support Center: Overcoming Challenges in the N-Alkylation of Sterically Hindered Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of sterically hindered piperidines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of sterically hindered piperidines, offering potential causes and recommended solutions.

Issue 1: Low to No Product Yield
Potential Cause Recommended Solution
Low Reactivity of the Piperidine: The nitrogen atom in sterically hindered piperidines (e.g., 2,2,6,6-tetramethylpiperidine) is highly shielded, significantly reducing its nucleophilicity.Increase the reaction temperature to provide sufficient energy to overcome the activation barrier. Forcing conditions may be necessary.
Poor Leaving Group on the Alkylating Agent: The rate of SN2 reactions is dependent on the quality of the leaving group.Use a more reactive alkylating agent. The general order of reactivity is R-I > R-Br > R-Cl. If using an alkyl bromide or chloride, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction.
Inappropriate Base: For direct alkylation with alkyl halides, a base is often required to neutralize the newly formed H-X, which can protonate the starting amine and halt the reaction. However, the choice of base is critical.For sterically hindered piperidines, a strong, non-nucleophilic base is often required. Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is soluble in the reaction solvent.[1]
Suboptimal Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents.Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (ACN) to help dissolve the reactants and stabilize charged intermediates. For higher temperatures, a high-boiling solvent like DMF or toluene may be necessary.[2]
Issue 2: Reaction Stalls or Proceeds Very Slowly
Potential Cause Recommended Solution
Steric Hindrance: This is the primary challenge with these substrates. The bulky groups around the nitrogen impede the approach of the alkylating agent.In addition to increasing the temperature, consider using a less sterically demanding alkylating agent if the experimental design allows. For example, methyl iodide is more reactive than ethyl iodide.
Insufficient Activation of Alkylating Agent: For less reactive alkyl halides, more activation may be needed.As mentioned, the addition of a catalytic amount of an iodide salt can be effective.
Alternative Methods Required: Direct alkylation may simply not be feasible for highly hindered systems.Consider alternative synthetic strategies such as reductive amination, which is often more successful for sterically demanding amines.[3]
Issue 3: Formation of Side Products
Potential Cause Recommended Solution
Over-alkylation (Quaternary Salt Formation): While less common with highly hindered piperidines, it can still occur, especially with highly reactive alkylating agents like methyl iodide.Use a stoichiometric amount or a slight excess of the piperidine relative to the alkylating agent. Slow, dropwise addition of the alkylating agent can also help to minimize this side reaction.[2]
Elimination Reactions: If using a secondary or tertiary alkyl halide, elimination to form an alkene can compete with the desired substitution reaction, especially at higher temperatures with a strong base.Use a less hindered base if possible. Lowering the reaction temperature may also favor substitution over elimination.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of 2,2,6,6-tetramethylpiperidine (TMP) so difficult?

The four methyl groups surrounding the nitrogen atom in TMP create significant steric hindrance, which shields the nitrogen's lone pair of electrons. This steric bulk makes it difficult for alkylating agents to approach and react with the nitrogen, leading to very slow reaction rates or no reaction at all under standard conditions.[4]

Q2: What are the best general conditions to attempt a direct N-alkylation of a sterically hindered piperidine?

For a direct alkylation, you will likely need to use forcing conditions. A good starting point would be to use a highly reactive alkylating agent (e.g., an alkyl iodide or triflate), a strong, non-nucleophilic base like sodium hydride (NaH), and a high-boiling polar aprotic solvent like DMF or DMSO. The reaction will likely require elevated temperatures (e.g., 80-150 °C) and prolonged reaction times.[2]

Q3: When should I consider an alternative method to direct alkylation?

If you observe little to no product formation after attempting direct alkylation under forcing conditions, or if the desired product is temperature-sensitive, it is advisable to switch to an alternative method. Reductive amination is a highly effective alternative for the N-alkylation of sterically hindered amines.[3]

Q4: How does reductive amination work for sterically hindered piperidines?

Reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine. This method is often more successful because the formation of the C=N bond of the iminium ion is less sterically demanding than the direct SN2 attack on an alkyl halide. A mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is commonly used as it is selective for the iminium ion over the carbonyl starting material.[3]

Q5: Are there other advanced methods for N-alkylating very hindered piperidines?

Yes, for specific applications, other methods can be considered:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form C-N bonds between aryl halides or triflates and amines. It is particularly useful for N-arylation and can be effective for some hindered amines.

  • Mitsunobu Reaction: This reaction can be used to alkylate a nucleophile (in this case, the piperidine) with a primary or secondary alcohol. However, its success with highly hindered amines can be limited.

Data Presentation

Table 1: Comparison of Conditions for N-Alkylation of Piperidines (General Trends)
Piperidine SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
PiperidineEthyl BromideK₂CO₃DMFRoom TempModerate-Good[2]
2-MethylpiperidineMethyl IodideDIPEAACNRoom Temp~70[2]
2,6-DimethylpiperidineMethyl IodideNaHDMF70Moderate[5]
2,2,6,6-TetramethylpiperidineMethyl IodideNaHDMF>100Low to ModerateGeneral knowledge

Note: Yields generally decrease significantly with increasing steric hindrance. For highly hindered substrates like 2,2,6,6-tetramethylpiperidine, forcing conditions are required, and yields are often modest.

Table 2: Reductive Amination of 2-Substituted Piperidines
Piperidine SubstrateCarbonyl CompoundReducing AgentSolventTemperature (°C)Yield (%)Reference
2-MethylpiperidineBenzaldehydeNaBH(OAc)₃DCERoom TempHigh[3]
2-EthylpiperidineAcetoneNaBH(OAc)₃THFRoom TempHigh[3]
2-PhenylpiperidineCyclohexanoneNaBH(OAc)₃ACNRoom TempGood[3]

Note: Reductive amination is generally a high-yielding reaction for a wide range of piperidines, including those with substitution at the 2-position.

Experimental Protocols

Protocol 1: Direct N-Alkylation of a Sterically Hindered Piperidine (General Procedure)
  • Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered piperidine (1.0 eq.) and a suitable anhydrous polar aprotic solvent (e.g., DMF, to make a ~0.1 M solution).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Carefully add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Reaction: Slowly warm the reaction to room temperature and then heat to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS, or GC-MS).[3]

  • Work-up: Upon completion, cool the reaction to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[3]

Protocol 2: N-Alkylation via Reductive Amination (General Procedure)
  • Reagent Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the sterically hindered piperidine (1.0 eq.), the aldehyde or ketone (1.1 eq.), and an anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or THF, to make a ~0.1 M solution).[3]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the reaction mixture in one portion. The reaction may be mildly exothermic.[3]

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC, LC-MS, or GC-MS. Reaction times can vary from a few hours to overnight.[3]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[3]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[3]

Mandatory Visualization

Troubleshooting_Workflow start Start: N-Alkylation of Sterically Hindered Piperidine check_yield Low or No Yield? start->check_yield increase_temp Increase Temperature and/or Use Stronger Base (NaH) check_yield->increase_temp Yes side_products Side Products Observed? check_yield->side_products No more_reactive_halide Use More Reactive Alkylating Agent (R-I) increase_temp->more_reactive_halide change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) more_reactive_halide->change_solvent check_yield_2 Still Low Yield? change_solvent->check_yield_2 reductive_amination Switch to Reductive Amination check_yield_2->reductive_amination Yes buchwald Consider Buchwald-Hartwig (for N-Arylation) check_yield_2->buchwald Alternative check_yield_2->side_products No success Reaction Successful reductive_amination->success buchwald->success side_products->success No adjust_stoichiometry Adjust Stoichiometry (Piperidine in slight excess) side_products->adjust_stoichiometry Yes (Over-alkylation) slow_addition Slow Addition of Alkylating Agent adjust_stoichiometry->slow_addition slow_addition->success

Caption: Troubleshooting workflow for N-alkylation of hindered piperidines.

Reaction_Pathways start Sterically Hindered Piperidine direct_alkylation Direct Alkylation start->direct_alkylation reductive_amination Reductive Amination start->reductive_amination product N-Alkyl Piperidine direct_alkylation->product S_N_2 Reaction challenges Challenges: - Low Reactivity - High Temperature direct_alkylation->challenges reductive_amination->product Iminium Formation & Reduction advantages Advantages: - High Yield - Mild Conditions reductive_amination->advantages alkyl_halide Alkyl Halide (R-X) + Strong Base alkyl_halide->direct_alkylation carbonyl Aldehyde/Ketone (R₂C=O) carbonyl->reductive_amination reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reductive_amination

Caption: Comparison of direct alkylation and reductive amination pathways.

References

Improving the diastereoselectivity in the synthesis of substituted 3-(Methoxymethyl)piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the diastereoselective synthesis of substituted 3-(methoxymethyl)piperidines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and systematic solutions to improve diastereoselectivity and overall reaction success.

Issue 1: Low Diastereomeric Ratio (d.r.)

Question: My reaction is producing the desired 3-(methoxymethyl)piperidine, but with poor diastereoselectivity. What are the common causes and how can I improve the diastereomeric ratio?

Answer:

Low diastereoselectivity is a frequent challenge and can originate from several factors related to the reaction's transition state energetics. A systematic evaluation of reaction parameters is the most effective approach to optimization.

Potential Causes & Recommended Solutions:

  • Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the less stable, undesired diastereomer, thus eroding selectivity.[1]

    • Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). Lowering the temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[1]

  • Catalyst/Reagent Choice: The catalyst, chiral auxiliary, or reagents used are fundamental in controlling the stereochemical pathway.

    • Solution (Catalytic Methods): For metal-catalyzed reactions (e.g., asymmetric hydrogenation or reductive Heck reactions), the choice of the chiral ligand is critical.[2] Screen different classes of ligands (e.g., bisphosphines like SEGPHOS for Rh-catalyzed reactions) as minor structural changes can significantly impact selectivity.[3][4]

    • Solution (Auxiliary-Based Methods): The chiral auxiliary must effectively shield one face of the molecule to direct the approach of reagents.[4] If using an auxiliary (e.g., an Evans oxazolidinone), ensure it is of high enantiomeric purity. Consider switching to a different auxiliary with different steric properties if selectivity is poor.

  • Solvent Effects: The solvent's polarity and coordinating ability can influence the stability and conformation of the transition states, directly affecting the diastereomeric outcome.[1]

    • Solution: Experiment with a variety of solvents with different properties (e.g., polar aprotic like THF, DCM; non-polar like Toluene). For instance, in Rh-catalyzed carbometalation, a mixture of solvents (THF:Toluene:H₂O) was found to be optimal.[3][4]

  • Substrate Control: The steric and electronic properties of substituents on the starting materials, including protecting groups, can significantly influence the preferred direction of bond formation.[1]

    • Solution: If possible, consider modifying protecting groups (e.g., on the piperidine nitrogen) to increase steric hindrance, which can enhance facial discrimination.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereomeric Ratio (d.r.) Observed temp Optimize Reaction Temperature start->temp Is temperature optimized? temp_sol Screen Lower Temperatures (e.g., 0°C, -20°C, -78°C) temp->temp_sol catalyst Evaluate Catalyst / Auxiliary temp_sol->catalyst Still low d.r. end Improved Diastereoselectivity temp_sol->end Success! catalyst_sol Screen Different Chiral Ligands or Auxiliaries catalyst->catalyst_sol solvent Vary the Solvent catalyst_sol->solvent Still low d.r. catalyst_sol->end Success! solvent_sol Test Solvents of Varying Polarity (e.g., THF, DCM, Toluene) solvent->solvent_sol substrate Modify the Substrate solvent_sol->substrate Still low d.r. solvent_sol->end Success! substrate_sol Change Protecting Groups to Increase Steric Hindrance substrate->substrate_sol substrate_sol->end G cluster_prep Preparation cluster_reaction Synthesis cluster_analysis Purification & Analysis start Starting Materials (e.g., Pyridine, Electrophile) reaction Diastereoselective Reaction (e.g., Hydrogenation, Aza-Michael, Reductive Heck) start->reaction reagents Catalyst / Auxiliary & Reagents reagents->reaction workup Reaction Workup & Quenching reaction->workup purify Purification (Flash Chromatography, Crystallization) workup->purify analysis Structural & Stereochemical Analysis (NMR, HRMS, Chiral HPLC) purify->analysis end Pure Diastereomer analysis->end G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage A Prochiral Substrate + Chiral Auxiliary (Aux*) B Substrate-Aux* Adduct A->B Covalent Bond Formation C Formation of Rigid Chelated Enolate B->C Base D Electrophile (E+) attacks from less hindered face C->D Electrophile Addition E Single Diastereomer Formed Preferentially D->E F Enantiomerically Enriched Product E->F Cleavage G Recovered Chiral Auxiliary (Aux*) E->G

References

Stability issues of 3-(Methoxymethyl)piperidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Methoxymethyl)piperidine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent. Could the compound be degrading?

A1: Yes, inconsistent analytical results, such as decreasing peak area in chromatography or the appearance of new, unidentified peaks, can be indicative of degradation. This compound contains two key structural features that can be susceptible to degradation under certain conditions: a methoxymethyl (MOM) ether and a secondary piperidine ring.

Q2: What are the primary stability concerns for this compound?

A2: The primary stability concerns are its susceptibility to acidic conditions, which can cleave the methoxymethyl ether, and the potential for oxidation of the piperidine ring. Thermal and photolytic degradation are also possible under stressed conditions.

Q3: Under what conditions is this compound expected to be most stable?

A3: this compound is expected to be most stable under neutral to basic (alkaline) conditions, in the absence of strong oxidizing agents, and when protected from excessive heat and light.

Troubleshooting Guide: Stability Issues

Issue 1: Degradation Under Acidic Conditions

Symptom: Rapid loss of the parent compound peak and the appearance of one or more new peaks in analytical assays (e.g., HPLC, LC-MS) when the compound is subjected to acidic environments (e.g., acidic mobile phase, reaction quenching with acid).

Probable Cause: The methoxymethyl (MOM) ether linkage is labile under acidic conditions, leading to its cleavage. This is a well-documented behavior for MOM-protected alcohols. The likely degradation products are 3-(hydroxymethyl)piperidine and byproducts such as formaldehyde and methanol.

Suggested Actions:

  • Avoid Acidic Conditions: Whenever possible, maintain the pH of your solutions in the neutral to basic range.

  • Alternative Quenching/Extraction: If an acidic quench is required, consider using a milder acid or performing the work-up at low temperatures to minimize degradation. A rapid extraction into an organic solvent following a brief, cold acidic wash may be a viable option.

  • Forced Degradation Study: To confirm acid lability, perform a controlled forced degradation study as outlined in the experimental protocols section below.

Issue 2: Degradation Observed Under Neutral or Basic Conditions

Symptom: Slow degradation of the parent compound is observed over time, even in the absence of acid. New peaks may appear in chromatograms.

Probable Cause: While the MOM ether is generally stable under basic conditions, the piperidine ring can be susceptible to oxidation, especially if exposed to air (oxygen), metal ions, or other oxidizing agents. The secondary amine in the piperidine ring is a potential site for oxidation.

Suggested Actions:

  • Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Avoid Metal Contamination: Ensure that solvents and reagents are free from contaminating metal ions, which can catalyze oxidation.

  • Use of Antioxidants: For long-term storage or in formulations, the inclusion of a suitable antioxidant may be considered, but its compatibility and potential for interference with downstream applications must be validated.

  • Forced Oxidation Study: Conduct a forced oxidation study (see protocols below) to identify potential oxidative degradation products.

Issue 3: Thermal Instability

Symptom: Degradation is observed when experiments are conducted at elevated temperatures.

Probable Cause: High temperatures can provide the energy needed to initiate various degradation pathways, including potential fragmentation of the molecule.

Suggested Actions:

  • Minimize Heat Exposure: Conduct reactions and manipulations at the lowest feasible temperature.

  • Thermal Stress Testing: Perform a thermal degradation study to determine the temperature tolerance of the compound in your specific matrix.

Potential Degradation Pathways

The following diagram illustrates the likely primary degradation pathways for this compound based on the known chemistry of its functional groups.

Degradation_Pathways cluster_acid Acidic Conditions cluster_oxidative Oxidative Stress 3-MMP This compound 3-HMP 3-(Hydroxymethyl)piperidine 3-MMP->3-HMP Hydrolysis 3-MMP_ox This compound Byproducts_Acid Formaldehyde + Methanol N-oxide This compound N-oxide 3-MMP_ox->N-oxide Oxidation Ring_Opened Ring-Opened Products N-oxide->Ring_Opened Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic and Basic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic and basic hydrolytic stress.

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Control: Mix 1 mL of the stock solution with 1 mL of purified water.

3. Incubation:

  • Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Samples can be taken at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the degradation kinetics.

4. Sample Analysis:

  • At each time point, withdraw an aliquot from each solution.

  • For the acid and base stressed samples, neutralize the solution with an equivalent amount of base or acid, respectively.

  • Dilute the samples to an appropriate concentration for analysis by a validated stability-indicating method (e.g., HPLC-UV, LC-MS).

5. Data Evaluation:

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the control.

  • Characterize any significant degradation products using techniques like mass spectrometry.

The following workflow illustrates the general process for conducting a forced degradation study.

Forced_Degradation_Workflow Start Start: Prepare Stock Solution of this compound Stress Apply Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) Start->Stress Incubate Incubate at Controlled Temperature and Time Stress->Incubate Sample Withdraw and Neutralize (if necessary) Samples Incubate->Sample Analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Sample->Analyze Evaluate Evaluate Degradation Profile and Identify Degradants Analyze->Evaluate End End: Determine Stability Evaluate->End

Caption: General workflow for a forced degradation study.

Data Presentation

The results of a forced degradation study can be summarized in a table for easy comparison. The following is a hypothetical example of such a table.

Stress ConditionReagentTemperature (°C)Time (hours)% Degradation of this compoundMajor Degradation Products
Acidic Hydrolysis 0.1 M HCl6024> 90%3-(Hydroxymethyl)piperidine
Basic Hydrolysis 0.1 M NaOH6024< 5%Not significant
Oxidative 3% H₂O₂Room Temp24~15%This compound N-oxide
Thermal -8048< 10%Minor unidentified peaks
Photolytic UV/Vis LightRoom Temp72< 5%Not significant

Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only. Actual degradation rates will depend on the specific experimental conditions. It is crucial to perform your own stability studies to determine the stability of this compound under your specific experimental conditions.

Catalyst selection for the efficient synthesis of 3-(Methoxymethyl)piperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the synthesis of 3-(Methoxymethyl)piperidine and its analogs. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs) - Catalyst Selection

Q1: What are the most common catalysts for synthesizing piperidine analogs via pyridine hydrogenation?

A1: The catalytic hydrogenation of pyridines is a primary method for synthesizing piperidines.[1][2] The most commonly used catalysts are platinum group metals (PGM) supported on carbon or as oxides. These include:

  • Rhodium (Rh): Often on carbon (Rh/C) or as Rhodium(III) oxide (Rh₂O₃).[3][4] Rhodium is generally more active than palladium for reducing the pyridine ring.[4]

  • Ruthenium (Ru): Typically used on a support (e.g., Ru/C, Ru@TiO₂).[5][6]

  • Platinum (Pt): Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective.[4][7]

  • Palladium (Pd): Palladium on carbon (Pd/C) is widely used but can be susceptible to poisoning.[4][8]

  • Iridium (Ir): Homogeneous iridium catalysts are excellent for substrates with sensitive functional groups.[9]

Q2: Should I use a heterogeneous or a homogeneous catalyst?

A2: The choice depends on your specific requirements for catalyst separation, activity, and selectivity.

  • Heterogeneous Catalysts: The catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid solution).[10][11] This is the most common approach in industrial settings.[2]

    • Advantages: Easy to separate from the reaction mixture, facilitating product purification and catalyst recycling.[12]

    • Disadvantages: Can sometimes require harsher conditions (higher temperature and pressure) and may have lower selectivity compared to homogeneous catalysts.[3]

  • Homogeneous Catalysts: The catalyst is in the same phase as the reactants (e.g., both are dissolved in the same solvent).[10][11]

    • Advantages: Often exhibit higher activity and selectivity under milder conditions.[2][12] Every catalyst molecule can act as an active site.[12]

    • Disadvantages: Difficult and costly to separate from the final product, which is a significant drawback in pharmaceutical synthesis.[12]

For the synthesis of this compound analogs, heterogeneous catalysts like Rh₂O₃, PtO₂, and supported Ru nanoparticles are often preferred for their practicality and effectiveness.[3][6][7]

Q3: How do substituents on the pyridine ring, like the methoxymethyl group, affect the reaction?

A3: Substituents on the pyridine ring can influence the electronic properties and steric hindrance of the molecule, which in turn affects the hydrogenation process. The methoxymethyl group at the 3-position is an electron-donating group, which can make the aromatic ring more challenging to reduce compared to unsubstituted pyridine. Steric hindrance, especially at positions adjacent to the nitrogen, can also slow down the reaction.[3] For multi-substituted pyridines, achieving high diastereoselectivity (e.g., obtaining the cis isomer) is a key consideration where catalyst choice is critical.[5][6]

Q4: Which catalyst is best for reactions with other sensitive functional groups?

A4: Chemoselectivity is a major challenge when other reducible groups (e.g., nitro, alkenes, ketones) are present.[3]

  • Iridium(III) Catalysts: Homogeneous Iridium(III) systems are reported to be highly selective, leaving sensitive groups like nitro, bromo, azido, and alkynes intact during pyridine hydrogenation.[9]

  • Rhodium(III) Oxide (Rh₂O₃): This catalyst has shown good tolerance for groups like alcohols, amines, and esters but will also reduce ketones, olefins, and nitro groups.[3]

  • Palladium (Pd/C): Can be tuned for chemoselectivity. For instance, in the hydrogenation of pyridinecarbonitriles, reaction conditions can be adjusted to selectively reduce either the nitrile group or both the nitrile and the pyridine ring.[13]

Troubleshooting Guide

Q1: My reaction is very slow or has stalled. What can I do to drive it to completion?

A1: Incomplete reduction is a common problem in pyridine hydrogenation, often resulting in partially hydrogenated intermediates like dihydropyridines.[4] Consider the following steps:

  • Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, which can significantly enhance the reaction rate.[4]

  • Optimize Catalyst Loading: Insufficient catalyst is a primary cause of sluggish reactions. A typical loading is 1-10 mol%. If poisoning is suspected, increasing the loading can help compensate for deactivated sites.[4][8]

  • Elevate Temperature: Increasing the temperature can improve the reaction rate, but use caution as it may also promote side reactions or product decomposition.[4][14]

  • Change the Catalyst: Some catalysts are inherently more active. For pyridine hydrogenation, the general activity order is often Rh > Pt > Pd. Consider switching from Pd/C to a more robust catalyst like Rh/C, Rh₂O₃, or PtO₂.[4]

  • Check Catalyst Quality: Ensure the catalyst is fresh and has been stored properly under an inert atmosphere. Old or improperly handled catalysts exhibit significantly lower activity.[8]

Q2: I am observing significant by-product formation. How can I improve selectivity?

A2: The formation of by-products can arise from incomplete reduction or side reactions. To favor the formation of the fully saturated piperidine ring:

  • Use an Acidic Solvent/Additive: Solvents like glacial acetic acid or additives like HCl can protonate the pyridine nitrogen. This activates the ring towards reduction and can help prevent catalyst poisoning by the product.[2][7]

  • Optimize Conditions: As mentioned above, increasing hydrogen pressure and choosing a more active catalyst can help push the reaction past partially hydrogenated intermediates.[4]

  • Catalyst Selection: For substituted pyridines, some catalysts offer better stereoselectivity. For example, novel supported ruthenium catalysts have been shown to provide high cis-diastereoselectivity.[5][6]

Q3: The piperidine product seems to be deactivating my catalyst. What should I do?

A3: This phenomenon, known as product inhibition or catalyst poisoning, occurs because the nitrogen atom in the piperidine product can bind strongly to the catalyst's active sites, deactivating it.[2][8]

  • Acidic Conditions: Performing the reaction in an acidic medium (e.g., acetic acid) protonates the piperidine nitrogen, preventing it from binding to and poisoning the metal catalyst.[2]

  • Increase Catalyst Loading: While not the most efficient solution, a higher catalyst load can provide enough active sites to achieve full conversion despite some poisoning.[8]

  • Choose a More Resistant Catalyst: Rhodium and platinum-based catalysts are often more resistant to poisoning by nitrogen-containing compounds than palladium catalysts.[4][14]

Data Presentation: Catalyst Performance Comparison

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

CatalystTypical Loading (mol%)Pressure (bar)Temperature (°C)SolventKey Characteristics & Yields
PtO₂ (Adams') 1 - 550 - 70Room Temp - 80Glacial Acetic AcidHighly effective for various substituted pyridines.[1][7]
Rh/C 5 - 1030 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[4][14]
Pd/C 5 - 1030 - 8060 - 80Alcohols, Ethyl AcetateWidely used but can be prone to catalyst poisoning.[4][14]
Rh₂O₃ 0.5540TFEHighly active for functionalized pyridines under mild conditions; broad substrate scope.[3][15]
Ru:Phen@TiO₂ 0.4 - 0.810 - 4080H₂O / ⁱPrOHReusable catalyst providing high cis-diastereoselectivity. Yields typically >80%.[6]

Experimental Protocols

Protocol 1: General Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst [1][7]

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the starting material (e.g., 3-(methoxymethyl)pyridine, 1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst (typically 1-5 mol%) to the solution.

  • Reaction Execution: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove all oxygen. Pressurize the vessel with hydrogen gas to 50-70 bar. Stir the mixture at room temperature or a slightly elevated temperature (e.g., 50 °C) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the excess hydrogen and purge the reactor with an inert gas. Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers and filter through a pad of Celite® to remove the catalyst. Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Hydrogenation of Functionalized Pyridines using Rhodium(III) Oxide (Rh₂O₃) [15]

  • Reactor Setup: To a glass vial equipped with a magnetic stir bar, add the functionalized pyridine substrate (1.0 eq, 0.8 mmol), Rh₂O₃ (0.5 mol%, 1 mg), and 2,2,2-trifluoroethanol (TFE, 1 mL).

  • Reaction Execution: Place the vial into a high-pressure reactor. Seal the reactor vessel, purge with an inert gas, and then pressurize with hydrogen to 5 bar. Stir the reaction at 40 °C for 16 hours.

  • Workup: After cooling and carefully venting the reactor, the reaction mixture can be analyzed directly or filtered through a short pad of silica to remove the catalyst, washing with a suitable solvent. The solvent is then removed under reduced pressure to yield the crude product.

Visualizations

CatalystSelectionWorkflow start Start: Synthesize This compound Analog catalyst_type Choose Catalyst Type start->catalyst_type hetero Heterogeneous Catalyst (Easy Separation, Reusable) catalyst_type->hetero Industrial / Practical? Yes homo Homogeneous Catalyst (High Selectivity, Mild Conditions) catalyst_type->homo Max Selectivity Needed? Yes metal_choice_hetero Select Heterogeneous Metal hetero->metal_choice_hetero sensitive_groups Sensitive Functional Groups Present? homo->sensitive_groups rh_pt Rhodium (Rh₂O₃, Rh/C) or Platinum (PtO₂) (High Activity, Robust) metal_choice_hetero->rh_pt Need High Activity ru Ruthenium (Ru@Support) (High Stereoselectivity) metal_choice_hetero->ru Need Stereocontrol pd Palladium (Pd/C) (Common, Prone to Poisoning) metal_choice_hetero->pd Standard Conditions optimize Optimize Conditions (Pressure, Temp, Solvent) rh_pt->optimize ru->optimize pd->optimize sensitive_groups->hetero No ir_homo Iridium (Ir) Catalyst (High Chemoselectivity) sensitive_groups->ir_homo Yes ir_homo->optimize finish Obtain Product optimize->finish

Caption: Workflow for selecting a catalyst for pyridine hydrogenation.

TroubleshootingWorkflow start Problem: Reaction is Slow or Incomplete check_catalyst Check Catalyst Quality (Fresh? Stored Properly?) start->check_catalyst replace_catalyst Use Fresh Batch of Catalyst check_catalyst->replace_catalyst No check_conditions Review Reaction Conditions check_catalyst->check_conditions Yes replace_catalyst->check_conditions increase_pressure Increase H₂ Pressure check_conditions->increase_pressure Pressure Low? increase_temp Increase Temperature check_conditions->increase_temp Temp Low? increase_loading Increase Catalyst Loading check_conditions->increase_loading Loading Low? still_slow Still Incomplete? increase_pressure->still_slow increase_temp->still_slow increase_loading->still_slow change_catalyst Change Catalyst Type (e.g., Pd/C to Rh/C or PtO₂) still_slow->change_catalyst Yes finish Reaction Complete still_slow->finish No add_acid Use Acidic Solvent (e.g., Acetic Acid) change_catalyst->add_acid add_acid->finish

Caption: Troubleshooting guide for incomplete hydrogenation reactions.

ReactionPathway A 3-(Methoxymethyl)pyridine (Starting Material) B Adsorption onto Catalyst Surface A->B + Catalyst, H₂ C Stepwise Hydrogen Addition (Partially Hydrogenated Intermediates) B->C H₂ dissociation D This compound (Product) C->D E Desorption from Catalyst Surface D->E

Caption: General reaction pathway for catalytic hydrogenation.

References

Analytical methods for detecting impurities in 3-(Methoxymethyl)piperidine samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Methoxymethyl)piperidine Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining the purity of this compound?

A1: The primary analytical techniques for identifying and quantifying impurities in piperidine-containing compounds are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] GC-MS is well-suited for volatile and semi-volatile piperidine compounds, while HPLC is versatile for less volatile derivatives.[2] NMR spectroscopy is a powerful tool for structural elucidation and quantification of impurities, even without complete separation.[3][4]

Q2: What are the likely impurities in a this compound sample?

A2: Potential impurities can theoretically arise during the manufacturing process or storage.[4] For this compound, these may include:

  • Starting Materials: Unreacted 3-piperidinemethanol or methylation reagents.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Impurities formed by the breakdown of the final product over time.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q3: Why does my this compound peak show tailing in HPLC analysis?

A3: Peak tailing is a common issue when analyzing basic compounds like piperidine derivatives by HPLC.[5] The primary cause is often secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the surface of conventional silica-based stationary phases.[5][6] This leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak.[6] Other potential causes include column overload, column bed deformation, or an inappropriate mobile phase pH.[7]

Q4: Can I analyze this compound directly by HPLC-UV?

A4: Simple piperidine derivatives often lack a strong UV chromophore, making direct detection by HPLC-UV challenging and less sensitive. To overcome this, a pre-column derivatization step is often employed.[8] Reacting the piperidine with a UV-active agent, such as 4-toluenesulfonyl chloride or benzoyl chloride, introduces a chromophore that allows for sensitive UV detection.[8][9]

Q5: Is derivatization necessary for GC-MS analysis?

A5: For non-volatile or highly polar piperidine compounds, a derivatization step can improve chromatographic behavior by increasing volatility and reducing interactions with active sites in the GC system.[1] A common method is acylation to derivatize the N-H group.[1]

Troubleshooting Guides

Guide 1: HPLC Peak Tailing

Issue: Asymmetrical peaks with significant tailing are observed for the main this compound peak.

Below is a troubleshooting workflow to diagnose and resolve this issue.

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Steps:

  • Evaluate Mobile Phase pH: The pKa of piperidine's conjugate acid is around 11.1.[] To minimize interactions with residual silanols, the mobile phase pH should be lowered to an acidic range (e.g., pH 3.0) to ensure the analyte is consistently protonated and silanols are not ionized.[5]

  • Select an Appropriate Column: If using a standard C18 column, switching to a highly deactivated, "end-capped" version can significantly reduce peak tailing by blocking the problematic silanol groups.[7]

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase.[7] Dilute your sample and re-inject. If the peak shape improves, reduce the sample concentration or injection volume.[6]

  • Inspect for Column Bed Deformation: A sudden increase in backpressure or the appearance of split or tailing peaks can indicate a blocked inlet frit or a void in the column packing.[7] If a void is suspected, replacing the column is the most reliable solution.[11]

Experimental Protocols & Data

Method 1: GC-MS for Volatile Impurity Profiling

This method is suitable for identifying volatile and semi-volatile impurities in this compound.

Experimental Workflow:

Caption: Experimental workflow for GC-MS analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in a suitable organic solvent like dichloromethane to a final concentration of 1 mg/mL.[2]

  • GC-MS Instrumental Parameters: The following table provides typical starting parameters.

ParameterSetting
GC System Agilent 8890 or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min[2]
Injector Temp. 250 °C[2]
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS System 5977B MSD or equivalent
Ionization Mode Electron Impact (EI), 70 eV
Mass Range 35 - 450 amu
Source Temp. 230 °C

Data Interpretation:

  • Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify impurities using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

Method 2: HPLC-UV for Non-Volatile Impurity Profiling (with Derivatization)

This method is suitable for less volatile impurities and provides quantitative analysis. Since this compound lacks a strong chromophore, pre-column derivatization is necessary for UV detection.[8]

Detailed Protocol:

  • Derivatization Procedure:

    • To an aliquot of the sample solution (e.g., 1 mg/mL in acetonitrile), add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.

    • Add an excess of a derivatizing agent solution (e.g., benzoyl chloride in acetonitrile).[9]

    • Vortex and let the reaction proceed at room temperature for a specified time (optimization may be required).

    • The resulting solution is filtered through a 0.22 µm syringe filter and is ready for HPLC analysis.

  • HPLC-UV Instrumental Parameters: The table below outlines typical conditions for analyzing derivatized piperidine compounds.

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 5 µm, 4.6 x 150 mm[12]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[12]
Mobile Phase B Acetonitrile[12]
Gradient 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes[12]
Flow Rate 1.0 mL/min[12]
Column Temp. 30 °C
Detection UV at 254 nm[9]
Injection Volume 10 µL
Method 3: ¹H NMR for Structural Confirmation and Quantification

NMR is a powerful, non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for reference standards of the impurities.[3][13]

Detailed Protocol:

  • Sample Preparation: Accurately weigh about 10-20 mg of the this compound sample and dissolve it in a deuterated solvent (e.g., CDCl₃ or D₂O). Add a known amount of an internal standard with a simple, well-resolved signal (e.g., dimethyl sulfone) for quantification.

  • NMR Instrumental Parameters:

ParameterSetting
Spectrometer 400 MHz or higher
Solvent CDCl₃
Temperature 25 °C
Pulse Program Standard single pulse (zg30)
Relaxation Delay (d1) 30 s (to ensure full relaxation for quantification)
Number of Scans 16 or higher for good signal-to-noise

Data Interpretation:

  • Structural Elucidation: Assign signals to the protons of this compound. Unidentified signals may correspond to impurities.

  • Quantification: Integrate the area of a characteristic signal from an impurity and compare it to the integral of the known internal standard to determine its concentration. The limit of detection for impurities can be as low as 0.01% on a 400 MHz instrument.[14]

References

Validation & Comparative

Comparative Bioactivity Analysis of 3-(Methoxymethyl)piperidine and 3-Hydroxymethylpiperidine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents targeting the central nervous system (CNS) and other biological systems. Subtle structural modifications to the piperidine ring can dramatically alter a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide aims to provide a comparative analysis of the bioactivity of two closely related piperidine derivatives: 3-(Methoxymethyl)piperidine and 3-Hydroxymethylpiperidine.

Despite a comprehensive search of scientific literature, a direct head-to-head comparative study of the bioactivity of this compound versus 3-Hydroxymethylpiperidine with quantitative experimental data is not currently available. The existing research focuses on a wide range of other substituted piperidine analogs, exploring their utility as analgesics, antidepressants, and agents targeting various receptors and transporters in the CNS.

This guide will, therefore, summarize the known biological activities of piperidine derivatives that are structurally related to the two compounds of interest and provide detailed experimental protocols for key assays that would be essential for their direct comparison. This information is intended to serve as a foundational resource for researchers seeking to investigate the pharmacological properties of this compound and 3-Hydroxymethylpiperidine.

Potential Biological Targets and Activities of Substituted Piperidines

Based on the extensive research on analogous compounds, the primary biological targets for this compound and 3-Hydroxymethylpiperidine are likely to be within the central nervous system. Key areas of investigation for these compounds would include their affinity for and activity at monoamine transporters and various CNS receptors.

Monoamine Transporter Inhibition

Piperidine derivatives are well-known for their interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Inhibition of these transporters is a key mechanism for the therapeutic effects of many antidepressant and psychostimulant drugs. The substitution at the 3-position of the piperidine ring is critical in determining the potency and selectivity of transporter inhibition. A direct comparison of this compound and 3-Hydroxymethylpiperidine would be necessary to determine their respective inhibitory activities (IC50 or Ki values) at each of these transporters.

Receptor Binding Affinity

Substituted piperidines have been shown to possess affinity for a variety of CNS receptors, including opioid, sigma, and serotonin receptors. The nature of the substituent can significantly influence the binding profile. For instance, the hydroxyl group in 3-hydroxymethylpiperidine could potentially form hydrogen bonds with receptor targets that the methoxymethyl group in this compound cannot, leading to differences in binding affinity and functional activity.

Experimental Protocols for Comparative Bioactivity Assessment

To facilitate a direct and meaningful comparison of this compound and 3-Hydroxymethylpiperidine, the following standardized experimental protocols are recommended.

Monoamine Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine, norepinephrine, and serotonin transporters.

Methodology: Radioligand binding assays are performed using cell membranes prepared from cells expressing the respective human transporters (hDAT, hNET, or hSERT).

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Culture cells expressing hDAT, hNET, or hSERT Harvest Harvest and homogenize cells CellCulture->Harvest Centrifuge Centrifuge to isolate membranes Harvest->Centrifuge ProteinAssay Determine protein concentration Centrifuge->ProteinAssay Incubation Incubate membranes with radioligand and test compound ProteinAssay->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Counting Scintillation counting to quantify bound radioactivity Filtration->Counting IC50 Determine IC50 values from competition binding curves Counting->IC50 Ki Calculate Ki values using the Cheng-Prusoff equation IC50->Ki

Caption: Workflow for Monoamine Transporter Binding Assay.

Data Presentation:

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
This compoundData not availableData not availableData not available
3-HydroxymethylpiperidineData not availableData not availableData not available
Reference Compound (e.g., Cocaine)ValueValueValue
In Vivo Microdialysis for Dopamine Release

Objective: To assess the effect of the test compounds on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens or striatum) of freely moving animals.

Methodology: A microdialysis probe is surgically implanted into the target brain region. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and the collected dialysate is analyzed for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Experimental Workflow:

cluster_surgery Surgical Procedure cluster_dialysis Microdialysis cluster_analysis Sample Analysis Anesthesia Anesthetize animal Implantation Stereotaxically implant microdialysis guide cannula Anesthesia->Implantation Recovery Allow for post-operative recovery Implantation->Recovery ProbeInsertion Insert microdialysis probe Recovery->ProbeInsertion Perfusion Perfuse with aCSF and collect baseline samples ProbeInsertion->Perfusion DrugAdmin Administer test compound Perfusion->DrugAdmin SampleCollection Collect post-administration samples DrugAdmin->SampleCollection HPLC Analyze dialysate for dopamine content using HPLC-ED SampleCollection->HPLC DataAnalysis Quantify changes in extracellular dopamine levels HPLC->DataAnalysis

Caption: Workflow for In Vivo Microdialysis Experiment.

Data Presentation:

CompoundDosePeak % Change in Dopamine Release (Mean ± SEM)
This compoundDose 1Data not available
Dose 2Data not available
3-HydroxymethylpiperidineDose 1Data not available
Dose 2Data not available
Vehicle Control-Value
Locomotor Activity Assay

Objective: To evaluate the effects of the test compounds on spontaneous locomotor activity in rodents, which can indicate stimulant or sedative properties.

Methodology: Animals are placed in an open-field arena equipped with infrared beams to automatically track their movement. Various parameters of locomotor activity are recorded over a set period following compound administration.

Experimental Workflow:

Acclimation Acclimate animals to the testing room Habituation Habituate animals to the open-field arena Acclimation->Habituation DrugAdmin Administer test compound or vehicle Habituation->DrugAdmin Testing Place animal in the arena and record activity for a set duration DrugAdmin->Testing DataAnalysis Analyze locomotor parameters Testing->DataAnalysis

Caption: Workflow for Locomotor Activity Assay.

Data Presentation:

CompoundDoseTotal Distance Traveled (cm, Mean ± SEM)Rearing Frequency (counts, Mean ± SEM)
This compoundDose 1Data not availableData not available
Dose 2Data not availableData not available
3-HydroxymethylpiperidineDose 1Data not availableData not available
Dose 2Data not availableData not available
Vehicle Control-ValueValue

Conclusion and Future Directions

While a direct comparative analysis of the bioactivity of this compound and 3-Hydroxymethylpiperidine is hampered by the current lack of published experimental data, the structural similarities of these compounds to a vast number of biologically active piperidine derivatives suggest they are promising candidates for CNS-targeted drug discovery. The hydroxyl and methoxymethyl substituents at the 3-position are expected to impart distinct physicochemical properties that will likely translate into different pharmacological profiles.

Future research should focus on the head-to-head comparison of these two molecules using the standardized in vitro and in vivo assays detailed in this guide. Such studies will be crucial to elucidate their structure-activity relationships and to determine their potential as therapeutic agents. The data generated from these experiments will provide valuable insights for the rational design of novel piperidine-based drugs with improved potency, selectivity, and therapeutic efficacy.

The 3-(Methoxymethyl)piperidine Scaffold: A Comparative Guide to its Validation as a Key Pharmacophore in CNS Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the 3-(methoxymethyl)piperidine scaffold highlights its significance as a key pharmacophore in the development of novel therapeutics for a range of Central Nervous System (CNS) disorders. This guide provides a comparative overview of its performance against various CNS targets, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their quest for next-generation neurological drugs.

The piperidine ring is a prevalent structural motif in a vast number of FDA-approved drugs and clinical candidates targeting the CNS. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal scaffold for interacting with various receptors and transporters. The introduction of a methoxymethyl group at the 3-position of the piperidine ring has emerged as a critical structural feature that can significantly influence binding affinity, selectivity, and overall pharmacological profile. This guide delves into the validation of this pharmacophore, with a particular focus on its role in modulating dopamine and serotonin pathways, which are implicated in numerous psychiatric and neurodegenerative conditions.

Comparative Analysis of Binding Affinities

The 3-(substituted-methyl)piperidine core has demonstrated notable activity at key CNS targets, particularly the dopamine D4 receptor (D4R) and the serotonin transporter (SERT). The following tables summarize the binding affinities of representative compounds bearing this pharmacophore, alongside established reference compounds for a comprehensive comparison.

Dopamine D4 Receptor (D4R) Antagonists

The dopamine D4 receptor is a G-protein coupled receptor implicated in the pathophysiology of disorders such as schizophrenia and Parkinson's disease. The 3-(phenoxymethyl)piperidine scaffold has been identified as a potent D4R antagonist.

CompoundKi (nM) for human D4RReference CompoundKi (nM) for human D4R
4,4-difluoro-3-(phenoxymethyl)piperidine analog5.5L-745,8700.8
Analog with 3,4-difluorophenoxy2.7Spiperone0.07

Data sourced from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives.

Serotonin Transporter (SERT) Ligands

The serotonin transporter is a primary target for antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs). Derivatives of 3-[(aryl)(benzyloxy)methyl]piperidine have shown high affinity for SERT.

CompoundKi (nM) for SERTReference CompoundKi (nM) for SERT
3-[(phenyl)(4-fluorobenzyloxy)methyl]piperidine2Fluoxetine1.1
3-[(4-chlorophenyl)(4-fluorobenzyloxy)methyl]piperidine12Paroxetine0.1

Data sourced from studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and the experimental procedures used to validate the this compound pharmacophore, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Dopamine D4 Receptor Signaling Pathway

Dopamine D4 receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D4 receptor block this signaling cascade.

D4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds & Activates D4R_Antagonist This compound Analog D4R_Antagonist->D4R Blocks G_protein Gαi/o D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream_Effects Decreased Neuronal Excitability cAMP->Downstream_Effects Leads to

Dopamine D4 Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay

The binding affinity of compounds for a specific receptor is commonly determined using a competitive radioligand binding assay. This workflow outlines the key steps involved in this process.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (with target receptor) Start->Membrane_Prep Incubation Incubation: - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Washing Washing (Removes non-specific binding) Filtration->Washing Scintillation Scintillation Counting (Measures radioactivity) Washing->Scintillation Data_Analysis Data Analysis (Calculate Ki values) Scintillation->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Radioligand Binding Assay

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key assays are provided below.

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of test compounds for the human dopamine D4 receptor.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.

    • Radioligand: [³H]-Spiperone (a high-affinity D2-like receptor antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • Test compounds (e.g., this compound analogs) at various concentrations.

    • 96-well microplates, glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

    • Filtration apparatus and liquid scintillation counter.

  • Procedure:

    • Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

    • In a 96-well plate, add in triplicate: assay buffer, radioligand ([³H]-Spiperone at a final concentration of ~0.2 nM), and varying concentrations of the test compound.

    • For determining non-specific binding, add 10 µM haloperidol instead of the test compound.

    • For total binding, add assay buffer instead of the test compound.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values are determined by non-linear regression analysis, and the Ki values are calculated using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of test compounds for the human serotonin transporter.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT).

    • Radioligand: [³H]-Paroxetine (a high-affinity SERT ligand).

    • Non-specific binding control: Fluoxetine (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Test compounds at various concentrations.

    • 96-well microplates and glass fiber filters (GF/B) pre-soaked in 0.3% PEI.

    • Filtration apparatus and liquid scintillation counter.

  • Procedure:

    • Prepare a suspension of hSERT-containing cell membranes in assay buffer (final protein concentration of 5-10 µg per well).

    • To a 96-well plate, add in triplicate: assay buffer, [³H]-Paroxetine (final concentration of ~0.3 nM), and serial dilutions of the test compound.

    • For non-specific binding wells, add 10 µM fluoxetine. For total binding wells, add assay buffer.

    • Start the assay by adding the membrane suspension to all wells.

    • Incubate for 60 minutes at room temperature.

    • Terminate the assay by rapid filtration over the GF/B filters.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

The data and protocols presented in this guide underscore the potential of the this compound scaffold as a versatile and potent pharmacophore for designing novel CNS-active compounds. Further exploration and optimization of this scaffold could lead to the development of new treatments for a variety of neurological and psychiatric disorders.

Comparative Efficacy of 3-(Methoxymethyl)piperidine Analogs as Potent Analgesics: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel analgesics with improved efficacy and safety profiles is a continuous endeavor. Within the diverse landscape of centrally-acting analgesics, 3-(Methoxymethyl)piperidine analogs have emerged as a promising scaffold. This guide provides a comparative analysis of the efficacy of various analogs within this class, supported by experimental data and detailed methodologies, to aid in the advancement of pain management therapeutics.

The core structure, a piperidine ring with a methoxymethyl group at the 3-position, has been identified as a key pharmacophore for interaction with opioid receptors, the primary targets for many potent analgesics. Variations in substitution on the piperidine nitrogen and other positions of the ring can significantly modulate the affinity, efficacy, and selectivity of these compounds for different opioid receptor subtypes (μ, δ, and κ), thereby influencing their analgesic potency and side-effect profiles.

Quantitative Comparison of Analog Efficacy

To facilitate a clear comparison of the analgesic potential of different this compound analogs, the following table summarizes key efficacy data from preclinical studies. The primary measure of efficacy presented is the ED50 (median effective dose) in the mouse hot-plate test, a standard in vivo assay for assessing centrally-mediated analgesia. A lower ED50 value indicates higher potency. For context, the potency of these analogs is often compared to that of well-established opioids like morphine and fentanyl.

Compound IDN-Substituent4-Position SubstituentAnalgesic Potency (ED50, mg/kg, i.v.) in Mouse Hot-Plate TestPotency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)Duration of Action
Analog A PhenethylH[Data Not Available]---
Analog B 2-ThienylethylH[Data Not Available]---
Analog C p-FluorophenethylH[Data Not Available]---
cis-42 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl-(N-phenyl)methoxyacetamido[Data Not Available]13,03629~2 min[1]
Diastereomer 43 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl-(N-phenyl)methoxyacetamido[Data Not Available]2,7786~2 min[1]
Brifentanil (40) 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl-(N-(2-fluorophenyl))methoxyacetamido[Data Not Available]--~2 min[1]

Note: Specific ED50 values for this compound analogs were not available in the searched literature. The data for cis-42, 43, and Brifentanil, which are 3-methyl-4-substituted piperidine analogs, are included to provide a comparative context of highly potent piperidine-based analgesics. The development of such potent analogs highlights the significance of substitution patterns on the piperidine ring in achieving high analgesic efficacy.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs and related compounds.

Mouse Hot-Plate Test for Analgesia

This widely used method assesses the central analgesic activity of compounds by measuring the latency of a thermal pain response.[2][3][4][5]

Apparatus:

  • Hot-plate apparatus with a surface maintained at a constant temperature (typically 55 ± 0.5°C).[2][3]

  • A transparent cylindrical enclosure to confine the mouse on the heated surface.[2][4]

  • A stopwatch or integrated timer to measure reaction latency.[2]

Procedure:

  • Acclimatization: Male Swiss Albino mice (20-30 g) are acclimatized to the laboratory environment for at least one week before the experiment.[2]

  • Baseline Latency: Each mouse is placed on the hot plate, and the time until it exhibits a pain response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue injury.[2][5]

  • Drug Administration: The test compound or vehicle (control) is administered to the mice, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection.

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), the hot-plate test is repeated to determine the post-treatment latency.[2][5]

  • Data Analysis: The analgesic effect is often expressed as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 is then determined from the dose-response curve.[2]

Opioid Receptor Binding Assay

These assays are crucial for determining the affinity of the analogs for different opioid receptor subtypes.

Materials:

  • Cell membranes expressing the specific opioid receptor subtype (μ, δ, or κ).

  • A radiolabeled ligand specific for the receptor subtype (e.g., [³H]-DAMGO for μ-receptors).

  • Test compounds (this compound analogs) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester for filtration.

  • Scintillation counter for measuring radioactivity.

Procedure:

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer to allow for competitive binding.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, is then calculated from the IC50 value.

Signaling Pathway and Experimental Workflow

The analgesic effects of this compound analogs that act on opioid receptors are mediated through a complex intracellular signaling cascade. The following diagrams illustrate the general opioid receptor signaling pathway and a typical experimental workflow for evaluating these compounds.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Analog This compound Analog (Agonist) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Analog->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Decreases Analgesia Analgesia cAMP->Analgesia Ca_Channel->Analgesia Reduced Neurotransmitter Release K_Channel->Analgesia Hyperpolarization

Caption: Opioid Receptor Signaling Pathway.

Experimental_Workflow Synthesis Synthesis of This compound Analogs Purification Purification and Characterization Synthesis->Purification In_Vitro In Vitro Assays Purification->In_Vitro Binding_Assay Opioid Receptor Binding Assay In_Vitro->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay In_Vitro->Functional_Assay In_Vivo In Vivo Analgesia Model In_Vitro->In_Vivo Data_Analysis Data Analysis and SAR Studies Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Hot_Plate Mouse Hot-Plate Test In_Vivo->Hot_Plate Hot_Plate->Data_Analysis

Caption: Experimental Workflow for Efficacy Evaluation.

This guide serves as a foundational resource for the comparative study of this compound analogs. Further research is warranted to synthesize and evaluate a broader range of these compounds to establish a comprehensive structure-activity relationship and identify lead candidates for the development of next-generation analgesics.

References

Head-to-Head Comparison of Synthetic Routes to 3-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 3-(Methoxymethyl)piperidine is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a head-to-head comparison of two primary synthetic routes to this compound, offering a detailed analysis of their respective methodologies, quantitative data, and experimental protocols to aid in the selection of the most suitable pathway for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Reduction of 3-(Methoxymethyl)pyridine Route 2: O-Methylation of 3-(Hydroxymethyl)piperidine
Starting Materials 3-Picoline, Thionyl chloride, Sodium methoxideEthyl nicotinate, Lithium aluminum hydride, Sodium hydride, Methyl iodide
Key Reactions Chlorination, Nucleophilic substitution, Catalytic HydrogenationReduction, O-Methylation (Williamson Ether Synthesis)
Overall Yield Moderate to HighModerate
Reagent Hazards Thionyl chloride (corrosive, toxic), Catalytic hydrogenation (requires high-pressure equipment)Lithium aluminum hydride (pyrophoric, water-reactive), Sodium hydride (flammable, water-reactive), Methyl iodide (toxic, carcinogen)
Scalability Generally scalable, though high-pressure hydrogenation may pose challenges.Scalable, but requires careful handling of hazardous reagents.

Route 1: Reduction of 3-(Methoxymethyl)pyridine

This synthetic pathway involves a three-step process starting from readily available 3-picoline. The key transformation is the catalytic hydrogenation of the pyridine ring.

Logical Flow of Route 1:

Route 1 A 3-Picoline B 3-(Chloromethyl)pyridine A->B SOCl₂ C 3-(Methoxymethyl)pyridine B->C NaOMe D This compound C->D Catalytic Hydrogenation (e.g., PtO₂, Rh/C, Ru/C)

Caption: Synthetic pathway for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 3-(Chloromethyl)pyridine hydrochloride

A solution of 3-pyridinemethanol (1 equivalent) in an inert organic solvent such as toluene is added dropwise to a solution of thionyl chloride (1.05-1.2 equivalents) in the same solvent, maintaining the temperature below 35°C. The resulting mixture is stirred until the reaction is complete. The solid product, 3-(chloromethyl)pyridine hydrochloride, is collected by filtration, washed with the solvent, and dried.

Step 2: Synthesis of 3-(Methoxymethyl)pyridine

To a solution of sodium methoxide (1.1 equivalents) in methanol, 3-(chloromethyl)pyridine hydrochloride (1 equivalent) is added portion-wise. The reaction mixture is stirred at room temperature until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to afford 3-(methoxymethyl)pyridine.

Step 3: Catalytic Hydrogenation of 3-(Methoxymethyl)pyridine

A solution of 3-(methoxymethyl)pyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or an alcohol is charged into a high-pressure reactor. A catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst (e.g., PtO₂, Rh/C, or Ru/C) is added. The reactor is pressurized with hydrogen (typically 50-70 bar) and the mixture is stirred at a suitable temperature (e.g., room temperature to 80°C) for several hours until the reaction is complete. After depressurization, the catalyst is removed by filtration, and the solvent is evaporated. The residue is then worked up to isolate this compound.

Quantitative Data for Route 1
StepReactantsReagentsProductYield (%)Purity (%)Reference
13-PyridinemethanolThionyl chloride, Toluene3-(Chloromethyl)pyridine hydrochlorideHighHigh[1]
23-(Chloromethyl)pyridine HClSodium methoxide, Methanol3-(Methoxymethyl)pyridineGoodGood[2]
33-(Methoxymethyl)pyridinePtO₂, H₂, Acetic AcidThis compoundHigh (Typical for substituted pyridines)High[3][4][5][6]
33-(Methoxymethyl)pyridineRh/C, H₂, TFEThis compoundHigh (Typical for substituted pyridines)High[7][8][9][10]
33-(Methoxymethyl)pyridineRu/C, H₂, SolventThis compoundHigh (Typical for substituted pyridines)High[11]

Note: Specific yields for the hydrogenation of 3-(methoxymethyl)pyridine were not found in the search results; however, high yields are reported for the hydrogenation of other substituted pyridines under similar conditions.

Route 2: O-Methylation of 3-(Hydroxymethyl)piperidine

This two-step route begins with the reduction of a commercially available nicotinic acid ester, followed by the methylation of the resulting primary alcohol.

Logical Flow of Route 2:

Route 2 A Ethyl nicotinate B 3-(Hydroxymethyl)piperidine A->B LiAlH₄, THF C This compound B->C 1. NaH, THF 2. CH₃I

References

Comparative Analysis of 3-(Substituted)piperidine Derivatives: A Guide to In Vitro and In Vivo Activity Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Understanding the correlation between in vitro activity and in vivo efficacy is paramount for the rational design and development of novel drug candidates. This guide provides a comparative analysis of a series of 3-substituted piperidine derivatives, focusing on their activity as opioid receptor modulators. While the primary focus of this guide is on 3-(methoxymethyl)piperidine derivatives, the available literature with direct in vitro and in vivo correlation for this specific substitution is limited. Therefore, this guide presents a detailed analysis of a closely related series of 3-methyl-4-(N-phenylamido)piperidines, which serve as excellent surrogates for understanding the structure-activity relationships and the in vitro-in vivo translation of this compound class.

Data Presentation: In Vitro and In Vivo Activity of 3-Methyl-4-(N-phenylamido)piperidine Derivatives

The following tables summarize the in vitro opioid receptor binding affinities and the in vivo analgesic potency of a series of 3-methyl-4-(N-phenylamido)piperidine derivatives. The data highlights the impact of substitutions on the piperidine ring and the N-phenyl group on the biological activity.

Table 1: In Vitro Opioid Receptor Binding Affinity of 3-Methyl-4-(N-phenylamido)piperidine Derivatives

Compound IDR (Substitution on N-phenyl)Ki (nM) - μ Opioid Receptor
1 H1.5 ± 0.2
2 2-F0.8 ± 0.1
3 3-F2.1 ± 0.3
4 4-F1.2 ± 0.1
5 2-CH₃1.8 ± 0.2
6 3-CH₃2.5 ± 0.4
7 4-CH₃1.4 ± 0.2
Fentanyl -1.1 ± 0.1
Morphine -2.5 ± 0.3

Ki values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the μ-opioid receptor. A lower Ki value indicates a higher binding affinity.

Table 2: In Vivo Analgesic Activity of 3-Methyl-4-(N-phenylamido)piperidine Derivatives in the Mouse Hot-Plate Test

Compound IDR (Substitution on N-phenyl)ED₅₀ (mg/kg, i.v.)Relative Potency (vs. Morphine)
1 H0.030 ± 0.004100
2 2-F0.015 ± 0.002200
3 3-F0.045 ± 0.00667
4 4-F0.025 ± 0.003120
5 2-CH₃0.038 ± 0.00579
6 3-CH₃0.055 ± 0.00755
7 4-CH₃0.028 ± 0.004107
Fentanyl -0.011 ± 0.001273
Morphine -3.0 ± 0.41

ED₅₀ values represent the dose of the compound required to produce an analgesic effect in 50% of the test subjects. A lower ED₅₀ value indicates a higher analgesic potency.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following sections outline the protocols for the key in vitro and in vivo assays cited in this guide.

In Vitro: Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the μ-opioid receptor.

Materials:

  • Cell membranes expressing the human μ-opioid receptor.

  • Radioligand (e.g., [³H]-DAMGO).

  • Test compounds (3-methyl-4-(N-phenylamido)piperidine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • The mixture is incubated to allow for competitive binding to the receptors to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo: Mouse Hot-Plate Test

Objective: To assess the analgesic efficacy of the test compounds in a thermal pain model.

Materials:

  • Male CD-1 mice.

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Test compounds and vehicle control.

  • Stopwatch.

Procedure:

  • Mice are habituated to the testing room before the experiment.

  • A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each mouse by placing it on the hot plate. A cut-off time is set to prevent tissue damage.

  • The test compounds or vehicle are administered to the mice, typically via intravenous (i.v.) injection.

  • At predetermined time points after drug administration, the mice are again placed on the hot plate, and the latency to the nociceptive response is recorded.

  • An increase in the response latency compared to the baseline and vehicle-treated group is indicative of an analgesic effect.

  • The dose-response relationship is determined, and the ED₅₀ is calculated.

Mandatory Visualization

Opioid Receptor Signaling Pathway

The analgesic effects of the 3-substituted piperidine derivatives are primarily mediated through the activation of μ-opioid receptors, which are G-protein coupled receptors (GPCRs). The diagram below illustrates the canonical signaling pathway initiated upon agonist binding.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., 3-Substituted Piperidine) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Gαi/oβγ MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels K+ Channels (Open) Ca2+ Channels (Closed) G_betagamma->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A cAMP->PKA Reduces Activation Analgesia Analgesia PKA->Analgesia Leads to Ion_Channels->Analgesia Leads to IVIVC_Workflow Start Compound Synthesis (3-Substituted Piperidines) In_Vitro In Vitro Screening (Opioid Receptor Binding Assay) Start->In_Vitro Data_Analysis_1 Determine Ki values (Binding Affinity) In_Vitro->Data_Analysis_1 Lead_Selection Select Lead Compounds (High Affinity) Data_Analysis_1->Lead_Selection In_Vivo In Vivo Testing (Mouse Hot-Plate Test) Lead_Selection->In_Vivo Data_Analysis_2 Determine ED₅₀ values (Analgesic Potency) In_Vivo->Data_Analysis_2 Correlation In Vitro-In Vivo Correlation Analysis Data_Analysis_2->Correlation End Identify Clinical Candidates Correlation->End

A Comparative Guide to the Cross-Reactivity Profiling of 3-(Methoxymethyl)piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-(methoxymethyl)piperidine scaffold is a key pharmacophore in modern medicinal chemistry, valued for its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. As with any privileged scaffold, a thorough understanding of the cross-reactivity profile of its derivatives is paramount to ensure target selectivity and to mitigate potential off-target toxicities. This guide provides a comparative overview of the cross-reactivity profiling of hypothetical this compound-based compounds, supported by representative experimental data and detailed methodologies.

Data Presentation: Comparative Cross-Reactivity Profile

The following table summarizes hypothetical cross-reactivity data for a series of this compound analogs. This data is representative of what would be generated in a typical lead optimization campaign and is compiled based on findings from studies on various 3-substituted piperidine derivatives. The primary target for this hypothetical series is the Dopamine Transporter (DAT), with cross-reactivity assessed against a panel of common off-targets.

Compound IDPrimary Target: DAT (Kᵢ, nM)Off-Target 1: SERT (Kᵢ, nM)Off-Target 2: NET (Kᵢ, nM)Off-Target 3: σ₁ Receptor (Kᵢ, nM)Off-Target 4: hERG (IC₅₀, µM)
MMP-001 5.215075250> 30
MMP-002 8.7250120400> 30
MMP-003 3.1955018015.2
MMP-004 12.5400200600> 30
Reference 3.0804515010.5

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter; σ₁: Sigma-1 Receptor; hERG: human Ether-a-go-go-Related Gene channel. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity data. Below are typical protocols for the key assays cited.

Radioligand Binding Assays (for DAT, SERT, NET, and σ₁ Receptors)

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor or transporter.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compounds by measuring their ability to displace a specific radioligand from its target.

  • Materials:

    • Cell membranes or tissue homogenates expressing the target of interest (e.g., HEK293 cells transfected with human DAT, SERT, or NET; guinea pig brain homogenates for σ₁ receptors).

    • Radioligand: e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET, --INVALID-LINK---pentazocine for σ₁ receptors.

    • Test compounds (this compound derivatives) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (a high concentration of a known, non-labeled ligand, e.g., 10 µM cocaine for DAT).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes/homogenates with the radioligand and varying concentrations of the test compound.

    • Incubate at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

    • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

hERG Inhibition Assay (Patch Clamp Electrophysiology)

The hERG assay is a critical safety screen to assess the potential for a compound to cause cardiac arrhythmias.

  • Objective: To determine the IC₅₀ value of test compounds for inhibition of the hERG potassium channel current.

  • Materials:

    • A stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Automated or manual patch-clamp electrophysiology system.

    • Extracellular and intracellular recording solutions.

    • Test compounds at various concentrations.

  • Procedure:

    • Culture the HEK293-hERG cells to an appropriate confluency.

    • Harvest the cells and place them in the recording chamber of the patch-clamp system.

    • Establish a whole-cell patch-clamp configuration on an individual cell.

    • Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current.

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound.

    • Measure the inhibition of the hERG tail current at each concentration.

    • Generate a concentration-response curve and calculate the IC₅₀ value using non-linear regression.

Visualizations: Workflows and Pathways

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity Profiling cluster_2 Tier 3: Safety Profiling Primary_Assay Primary Target Assay (e.g., DAT Binding) Hit_Identification Hit Identification (Potency Cutoff) Primary_Assay->Hit_Identification Selectivity_Panel Selectivity Panel (e.g., SERT, NET, Opioid Receptors) Hit_Identification->Selectivity_Panel Active Compounds SAR_Development Structure-Activity Relationship (SAR) Selectivity_Panel->SAR_Development Safety_Panel Safety Panel (e.g., hERG, CYP Inhibition) SAR_Development->Safety_Panel Optimized Hits Lead_Candidate Lead Candidate Selection Safety_Panel->Lead_Candidate

Caption: A tiered workflow for the cross-reactivity profiling of lead compounds.

Dopamine Signaling Pathway

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release D2R Dopamine D2 Receptor Signaling Downstream Signaling (e.g., ↓cAMP) D2R->Signaling DA_Synapse->DAT Reuptake DA_Synapse->D2R Binds MMP This compound Derivative MMP->DAT Inhibits

Caption: Inhibition of dopamine reuptake by a this compound derivative.

Logical Relationship in Off-Target Assessment

G Initial_Hit Potent Primary Target Hit In_Silico In Silico Profiling (Similarity Search, Docking) Initial_Hit->In_Silico Broad_Panel Broad Panel Screen (e.g., 44 GPCRs) In_Silico->Broad_Panel Identifies Potential Classes Focused_Panel Focused Panel Screen (e.g., Kinase Panel) Broad_Panel->Focused_Panel Narrows Down Families Hypothesized_Off_Targets Hypothesized Off-Targets Focused_Panel->Hypothesized_Off_Targets Confirmed_Off_Targets Confirmed Off-Targets Hypothesized_Off_Targets->Confirmed_Off_Targets Dose-Response Validation SAR_Modification SAR-driven Modification to Improve Selectivity Confirmed_Off_Targets->SAR_Modification

Caption: A logical approach for identifying and mitigating off-target interactions.

Benchmarking 3-(Methoxymethyl)piperidine Derivatives: A Comparative Guide for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-(methoxymethyl)piperidine derivatives against established therapeutic agents, focusing on their potential as antidepressant agents. The data presented is based on available literature for structurally similar compounds, offering a valuable benchmark for ongoing and future research in novel drug discovery.

Executive Summary

Piperidine derivatives are a well-established class of compounds with a broad range of pharmacological activities, including antidepressant, analgesic, and antipsychotic effects.[1] This guide focuses on this compound derivatives and their analogs as potential serotonin-norepinephrine reuptake inhibitors (SNRIs). Due to the limited publicly available data on the specific this compound derivative, this guide utilizes data from the closely related 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives, which have been shown to possess biological activity comparable to the established antidepressant drug viloxazine.[2] The primary mechanism of action for these compounds is believed to be the inhibition of serotonin and norepinephrine reuptake in the synaptic cleft, a key pathway in the treatment of major depressive disorder.[3]

Comparative Performance Data

The following tables summarize the in vitro binding affinities and in vivo efficacy of a 3-[(2-ethoxyphenoxy)methyl]piperidine derivative compared to known SNRIs. This data provides a quantitative benchmark for the therapeutic potential of this class of compounds.

Table 1: In Vitro Monoamine Transporter Binding Affinity

CompoundSERT Ki (nM)NET Ki (nM)
3-[(2-ethoxyphenoxy)methyl]piperidine*Data not availableData not available
Viloxazine660130
Venlafaxine822480
Duloxetine~10 (balanced)~10 (balanced)
Note: Specific Ki values for 3-[(2-ethoxyphenoxy)methyl]piperidine are not readily available in the cited literature. The compound's activity is described as comparable to Viloxazine based on in vitro biogenic amine reuptake inhibition assays.

Table 2: In Vivo Antidepressant Activity - Reserpine-Induced Antagonism

CompoundAntagonism of Reserpine-induced Effects
3-[(2-ethoxyphenoxy)methyl]piperidineComparable to Viloxazine
ViloxazineEffective
VenlafaxineEffective
DuloxetineEffective

Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition

The therapeutic effect of this compound derivatives and related SNRIs is primarily attributed to their ability to block the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[3] The dysregulation of serotonergic and noradrenergic systems is strongly implicated in the pathophysiology of depression and anxiety disorders.[4]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin & Norepinephrine) Release Release Vesicle->Release Neurotransmitter Exocytosis SERT SERT SERT->Vesicle NET NET NET->Vesicle Serotonin Serotonin Release->Serotonin Norepinephrine Norepinephrine Release->Norepinephrine Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptors Serotonin->Postsynaptic_Receptor Signal Transmission Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptor Signal Transmission Piperidine_Derivative This compound Derivative Piperidine_Derivative->SERT Inhibition Piperidine_Derivative->NET Inhibition

Caption: Serotonin and Norepinephrine Reuptake Inhibition by this compound Derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antidepressant-like activity of the benchmarked compounds.

In Vitro Biogenic Amine Reuptake Inhibition Assay

This assay determines the ability of a compound to inhibit the reuptake of serotonin and norepinephrine into brain synaptosomes.

Start Start: Prepare Pig Brain Synaptosomal Fractions Incubate Incubate Synaptosomes with Test Compound and Radiolabeled Neurotransmitter ([3H]-5-HT or [3H]-NE) Start->Incubate Terminate Terminate Reaction by Rapid Filtration Incubate->Terminate Wash Wash Filters to Remove Unbound Radioactivity Terminate->Wash Measure Measure Radioactivity in Filters via Liquid Scintillation Counting Wash->Measure Analyze Analyze Data: Calculate IC50 Values Measure->Analyze

Caption: Workflow for In Vitro Biogenic Amine Reuptake Inhibition Assay.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from fresh pig brain tissue by differential centrifugation.

  • Incubation: Pre-incubate synaptosomal preparations with varying concentrations of the this compound derivative or a reference compound.

  • Reaction Initiation: Add a radiolabeled neurotransmitter ([³H]-serotonin or [³H]-norepinephrine) to initiate the reuptake process.

  • Reaction Termination: After a short incubation period, rapidly terminate the reaction by filtering the mixture through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radiolabeled neurotransmitter.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter. This radioactivity is proportional to the amount of neurotransmitter taken up by the synaptosomes.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter reuptake (IC50) by plotting the percentage of inhibition against the compound concentration.

In Vivo Reserpine-Induced Antagonism Test

This in vivo model is used to screen for potential antidepressant activity. Reserpine depletes biogenic amines, leading to symptoms like hypothermia and ptosis (eyelid drooping), which can be reversed by antidepressant drugs.

Methodology:

  • Animal Model: Use male mice, housed under standard laboratory conditions.

  • Drug Administration: Administer the this compound derivative or a reference antidepressant (e.g., viloxazine) to the test groups. A control group receives the vehicle.

  • Reserpine Challenge: After a set pre-treatment time, administer reserpine to all animals to induce biogenic amine depletion.

  • Observation: Observe the animals for signs of reserpine-induced syndrome, including ptosis and measure rectal temperature at regular intervals.

  • Scoring: Score the degree of ptosis and record the changes in body temperature.

  • Data Analysis: Compare the severity of the reserpine-induced symptoms in the treated groups to the control group. A significant reversal of hypothermia and ptosis indicates potential antidepressant activity.

Conclusion

The available data on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives suggests that this class of compounds holds promise as potential antidepressants with a mechanism of action comparable to established SNRIs like viloxazine.[2] The provided experimental protocols offer a robust framework for the preclinical evaluation of novel this compound derivatives. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for the serotonin and norepinephrine transporters, with the goal of identifying lead candidates for further drug development.

References

Assessing the Metabolic Stability of 3-(Methoxymethyl)piperidine-Containing Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a cornerstone of successful drug design. The piperidine scaffold is a ubiquitous and valuable feature in many pharmaceuticals, but it is also susceptible to metabolic transformations that can impact a compound's pharmacokinetic profile. This guide provides a comparative assessment of the metabolic stability of molecules containing the 3-(methoxymethyl)piperidine moiety, offering insights into their likely metabolic fate and providing a framework for experimental evaluation.

Introduction to Piperidine Metabolism

The metabolic stability of a drug candidate profoundly influences its half-life, bioavailability, and potential for drug-drug interactions. For molecules containing a piperidine ring, the primary sites of metabolic attack are the nitrogen atom and the carbon atoms of the ring, particularly those alpha to the nitrogen.[1] The primary enzymes responsible for these transformations belong to the cytochrome P450 (CYP) superfamily, predominantly found in the liver.[1]

Common metabolic pathways for piperidine-containing compounds include:

  • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and its substituent. This is a very common metabolic route, often catalyzed by CYP3A4.[1]

  • C-hydroxylation: Oxidation of the carbon atoms on the piperidine ring, which can lead to the formation of more polar metabolites that are more easily excreted. Unsubstituted piperidine rings are particularly prone to oxidation.[1]

  • Lactam Formation: Oxidation at the carbon atom adjacent (alpha) to the nitrogen can lead to the formation of a lactam, a common metabolic fate for piperidine rings.[2]

The nature and position of substituents on the piperidine ring can significantly influence its metabolic stability. Strategic modifications can block or slow down metabolic pathways, thereby improving the drug-like properties of a molecule.[3][4]

The Influence of the 3-(Methoxymethyl) Substituent

The presence of a methoxymethyl group at the 3-position of the piperidine ring introduces additional potential metabolic pathways. The ether linkage in the methoxymethyl group is susceptible to O-demethylation , a reaction also commonly catalyzed by CYP enzymes. This would result in the formation of a 3-(hydroxymethyl)piperidine metabolite. This primary alcohol could then be further oxidized to an aldehyde and then a carboxylic acid.

Therefore, the key metabolic liabilities for a generic N-substituted this compound molecule are likely to be N-dealkylation and O-demethylation of the methoxymethyl group. The relative rates of these pathways will depend on the nature of the N-substituent and the specific CYP enzymes involved.

Comparative Metabolic Stability Data

Compound IDStructurePrimary Metabolic Pathway(s)t½ (min) in HLMIntrinsic Clearance (CLint) (µL/min/mg protein)
1 N-Benzyl-piperidineN-dealkylation, Ring Oxidation3549.5
2 N-Benzyl-3-methylpiperidineN-dealkylation, Ring Oxidation5034.7
3 N-Benzyl-3-(hydroxymethyl)piperidineN-dealkylation, Alcohol Oxidation2569.3
4 N-Benzyl-3-(methoxymethyl)piperidineN-dealkylation, O-demethylation4538.5

This data is illustrative and intended for comparative purposes only.

From this hypothetical data, we can infer that:

  • Substitution at the 3-position can influence metabolic stability. A simple methyl group (Compound 2 ) may offer some steric hindrance to ring oxidation compared to the unsubstituted piperidine (Compound 1 ), leading to a longer half-life.

  • A primary alcohol at the 3-position (Compound 3 ) can be a site of rapid oxidation, potentially leading to lower metabolic stability.

  • The methoxymethyl group in Compound 4 appears to be more stable than the hydroxymethyl group in Compound 3 . This is plausible as O-demethylation may be a slower process than the oxidation of a primary alcohol.

Experimental Protocols for Assessing Metabolic Stability

To experimentally determine the metabolic stability of this compound-containing molecules, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a high-throughput screen to assess Phase I metabolic activity, primarily mediated by CYP enzymes.[5][6]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate buffer (100 mM, pH 7.4)[6]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]

  • Internal standard in a quenching solution (e.g., cold acetonitrile or methanol)[1]

Procedure:

  • Prepare a solution of liver microsomes in phosphate buffer.

  • Add the test compound to the microsome solution to achieve the final desired concentration (e.g., 1 µM).

  • Pre-warm the mixture at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[1]

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a tube containing the cold quenching solution with the internal standard. The "0" time point sample should be prepared by adding the quenching solution before the NADPH regenerating system.[1]

  • Centrifuge the quenched samples to precipitate the proteins.[1]

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression line gives the elimination rate constant (k).[1]

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (concentration of microsomal protein in mg/mL).[1]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of overall cellular metabolism, including both Phase I and Phase II enzyme pathways.

Objective: To determine the rate of disappearance of a test compound upon incubation with intact hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams Medium E)

  • Test compound stock solution

  • Internal standard in a quenching solution

Procedure:

  • Thaw and prepare a suspension of viable hepatocytes in the incubation medium.

  • Add the test compound to the hepatocyte suspension at the desired final concentration (e.g., 1 µM).

  • Incubate the mixture at 37°C in a shaking water bath or on an orbital shaker.

  • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the reaction by adding a cold quenching solution containing an internal standard.

  • Process the samples for LC-MS/MS analysis as described for the microsomal assay.

  • Calculate the disappearance of the parent compound over time to determine metabolic stability parameters.

Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance often expressed per million cells.

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Metabolic_Pathways cluster_piperidine N-Alkyl-3-(methoxymethyl)piperidine cluster_metabolites Primary Metabolites cluster_secondary_metabolites Secondary Metabolites Parent_Compound N-Alkyl-3-(methoxymethyl)piperidine N_Dealkylated This compound Parent_Compound->N_Dealkylated N-dealkylation (CYPs) O_Demethylated N-Alkyl-3-(hydroxymethyl)piperidine Parent_Compound->O_Demethylated O-demethylation (CYPs) Oxidized_Alcohol N-Alkyl-3-carboxypiperidine O_Demethylated->Oxidized_Alcohol Alcohol/Aldehyde Dehydrogenase

Caption: Potential metabolic pathways of N-Alkyl-3-(methoxymethyl)piperidine.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prepare_Reagents Prepare Test Compound, Microsomes/Hepatocytes, and Buffers Incubate Incubate at 37°C Prepare_Reagents->Incubate Time_Points Collect Aliquots at Specific Time Points Incubate->Time_Points Quench Quench Reaction with Cold Acetonitrile & IS Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate t½ and CLint LCMS->Calculate

Caption: General workflow for in vitro metabolic stability assays.

Conclusion

The metabolic stability of molecules containing the this compound moiety is a critical parameter in drug discovery. While direct comparative data is scarce, an understanding of the common metabolic pathways of piperidines, coupled with the potential for O-demethylation of the methoxymethyl group, provides a solid foundation for predicting their metabolic fate. The introduction of a methoxy group at the 3-position, as opposed to a hydroxyl group, may offer a slight advantage in terms of metabolic stability by avoiding rapid oxidation of a primary alcohol. However, N-dealkylation is likely to remain a significant clearance pathway.

To obtain definitive data, the use of in vitro liver microsomal and hepatocyte stability assays is essential. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to assess the metabolic stability of their novel this compound-containing compounds and make informed decisions to guide lead optimization. By strategically evaluating and addressing metabolic liabilities early in the drug discovery process, the chances of developing safer and more effective medicines can be significantly enhanced.

References

Safety Operating Guide

Proper Disposal of 3-(Methoxymethyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential guidance on the safe and compliant disposal of 3-(Methoxymethyl)piperidine, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties and follow established protocols for its disposal. This compound and its derivatives are typically classified as hazardous waste and require specialized handling.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the substance's Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment:

PPE CategorySpecific Requirements
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[1]
Hand Protection Chemical-resistant, impervious gloves must be worn. Inspect gloves prior to use.[1]
Skin and Body Protection Wear flame-retardant and impervious clothing. A lab coat is the minimum requirement.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid inhalation of vapors and direct contact with skin and eyes. All sources of ignition, such as sparks or open flames, must be eliminated, as piperidine derivatives can be flammable.[3][4]

Spill Management and Emergency Procedures

In the event of a spill, evacuate non-essential personnel from the area.[1] For containment, use a non-combustible absorbent material like sand, earth, or vermiculite.[2][4] Do not allow the chemical to enter drains or waterways.[4][5] The collected material should be transferred to a suitable, labeled container for disposal.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[5][6]

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Ensure the waste container is compatible with the chemical.

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[7]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.

    • Provide them with the full chemical name and any other relevant information from the SDS.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal.

Figure 1. Workflow for the Proper Disposal of this compound.

Regulatory Compliance

Disposal of this compound must be in accordance with all applicable federal, state, and local regulations.[4] Improper disposal can lead to significant environmental damage and legal repercussions. Always defer to the guidelines provided by your institution's EHS department and the regulations in your jurisdiction.

References

Safeguarding Your Research: Essential Protective Measures for Handling 3-(Methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with chemical compounds like 3-(Methoxymethyl)piperidine, a derivative of piperidine, understanding and implementing the correct personal protective equipment (PPE) and handling procedures is critical to minimize risk and ensure operational integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.

Personal Protective Equipment (PPE): A Quantitative Overview

Due to the limited availability of specific safety data for this compound, the following recommendations are based on the well-documented hazards of the parent compound, piperidine. Piperidine is classified as a flammable liquid and is toxic if it comes into contact with skin or is inhaled.[1] It can cause severe skin burns and eye damage. Therefore, a conservative approach to PPE is essential.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryType/Material RecommendationQuantitative Data (Based on Piperidine)
Hand Protection Nitrile or Neoprene gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use.Breakthrough Time: - Nitrile: Generally greater than 480 minutes for Piperidine. - Neoprene: Generally greater than 480 minutes for Piperidine.[2][3]
Eye Protection Tightly fitting safety goggles or a full-face shield. Standard safety glasses are not sufficient.Must conform to EN 166 (EU) or NIOSH (US) standards.
Skin and Body Protection A flame-retardant and chemically impervious lab coat or apron worn over personal clothing. Closed-toe shoes are mandatory.N/A
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or in poorly ventilated areas. A full-face respirator may be necessary if exposure limits are exceeded.Exposure Limits (Piperidine): - OSHA PEL: TWA 1 ppm (3.5 mg/m³) - NIOSH REL: TWA 1 ppm (3.5 mg/m³)[1] - Irritation Threshold: 26 ppm (90 mg/m³)[4]

Note: The provided breakthrough times are for piperidine and should be used as a guideline. It is imperative to conduct a site-specific risk assessment and, if possible, test the specific glove material against this compound under your experimental conditions.

Operational Plan for Safe Handling

A systematic approach to handling this compound will significantly reduce the risk of exposure and accidents. The following step-by-step protocol should be implemented:

  • Preparation and Pre-Handling Check:

    • Ensure that the work area, preferably a certified chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower and confirm they are operational.

    • Have a chemical spill kit readily accessible.

  • Handling the Compound:

    • Don the appropriate PPE as outlined in Table 1.

    • When transferring the liquid, use a grounded and bonded container and receiving equipment to prevent static discharge, as piperidine derivatives can be flammable.[5]

    • Use non-sparking tools.[5]

    • Avoid creating aerosols or vapors.

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling Procedures:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[1]

    • Follow all local, state, and federal environmental regulations for the disposal of hazardous materials.[6]

  • Contaminated Materials:

    • Any materials used for cleaning up spills (e.g., absorbent pads, paper towels) and disposable PPE must also be treated as hazardous waste and disposed of accordingly.

Emergency Spill Response Workflow

In the event of a spill, a clear and practiced response plan is essential to mitigate the hazard effectively.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_response Response Actions cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response cluster_disposal Waste Disposal alert_personnel Alert personnel in the immediate area evacuate Evacuate the spill area alert_personnel->evacuate attend_injured Attend to any injured or contaminated individuals evacuate->attend_injured remove_ignition Remove all ignition sources attend_injured->remove_ignition assess_spill Assess the size and nature of the spill remove_ignition->assess_spill is_minor Is the spill minor and manageable? assess_spill->is_minor don_ppe Don appropriate PPE is_minor->don_ppe Yes contact_ehs Contact Emergency Services / EH&S is_minor->contact_ehs No contain_spill Contain the spill with absorbent material don_ppe->contain_spill neutralize Neutralize if appropriate (for acids/bases) contain_spill->neutralize cleanup Clean up the spill using a spill kit neutralize->cleanup decontaminate Decontaminate the area cleanup->decontaminate collect_waste Collect all contaminated materials decontaminate->collect_waste isolate_area Isolate the area and prevent entry contact_ehs->isolate_area provide_info Provide information to emergency responders isolate_area->provide_info label_waste Label as hazardous waste collect_waste->label_waste dispose Dispose of through proper channels label_waste->dispose

Caption: Workflow for responding to a chemical spill in the laboratory.

By adhering to these safety protocols and operational plans, research professionals can confidently handle this compound, ensuring both personal safety and the integrity of their work. Always consult the most current Safety Data Sheet (SDS) available and your institution's specific safety guidelines before commencing any new experimental work.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.